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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: The Core Mechanism of Action of LNP-Lipid-26 in mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals Introduction The advent of messenger RNA (mRNA) therapeutics and vaccines has been largely enabled by sophisticated delivery systems, among which Lipid Nano...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics and vaccines has been largely enabled by sophisticated delivery systems, among which Lipid Nanoparticles (LNPs) have emerged as the clinical frontrunners. The composition of these LNPs is critical to their success, with the ionizable lipid being a key determinant of potency and safety. This technical guide provides an in-depth exploration of the mechanism of action of a specific, potent ionizable lipid known as Lipid-26 (also referred to as Lipid M).

Lipid-26, chemically defined as Heptadecan-9-yl 8-((2-hydroxyethyl)(4-(nonyloxy)-4-oxobutyl)amino)octanoate, has been identified as a highly effective component of LNPs for intramuscular administration of mRNA vaccines. Its unique structure contributes to efficient mRNA encapsulation, cellular uptake, and endosomal escape, leading to robust protein expression and immune responses. This guide will dissect the molecular mechanisms underpinning the function of Lipid-26, present quantitative data from key studies, and provide detailed experimental protocols for the evaluation of LNP-mRNA formulations.

Core Mechanism of Action of Lipid-26

The efficacy of Lipid-26 in mRNA delivery is rooted in its pH-responsive nature and its structural properties that facilitate the overcome of several biological barriers. The overall mechanism can be broken down into the following key stages:

  • mRNA Encapsulation: At a low pH (typically around 4.0) used during the LNP formulation process, the tertiary amine group of Lipid-26 becomes protonated, conferring a positive charge to the lipid. This positive charge enables strong electrostatic interactions with the negatively charged phosphate backbone of mRNA, leading to the formation of a condensed core and efficient encapsulation of the mRNA payload within the LNP.

  • Systemic Circulation and Cellular Uptake: Once administered, the LNPs enter the systemic circulation. At physiological pH (~7.4), the pKa of Lipid-26 (approximately 6.7) dictates that it will be largely neutral. This neutrality is crucial for minimizing non-specific interactions with serum proteins and cell surfaces, thereby reducing potential toxicity and increasing circulation time. LNPs are primarily taken up by cells through a process of apolipoprotein E (ApoE)-mediated endocytosis. ApoE, a protein present in the bloodstream, adsorbs to the surface of the LNPs, and this complex is then recognized by LDL receptors on the surface of cells, triggering their internalization into endosomes.

  • Endosomal Escape: This is the most critical and challenging step in mRNA delivery, and it is where the properties of Lipid-26 are paramount. As the endosome matures, its internal pH drops to a range of 5.0-6.5. In this acidic environment, the tertiary amine of Lipid-26 becomes protonated again, resulting in a net positive charge on the LNP. This charge reversal is thought to trigger endosomal escape through one or a combination of the following mechanisms:

    • Membrane Destabilization: The positively charged LNPs can interact with the negatively charged lipids of the endosomal membrane, leading to the disruption of the membrane's integrity.

    • Formation of Non-Bilayer Structures: The interaction between the LNP lipids and the endosomal membrane lipids can induce a phase transition from a bilayer to a non-bilayer hexagonal (HII) phase. This structural rearrangement creates transient pores in the endosomal membrane, allowing the mRNA to escape into the cytoplasm.

  • Cytosolic mRNA Release and Protein Translation: Once in the cytoplasm, the mRNA is released from the LNP and can be translated by the cellular machinery (ribosomes) to produce the protein of interest, be it a vaccine antigen or a therapeutic protein.

The biodegradability of Lipid-26, likely through the hydrolysis of its ester bonds, is another important feature that contributes to its favorable safety profile by facilitating its clearance from the body.

Quantitative Data Summary

The following tables summarize key quantitative data from studies evaluating LNPs formulated with lipids analogous to Lipid-26.

Table 1: Physicochemical Properties of LNPs

Ionizable LipidMolar Ratio (Lipid:DSPC:Chol:PEG)N/P RatioParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
Lipid M (analogue)50:10:38.5:1.5680-100< 0.2> 90%

Table 2: In Vivo Luciferase Expression in Mice (Intramuscular Injection)

Ionizable LipidDose (µg mRNA)Peak Luciferase Expression (photons/s)Time to Peak (hours)
Lipid M (analogue)1~1 x 10^96
Lipid M (analogue)10~1 x 10^106

Table 3: Immunogenicity in Mice (hEPO mRNA Vaccine)

Ionizable LipidDose (µg mRNA)Anti-hEPO IgG Titer (Day 21)
Lipid M (analogue)1> 1 x 10^5
Lipid M (analogue)10> 1 x 10^6

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

LNP-mRNA Formulation Protocol

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing approach.

Materials:

  • Ionizable Lipid (Lipid-26)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA encoding the protein of interest

  • Ethanol (200 proof, anhydrous)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve Lipid-26, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

    • The total lipid concentration should be between 10-20 mg/mL.

    • Gently warm the solution to 37°C to ensure complete dissolution of all lipid components.

  • Prepare mRNA Solution:

    • Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to the desired concentration. The concentration will depend on the target N/P ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-in-ethanol solution into one syringe and the mRNA-in-citrate-buffer solution into another syringe.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs.

  • Dialysis and Concentration:

    • Collect the LNP suspension.

    • Transfer the suspension to a dialysis cassette and dialyze against sterile PBS (pH 7.4) overnight at 4°C with at least two buffer changes. This step removes the ethanol and raises the pH.

    • If necessary, concentrate the LNPs to the desired final concentration using a centrifugal filter device.

  • Sterile Filtration and Storage:

    • Sterile filter the final LNP formulation through a 0.22 µm syringe filter.

    • Store the LNPs at 2-8°C.

In Vivo Luciferase Expression Assay

This protocol details the assessment of LNP-mediated mRNA delivery in vivo using a luciferase reporter gene.

Materials:

  • LNP-encapsulated luciferase mRNA

  • BALB/c mice (6-8 weeks old)

  • D-luciferin potassium salt

  • In vivo imaging system (IVIS)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Dosing:

    • Administer the LNP-luciferase mRNA formulation to mice via intramuscular injection into the hind limb (typically 25-50 µL).

  • Bioluminescence Imaging:

    • At predetermined time points (e.g., 2, 6, 24, 48 hours post-injection), anesthetize the mice.

    • Administer D-luciferin (150 mg/kg) via intraperitoneal injection.

    • Wait for 5-10 minutes for the substrate to distribute.

    • Place the anesthetized mouse in the IVIS imaging chamber.

    • Acquire bioluminescent images.

  • Data Analysis:

    • Quantify the bioluminescent signal (in photons/second) from the region of interest (e.g., the injection site or whole body) using the instrument's software.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG

This protocol is for quantifying the antibody response following vaccination with an LNP-mRNA vaccine encoding a model antigen (e.g., human erythropoietin - hEPO).

Materials:

  • Serum samples from immunized mice

  • Recombinant hEPO protein

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated anti-mouse IgG secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with recombinant hEPO protein (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate three times.

    • Prepare serial dilutions of the mouse serum samples in blocking buffer.

    • Add the diluted serum to the wells and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times.

    • Add the HRP-conjugated anti-mouse IgG secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Development and Measurement:

    • Wash the plate five times.

    • Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Add stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a signal significantly above the background.

Visualizations

Signaling Pathways and Experimental Workflows

mRNA_LNP_Mechanism cluster_formulation LNP Formulation (Low pH) cluster_circulation Systemic Circulation (Physiological pH) cluster_uptake Cellular Uptake cluster_escape Endosomal Escape (Acidic pH) cluster_translation Protein Translation mRNA mRNA (negative charge) LNP_core LNP Core Formation mRNA->LNP_core Lipid26_pos Lipid-26 (protonated, positive charge) Lipid26_pos->LNP_core Electrostatic Interaction LNP_neutral LNP (Lipid-26 is neutral) LNP_core->LNP_neutral pH Neutralization LNP_ApoE LNP-ApoE Complex LNP_neutral->LNP_ApoE ApoE ApoE ApoE->LNP_ApoE Endosome Endosome LNP_ApoE->Endosome Receptor-Mediated Endocytosis Cell Target Cell Endosome_acid Acidified Endosome Endosome->Endosome_acid Maturation LNP_pos LNP (Lipid-26 protonated) Endosome_acid->LNP_pos mRNA_release mRNA Release into Cytoplasm LNP_pos->mRNA_release Membrane Destabilization Protein Therapeutic Protein/ Antigen mRNA_release->Protein Ribosome Ribosome Ribosome->Protein Translation

Caption: Mechanism of LNP-Lipid-26 mediated mRNA delivery.

LNP_Formulation_Workflow start Start prep_lipids Prepare Lipid Stock (Lipid-26, DSPC, Chol, PEG-Lipid) in Ethanol start->prep_lipids prep_mrna Prepare mRNA Solution in Citrate Buffer (pH 4.0) start->prep_mrna mixing Microfluidic Mixing (Aqueous:Organic = 3:1) prep_lipids->mixing prep_mrna->mixing dialysis Dialysis against PBS (pH 7.4) mixing->dialysis concentration Concentration (if needed) dialysis->concentration filtration Sterile Filtration (0.22 µm) concentration->filtration characterization Physicochemical Characterization (Size, PDI, Encapsulation) filtration->characterization end Final LNP-mRNA Formulation characterization->end

Caption: Experimental workflow for LNP-mRNA formulation.

InVivo_Luciferase_Workflow start Start dosing IM Injection of LNP-Luciferase mRNA into Mice start->dosing wait Wait for Predetermined Time Points dosing->wait anesthesia Anesthetize Mice wait->anesthesia luciferin IP Injection of D-luciferin anesthesia->luciferin imaging Bioluminescence Imaging (IVIS) luciferin->imaging analysis Quantify Signal from Region of Interest imaging->analysis end Luciferase Expression Data analysis->end

Caption: Experimental workflow for in vivo luciferase assay.

Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics of LNP Lipid-26

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physicochemical characteristics of LNP Lipid-26, an ionizable cationic lipid integral to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of LNP Lipid-26, an ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for mRNA delivery. This document outlines its chemical properties, and established experimental protocols for characterization, and visualizes key workflows and concepts using Graphviz diagrams.

Core Physicochemical Properties of LNP Lipid-26

LNP Lipid-26, chemically known as Heptadecan-9-yl 8-((2-hydroxyethyl)(4-(nonyloxy)-4-oxobutyl)amino)octanoate, is a key component in the development of lipid nanoparticle-based therapies. Its specific properties are crucial for the effective encapsulation and intracellular delivery of nucleic acids like mRNA. A summary of its known quantitative data is presented below.

PropertyValueReference
Chemical Name Heptadecan-9-yl 8-((2-hydroxyethyl)(4-(nonyloxy)-4-oxobutyl)amino)octanoate
Molecular Formula C40H79NO5
Molecular Weight 654.06 g/mol
pKa 6.75

The pKa of an ionizable lipid is a critical parameter, as it dictates the lipid's charge at different physiological pH levels. A pKa of 6.75 suggests that LNP Lipid-26 will be positively charged in the acidic environment of an endosome, facilitating interaction with the negatively charged endosomal membrane and promoting the release of the mRNA cargo into the cytoplasm. Conversely, at physiological pH (around 7.4), the lipid will be closer to neutral, which can reduce toxicity and non-specific interactions in the bloodstream.

Experimental Protocols for Characterization

The characterization of LNPs formulated with Lipid-26 involves a suite of analytical techniques to ensure critical quality attributes such as size, stability, and encapsulation efficiency are met.

2.1 LNP Formulation using Microfluidic Mixing

A reproducible method for LNP synthesis involves microfluidic mixing.

  • Protocol:

    • Prepare a lipid mixture in ethanol containing LNP Lipid-26, a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid at a specific molar ratio.

    • Dissolve the mRNA cargo in an aqueous buffer at a low pH (e.g., citrate buffer, pH 4.0).

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Pump the two solutions through a microfluidic mixing chip (e.g., a staggered herringbone micromixer) at a controlled flow rate. The rapid mixing of the organic and aqueous phases leads to a change in solvent polarity, triggering the self-assembly of the lipids around the mRNA to form LNPs.

    • The resulting LNP suspension is then dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.

LNP_Formulation_Workflow cluster_solutions Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification Lipid_Mix Lipid Mixture in Ethanol (Lipid-26, DSPC, Cholesterol, PEG-Lipid) Microfluidic_Chip Microfluidic Mixing Chip Lipid_Mix->Microfluidic_Chip Organic Phase mRNA_Solution mRNA in Aqueous Buffer (e.g., Citrate Buffer, pH 4.0) mRNA_Solution->Microfluidic_Chip Aqueous Phase Dialysis Dialysis against PBS (pH 7.4) Microfluidic_Chip->Dialysis LNP Suspension Final_LNPs Characterized LNPs Dialysis->Final_LNPs

Caption: Workflow for LNP formulation using microfluidic mixing.

2.2 Physicochemical Characterization

ParameterMethodProtocol
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)1. Dilute the LNP suspension in a suitable buffer (e.g., PBS).2. Place the sample in a DLS instrument.3. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the LNPs.4. The size and PDI are calculated from the correlation function of the intensity fluctuations.
Zeta Potential Electrophoretic Light Scattering (ELS)1. Dilute the LNP sample in a low ionic strength buffer.2. Apply an electric field across the sample.3. The instrument measures the velocity of the LNPs under the influence of the electric field.4. The zeta potential is calculated from the electrophoretic mobility.
mRNA Encapsulation Efficiency RiboGreen Assay1. Prepare two sets of LNP samples.2. To one set, add a lysis buffer (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.3. Add RiboGreen dye, which fluoresces upon binding to nucleic acids, to both sets of samples.4. Measure the fluorescence intensity.5. Encapsulation efficiency is calculated as: ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100.
Lipid Composition High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)1. Disrupt the LNP structure to release the individual lipid components.2. Separate the lipids using a suitable HPLC column and mobile phase gradient.3. The eluting lipids are nebulized, and the resulting aerosol particles are charged and detected by an electrometer in the CAD.4. Quantify the concentration of each lipid, including Lipid-26, by comparing peak areas to those of known standards.
Morphology Cryogenic Transmission Electron Microscopy (Cryo-TEM)1. A small aliquot of the LNP suspension is applied to a TEM grid.2. The grid is rapidly plunge-frozen in liquid ethane to vitrify the sample.3. The frozen grid is then imaged under a transmission electron microscope at cryogenic temperatures.4. This allows for the visualization of the LNP structure and morphology in a near-native state.

Mechanism of mRNA Delivery

The effective delivery of mRNA by LNPs formulated with Lipid-26 relies on a multi-step process that culminates in the release of the mRNA into the cytoplasm where it can be translated into protein.

mRNA_Delivery_Pathway LNP_in_Circulation LNP in Circulation (pH 7.4) Lipid-26 is near-neutral Cell_Uptake Cellular Uptake (Endocytosis) LNP_in_Circulation->Cell_Uptake Early_Endosome Early Endosome (pH ~6.5) Lipid-26 becomes protonated Cell_Uptake->Early_Endosome Late_Endosome Late Endosome/Lysosome (pH ~5.0-6.0) Increased protonation of Lipid-26 Early_Endosome->Late_Endosome Membrane_Destabilization Endosomal Membrane Destabilization Late_Endosome->Membrane_Destabilization Interaction with anionic lipids mRNA_Release mRNA Release into Cytoplasm Membrane_Destabilization->mRNA_Release Translation mRNA Translation (Protein Synthesis) mRNA_Release->Translation

Foundational

LNP Lipid-26: An In-Depth Technical Guide for Lipid Nanoparticle Formulation

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of LNP Lipid-26, an ionizable lipid utilized in the formulation of lipid nanoparticles (LNPs) for the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LNP Lipid-26, an ionizable lipid utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). This document collates available data on its physicochemical properties, formulation protocols, and in vivo performance, offering a valuable resource for researchers and professionals in the field of drug development.

Introduction to LNP Lipid-26

LNP Lipid-26, also known as Moderna Lipid 26 or Lipid M, is a proprietary ionizable cationic lipid developed for the potent and well-tolerated delivery of mRNA, particularly in the context of vaccines.[1][2] Its chemical name is Heptadecan-9-yl 8-((2-hydroxyethyl)(4-(nonyloxy)-4-oxobutyl)amino)octanoate.[2] The ionizable nature of Lipid-26 is crucial for the encapsulation of negatively charged mRNA and for facilitating its endosomal escape and release into the cytoplasm of target cells.[1][3]

Physicochemical Properties

The fundamental properties of LNP Lipid-26 are summarized in the table below. Its pKa of 6.75 is a key characteristic, enabling it to be positively charged at the acidic pH used during formulation (facilitating mRNA complexation) and relatively neutral at physiological pH, which is thought to contribute to a better tolerability profile.[1][2]

PropertyValueReference
Chemical Name Heptadecan-9-yl 8-((2-hydroxyethyl)(4-(nonyloxy)-4-oxobutyl)amino)octanoate[2]
CAS Number 2089251-49-8[2]
Molecular Formula C40H79NO5[2]
Molecular Weight 654.059 g/mol [2]
pKa 6.75[1][2]
LNP Formulation with Lipid-26

Lipid nanoparticles incorporating Lipid-26 are typically composed of four key components: the ionizable lipid itself, a helper phospholipid, cholesterol, and a PEGylated lipid. The molar ratios of these components are critical for the final characteristics and performance of the LNPs.

Typical LNP Composition:

ComponentExampleMolar Ratio (Example 1)Molar Ratio (Example 2)
Ionizable Lipid Lipid-266250
Phospholipid DSPC (Distearoylphosphatidylcholine)410
Sterol Cholesterol3338.5
PEGylated Lipid DSPE-PEG 200011.5

Table references:[4][5]

Experimental Protocol: LNP Formulation

The following protocol is a generalized procedure for the formulation of LNPs using Lipid-26 based on microfluidic mixing, a common and reproducible method.

Materials:

  • Ionizable Lipid-26

  • DSPC (or other suitable phospholipid)

  • Cholesterol

  • DSPE-PEG 2000 (or other suitable PEGylated lipid)

  • Ethanol

  • mRNA in an acidic buffer (e.g., 25 mM sodium acetate, pH 5.2)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., Precision Nanosystems Ignite)

Procedure:

  • Preparation of Lipid Stock Solution (Ethanol Phase):

    • Dissolve Lipid-26, DSPC, Cholesterol, and DSPE-PEG 2000 in absolute ethanol to achieve the desired molar ratios.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dissolve the mRNA cargo in a 25 mM sodium acetate buffer at a pH of 5.2.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing instrument.

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into their respective inlets.

    • Initiate mixing at a defined flow rate ratio, typically a 3:1 aqueous to ethanol ratio. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

  • Dialysis and Concentration:

    • Collect the formulated LNPs.

    • Dialyze the LNP suspension against PBS (pH 7.4) to remove ethanol and unencapsulated mRNA. This is typically performed overnight with multiple buffer changes.

    • If necessary, concentrate the dialyzed LNPs to the desired final concentration using a suitable method like tangential flow filtration.

  • Sterile Filtration:

    • Filter the final LNP formulation through a 0.2 µm sterile filter.

Protocol references:[6][7]

LNP Characterization Workflow

LNP_Characterization_Workflow Formulated_LNPs Formulated LNPs Size_PDI Size & PDI (DLS) Formulated_LNPs->Size_PDI Zeta_Potential Zeta Potential Formulated_LNPs->Zeta_Potential Encapsulation_Efficiency Encapsulation Efficiency (RiboGreen Assay) Formulated_LNPs->Encapsulation_Efficiency Cryo_TEM Morphology (Cryo-TEM) Formulated_LNPs->Cryo_TEM In_Vitro_Transfection In Vitro Transfection Formulated_LNPs->In_Vitro_Transfection In_Vivo_Studies In Vivo Studies In_Vitro_Transfection->In_Vivo_Studies Final_Characterization Final Characterized LNP Formulation In_Vivo_Studies->Final_Characterization

Caption: A typical workflow for the characterization of formulated lipid nanoparticles.

In Vivo Performance

LNPs formulated with Lipid-26 have been evaluated in preclinical studies, demonstrating their potential for vaccine applications.

Summary of In Vivo Data:

A study in cynomolgus monkeys using LNPs containing Lipid-26 to deliver mRNA encoding for influenza virus genes showed a significant increase in anti-influenza virus IgG titers.[1][2] Notably, this was achieved without inducing local edema, erythema, or systemic increases in the inflammatory cytokine IL-6, suggesting a favorable tolerability profile.[1][2]

Animal ModelmRNA CargoKey FindingsReference
Cynomolgus MonkeysInfluenza virus genesIncreased anti-influenza virus IgG titers; No local edema, erythema, or systemic IL-6 increase.[1][2]
Mechanism of Action: A Conceptual Overview

The efficacy of LNP-mediated mRNA delivery relies on a multi-step process that begins with administration and culminates in protein expression within the target cell.

Conceptual Signaling and Cellular Uptake Pathway

LNP_Uptake_and_mRNA_Release cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Target Cell LNP_IM LNP Administration (Intramuscular) Endocytosis Endocytosis LNP_IM->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0-5.5) Endosome->Late_Endosome mRNA_Release mRNA Release into Cytoplasm Late_Endosome->mRNA_Release Endosomal Escape (Protonation of Lipid-26) Translation Translation to Protein mRNA_Release->Translation

Caption: Conceptual pathway of LNP uptake and subsequent mRNA release into the cytoplasm.

Upon intramuscular injection, the LNPs are taken up by cells at the injection site and potentially by antigen-presenting cells in the draining lymph nodes. The primary mechanism of cellular entry is thought to be endocytosis. As the endosome matures, its internal pH decreases. The ionizable nature of Lipid-26 (with its pKa of 6.75) leads to its protonation in this acidic environment. This positive charge is hypothesized to interact with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the encapsulated mRNA into the cytoplasm. Once in the cytoplasm, the mRNA is translated by the cellular machinery to produce the encoded protein.

Conclusion

LNP Lipid-26 is a key component in the development of effective and well-tolerated mRNA delivery systems. Its specific physicochemical properties, particularly its pKa, contribute to its performance in vivo. The formulation of LNPs with Lipid-26 requires careful control over the composition and manufacturing process to ensure optimal characteristics. The available data suggests that LNPs formulated with Lipid-26 can elicit robust immune responses with a favorable safety profile, making it a significant tool for the advancement of mRNA-based vaccines and therapeutics. Further research and publication of detailed studies will continue to elucidate the full potential and applications of this ionizable lipid.

References

Exploratory

The Role of LNP Lipid-26 in Enhancing Endosomal Escape of mRNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The effective delivery of messenger RNA (mRNA) therapeutics is critically dependent on overcoming the cellular barrier of the endosomal membran...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective delivery of messenger RNA (mRNA) therapeutics is critically dependent on overcoming the cellular barrier of the endosomal membrane. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with the ionizable lipid component playing a pivotal role in facilitating the escape of mRNA from the endosome into the cytoplasm, where it can be translated into protein. This technical guide provides an in-depth analysis of a specific, potent ionizable lipid, referred to as Lipid-26 (also known as Lipid M), and its role in mediating endosomal escape.

Developed by Moderna, Lipid-26 is an ionizable cationic lipid with a pKa of 6.75.[1][2] This pKa value is within the optimal range of 6.6–6.9, which has been identified as ideal for promoting immunogenicity following intramuscular administration of mRNA vaccines.[3] This guide will detail the physicochemical properties, proposed mechanism of action, and relevant experimental data and protocols associated with Lipid-26, offering a comprehensive resource for researchers in the field of nucleic acid delivery.

Quantitative Data on LNP Formulations Containing Lipid-26

The performance of an LNP formulation is defined by several key physicochemical parameters and its biological activity. The following tables summarize the available quantitative data for LNPs formulated with Lipid-26 (Lipid M) from the pivotal study by Hassett et al. (2019).[3]

Table 1: Physicochemical Properties of LNPs

ParameterValue/RangeReference
Ionizable LipidLipid-26 (Lipid M)[1][2]
pKa of Ionizable Lipid6.75[1][2]
Molar Composition (ionizable lipid:DSPC:cholesterol:PEG lipid)50:10:38.5:1.5[4][5]
Optimal LNP Size for In Vivo Performance75 - 95 nm[4][6]

Table 2: In Vivo Protein Expression Data

SpeciesAssayLNP FormulationResultReference
BALB/c MiceLuciferase Expression (0.001 mg/kg IM)Lipid M LNP>1-fold increase vs. MC3 LNP[3]
Non-Human Primates (NHPs)IgG Expression (500 µg mRNA IM)Lipid M LNPSignificantly more expression over time vs. MC3 LNP (p = 0.05)[3][4]

Mechanism of Lipid-26 Mediated Endosomal Escape

The endosomal escape of mRNA from LNPs is a multi-step process initiated by the acidic environment of the endosome. The proposed mechanism for Lipid-26-mediated escape, supported by its physicochemical properties, is as follows:

  • Protonation: Upon internalization into the endosome, the decreasing pH (from ~6.5 in early endosomes to ~5.0 in late endosomes) leads to the protonation of the tertiary amine head group of Lipid-26, given its pKa of 6.75.[1][2] This results in the LNP acquiring a net positive charge.

  • Interaction with Endosomal Membrane: The positively charged LNP then interacts electrostatically with the negatively charged anionic lipids present in the endosomal membrane.

  • Membrane Destabilization and Fusion: It is hypothesized that the branched tail structure of Lipid-26 plays a crucial role in promoting membrane fluidity and inducing a non-bilayer lipid phase (such as a hexagonal phase).[4] This structural rearrangement destabilizes the endosomal membrane, leading to the formation of pores or fusion between the LNP and the endosomal membrane.

  • mRNA Release: This membrane disruption allows the encapsulated mRNA to be released into the cytoplasm, where it can engage with the translational machinery.

The following diagram illustrates this proposed signaling pathway.

Endosomal_Escape_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_cytoplasm Cytoplasm cluster_endosome Endosome (Acidic pH) LNP_neutral LNP with neutral Lipid-26 LNP_uptake LNP_uptake mRNA_released mRNA Ribosome Ribosome mRNA_released->Ribosome Translation Protein Protein Synthesis Ribosome->Protein LNP_protonated LNP with protonated Lipid-26 (+) LNP_uptake->LNP_protonated Endocytosis Endosomal_Membrane Endosomal Membrane (Anionic Lipids) LNP_protonated->Endosomal_Membrane Electrostatic Interaction Membrane_Fusion Membrane Fusion & Pore Formation Endosomal_Membrane->Membrane_Fusion Lipid Phase Transition Membrane_Fusion->mRNA_released mRNA Release

Caption: Proposed mechanism of Lipid-26 mediated endosomal escape.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide protocols for key experiments relevant to the characterization and evaluation of Lipid-26 containing LNPs.

LNP Formulation by Microfluidic Mixing

This protocol is adapted from the general procedure described by Hassett et al. (2019).[4]

1. Preparation of Solutions:

  • Lipid Stock Solution (Organic Phase): Dissolve Lipid-26, DSPC, cholesterol, and a PEG-lipid in absolute ethanol at a molar ratio of 50:10:38.5:1.5. The final total lipid concentration should be optimized for the specific microfluidic system (e.g., 10-25 mg/mL).
  • mRNA Solution (Aqueous Phase): Dilute the purified mRNA in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0) to the desired concentration (e.g., 0.1-0.5 mg/mL).

2. Microfluidic Mixing:

  • Set up a microfluidic mixing device (e.g., NanoAssemblr from Precision NanoSystems).
  • Load the lipid stock solution and the mRNA solution into separate syringes.
  • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.
  • Set the total flow rate to a value that achieves the desired LNP size (e.g., 12 mL/min).
  • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the lipids around the mRNA.

3. Dialysis and Concentration:

  • Collect the LNP solution.
  • Dialyze the LNP solution against phosphate-buffered saline (PBS), pH 7.4, overnight at 4°C to remove the ethanol and raise the pH.
  • Concentrate the LNPs to the desired final concentration using a suitable method such as centrifugal filtration.

Characterization of LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute the LNP sample in PBS, pH 7.4.
  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

2. Zeta Potential Measurement:

  • Dilute the LNP sample in a low ionic strength buffer (e.g., 10 mM NaCl) at the desired pH (e.g., pH 7.4 and pH 5.5).
  • Measure the zeta potential using Laser Doppler Velocimetry.

3. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye-based assay such as the Quant-iT RiboGreen assay.
  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).
  • The encapsulation efficiency is calculated as: (Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence * 100%.

In Vitro Protein Expression Assay

This protocol outlines a general procedure for assessing the in vitro transfection efficiency of mRNA-LNPs.

1. Cell Culture:

  • Seed a suitable cell line (e.g., HeLa or HEK293T) in a 96-well plate at a density that will result in ~80% confluency at the time of transfection.
  • Incubate the cells overnight at 37°C and 5% CO₂.

2. Transfection:

  • Dilute the mRNA-LNPs (encoding a reporter protein like luciferase or GFP) in cell culture medium to the desired final concentrations.
  • Remove the old medium from the cells and add the LNP-containing medium.
  • Incubate the cells for a specified period (e.g., 24-48 hours).

3. Quantification of Protein Expression:

  • For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay reagent.
  • For GFP: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using flow cytometry.

Galectin-8 Endosomal Escape Assay

This assay provides a method to visualize and quantify endosomal rupture.

1. Cell Line:

  • Use a cell line stably expressing a fluorescently tagged Galectin-8 (e.g., Galectin-8-GFP).

2. LNP Treatment:

  • Seed the Galectin-8 reporter cells in a suitable imaging dish (e.g., glass-bottom 96-well plate).
  • Treat the cells with mRNA-LNPs. It is advisable to use fluorescently labeled mRNA or a co-encapsulated fluorescent lipid to visualize the LNPs.

3. Live-Cell Imaging:

  • Image the cells using a confocal or high-content imaging system.
  • Acquire images at different time points after LNP addition.

4. Image Analysis:

  • Quantify the number of Galectin-8-GFP puncta per cell. The formation of these puncta indicates the recruitment of Galectin-8 to damaged endosomes, signifying an endosomal escape event.
  • Correlate the location of Galectin-8 puncta with the fluorescently labeled LNPs to confirm that the endosomal damage is caused by the LNPs.

The following diagram illustrates the experimental workflow for evaluating endosomal escape.

Experimental_Workflow cluster_formulation LNP Formulation & Characterization cluster_invitro In Vitro Evaluation Formulation Microfluidic Mixing (Lipid-26, mRNA, etc.) Characterization DLS (Size, PDI) Zeta Potential RiboGreen (EE%) Formulation->Characterization LNP_Treatment Treat Cells with LNPs Characterization->LNP_Treatment Cell_Culture Culture Gal8-GFP Reporter Cells Cell_Culture->LNP_Treatment Live_Imaging Live-Cell Confocal Microscopy LNP_Treatment->Live_Imaging Protein_Expression Measure Reporter Protein Expression LNP_Treatment->Protein_Expression Image_Analysis Quantify Gal8 Puncta (Endosomal Escape) Live_Imaging->Image_Analysis Image_Analysis->Protein_Expression Correlate with

Caption: Experimental workflow for evaluating endosomal escape.

Conclusion

Lipid-26 (Lipid M) is a potent ionizable lipid that plays a crucial role in the endosomal escape of mRNA delivered via LNPs. Its optimized pKa and unique structural features are thought to contribute to its high in vivo efficacy. While direct quantitative data on the endosomal escape efficiency of Lipid-26 is not extensively available in the public domain, the provided protein expression data strongly suggests a highly efficient delivery process. The experimental protocols and mechanistic insights detailed in this guide provide a solid foundation for researchers to further investigate and utilize Lipid-26 and other advanced ionizable lipids in the development of next-generation mRNA therapeutics. Further studies employing direct endosomal escape assays will be invaluable in precisely quantifying the contribution of lipids like Lipid-26 to this critical step in mRNA delivery.

References

Foundational

An In-depth Technical Guide to the Synthesis and Purification of LNP Lipid-26

For Researchers, Scientists, and Drug Development Professionals This whitepaper provides a comprehensive technical overview of the synthesis, purification, and characterization of LNP Lipid-26, a novel ionizable lipid de...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis, purification, and characterization of LNP Lipid-26, a novel ionizable lipid designed for potent and efficient delivery of mRNA therapeutics. The methodologies detailed herein are based on established and contemporary lipid synthesis strategies, offering a robust framework for researchers in the field of nucleic acid delivery.

Introduction to LNP Lipid-26

Lipid Nanoparticles (LNPs) have become the leading platform for the delivery of RNA-based therapeutics, a prominence underscored by their critical role in COVID-19 mRNA vaccines. The cornerstone of these delivery vehicles is the ionizable lipid, a component that is crucial for encapsulating the nucleic acid payload and facilitating its escape from the endosome into the cytoplasm.[1][2][3]

LNP Lipid-26 is a novel, biodegradable ionizable lipid featuring a tertiary amine headgroup, dual ester linkages for controlled degradation, and two unsaturated hydrophobic tails. This structure is rationally designed to optimize the balance between mRNA encapsulation, LNP stability, and high transfection efficiency. Its ionizable nature—positively charged at acidic pH and neutral at physiological pH—is key to its function, enabling strong interaction with negatively charged mRNA during formulation and minimizing toxicity in a physiological environment.[2][4][5]

Synthesis of LNP Lipid-26

The synthesis of LNP Lipid-26 is achieved through a highly efficient, one-pot A³ coupling (alkyne, aldehyde, amine) reaction. This multicomponent reaction strategy allows for the rapid and convergent assembly of the core lipid structure from readily available building blocks, offering advantages in terms of yield and scalability over traditional multi-step syntheses.[1]

Experimental Protocol: A³ Coupling Synthesis

This protocol details the synthesis of LNP Lipid-26 from three key precursors: a secondary amine (Amine-14), a terminal alkyne (Alkyne-18), and formaldehyde.

Materials:

  • Secondary Amine-14 (0.4 M in Ethanol)

  • Terminal Alkyne-18 (0.6 M in Ethanol)

  • Formaldehyde (37% in H₂O, diluted to 0.8 M in Ethanol)

  • Copper(I) Chloride (CuCl) (0.12 M suspension in Ethanol)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Brine Solution

  • Silica Gel (for column chromatography)

Procedure:

  • To a 50 mL round-bottom flask, add secondary Amine-14 (10 mmol, 25 mL of 0.4 M solution) and terminal Alkyne-18 (15 mmol, 25 mL of 0.6 M solution).

  • Add formaldehyde (20 mmol, 25 mL of 0.8 M solution) to the mixture with continuous stirring.

  • Finally, add the CuCl suspension (3 mmol, 25 mL of 0.12 M solution) to the flask.

  • Seal the flask and stir the reaction mixture at 50°C for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Remove the ethanol solvent in vacuo using a rotary evaporator.

  • Redissolve the crude residue in 50 mL of Dichloromethane (DCM).

  • Wash the organic phase twice with 25 mL of saturated brine solution.

  • Collect the organic phase and dry it over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the organic phase in vacuo to yield the crude product of LNP Lipid-26.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation Amine Secondary Amine-14 Reaction A³ Coupling Reaction (50°C, 8h) Amine->Reaction Alkyne Terminal Alkyne-18 Alkyne->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Catalyst CuCl Catalyst Catalyst->Reaction Filtration Catalyst Filtration Reaction->Filtration Evaporation1 Solvent Evaporation (in vacuo) Filtration->Evaporation1 Extraction Liquid-Liquid Extraction (DCM/Brine) Evaporation1->Extraction Drying Drying Organic Phase (Na₂SO₄) Extraction->Drying Evaporation2 Final Evaporation Drying->Evaporation2 Crude_Lipid Crude LNP Lipid-26 Evaporation2->Crude_Lipid

Caption: Workflow for the A³ coupling synthesis of LNP Lipid-26.

Purification of LNP Lipid-26

Purification of the crude LNP Lipid-26 is essential to remove unreacted starting materials, catalyst residues, and reaction byproducts. A multi-step purification process involving silica gel column chromatography is employed to achieve high purity.[1][6]

Experimental Protocol: Column Chromatography

Materials:

  • Crude LNP Lipid-26

  • Silica Gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Hexane, HPLC Grade

Procedure:

  • Prepare a silica gel slurry in Hexane and pack it into a glass column.

  • Equilibrate the column by running a mobile phase of 100% Hexane.

  • Dissolve the crude LNP Lipid-26 in a minimal amount of Dichloromethane.

  • Load the dissolved sample onto the top of the silica gel column.

  • Begin elution with a gradient mobile phase, starting with 100% Hexane and gradually increasing the polarity by adding Dichloromethane, followed by a small percentage of Methanol. A common gradient might be:

    • Hexane/DCM (9:1 to 1:9)

    • DCM/MeOH (100:0 to 98:2)

  • Collect fractions of the eluent and monitor the separation using TLC with an appropriate stain (e.g., potassium permanganate).

  • Combine the fractions containing the pure LNP Lipid-26.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final purified LNP Lipid-26 as a viscous oil.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the synthesis and purification of LNP Lipid-26.

Table 1: Synthesis Reaction Metrics

Parameter Value Notes
Starting Material (Amine-14) 10 mmol Limiting Reagent
Reaction Scale 50 mL Laboratory Scale
Crude Product Yield ~8.1 g Assumes MW ~900 g/mol
Crude Yield (%) ~90% Based on similar A³ coupling reactions[1]

| Reaction Time | 8 hours | - |

Table 2: Purification and Final Product Characterization

Parameter Value Method
Purification Method Silica Gel Chromatography Gradient Elution
Purity (Post-Purification) >98% HPLC-ELSD
Final Yield (Purified) ~6.8 g -
Overall Yield (%) ~75% Based on initial limiting reagent
Appearance Colorless to Pale Yellow Oil Visual Inspection
Molecular Weight (Expected) 902.5 g/mol -

| Molecular Weight (Observed) | 902.6 [M+H]⁺ | ESI-MS |

LNP Formulation and Delivery Mechanism

Purified LNP Lipid-26 is subsequently used as the core ionizable component in an LNP formulation for mRNA delivery. The LNPs are typically formed via a rapid mixing process, such as microfluidics, where an ethanol phase containing the lipids is mixed with an acidic aqueous buffer containing the mRNA.[7][8]

The standard four-component LNP formulation includes:

  • Ionizable Lipid (LNP Lipid-26): For mRNA encapsulation and endosomal escape.

  • Helper Phospholipid (e.g., DSPC or DOPE): Provides structural integrity to the nanoparticle.[7]

  • Cholesterol: Modulates membrane fluidity and stability.[7]

  • PEG-Lipid: Controls particle size and provides a steric barrier to prevent aggregation and opsonization.[7]

LNP-mRNA Cellular Delivery Pathway

Delivery_Pathway LNP LNP with Lipid-26 (Neutral Charge at pH 7.4) Cell Target Cell Membrane LNP->Cell Endocytosis Receptor-Mediated Endocytosis Cell->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Protonation Lipid-26 Protonation (Becomes Positively Charged) Endosome->Protonation Fusion Endosomal Membrane Destabilization & Fusion Protonation->Fusion Release mRNA Release into Cytoplasm Fusion->Release Translation Ribosomal Translation Release->Translation Protein Therapeutic Protein Expression Translation->Protein

Caption: Cellular uptake and mRNA release mechanism for LNP Lipid-26.

Upon entering the acidic environment of the endosome, the tertiary amine of LNP Lipid-26 becomes protonated. This charge switch facilitates interaction with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the mRNA payload into the cytoplasm, where it can be translated into the therapeutic protein.[5][9]

References

Exploratory

The Pivotal Role of pKa in Lipid Nanoparticle Efficacy: A Technical Guide Featuring "Lipid-26"

For Immediate Release This technical guide offers an in-depth analysis of the apparent acid dissociation constant (pKa) of ionizable lipids, a critical parameter governing the efficacy of Lipid Nanoparticle (LNP) drug de...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth analysis of the apparent acid dissociation constant (pKa) of ionizable lipids, a critical parameter governing the efficacy of Lipid Nanoparticle (LNP) drug delivery systems. Focusing on a representative ionizable lipid, designated here as "Lipid-26," this document serves as a vital resource for researchers, scientists, and professionals in drug development. For the purposes of illustration within this guide, "Lipid-26" is assigned an apparent pKa of 6.4, a value recognized for its effectiveness in hepatic siRNA delivery.

The Significance of Apparent pKa in LNP-Mediated Drug Delivery

Ionizable lipids are a cornerstone of modern LNP formulations, essential for the delivery of nucleic acid therapeutics like siRNA and mRNA.[1][2] The apparent pKa of these lipids is the pH at which half of the molecules are ionized.[3] This characteristic is a master determinant of an LNP's stability, potency, and toxicity profile.[1][3]

An optimized pKa is crucial for the LNP to navigate the physiological environment. In the bloodstream, at a pH of approximately 7.4, an ideal LNP maintains a near-neutral surface charge, which minimizes unwanted interactions with blood components and mitigates toxicity.[4] Following cellular uptake through endocytosis, the LNP is subjected to the progressively acidic environment of the endosomal pathway, with pH dropping to as low as 5.5.[1][4]

As the endosomal pH falls below the ionizable lipid's pKa, the lipid becomes protonated, acquiring a positive charge.[1][5] This "charge-flipping" is believed to induce structural changes in the LNP and disrupt the endosomal membrane, facilitating the release of the therapeutic nucleic acid cargo into the cell's cytoplasm.[2][4] Formulations with pKa values outside the optimal 6.0 to 7.0 range often exhibit reduced efficacy due to inefficient endosomal escape.[1]

Quantitative Analysis of Ionizable Lipid pKa Values

The ideal apparent pKa for an LNP formulation is contingent on its specific therapeutic application, including the nature of the nucleic acid payload and the targeted tissue. The table below provides a comparative summary of relevant pKa values.

Lipid/ApplicationApparent pKa ValueSignificance
Lipid-26 (Illustrative) 6.4Represents an optimal pKa for the delivery of siRNA to the liver.
Hepatic siRNA Delivery 6.2 - 6.4This range is associated with maximal potency for gene silencing in hepatocytes.[1][3]
Intramuscular mRNA Delivery 6.6 - 6.9This range has been shown to produce highly efficient immune responses for vaccine applications.[1]
DLin-MC3-DMA 6.44The ionizable lipid component of Onpattro®, the first FDA-approved siRNA-LNP therapeutic.[3]
SM-102 6.68A key ionizable lipid used in the Moderna COVID-19 mRNA vaccine.[1]

Experimental Protocol: Determination of Apparent pKa via TNS Fluorescence Assay

A widely accepted method for determining the apparent pKa of LNPs is a fluorescence assay utilizing the probe 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS). The fluorescence of TNS is significantly enhanced when it binds to the positively charged surface of protonated ionizable lipids in an acidic environment.[1]

Materials
  • Blank LNP formulation (without nucleic acid)

  • TNS probe

  • Dimethyl sulfoxide (DMSO)

  • A series of buffers with pH values ranging from 3.0 to 10.0

  • 150 mM Sodium Chloride (NaCl)

  • 96-well black microplates

  • A fluorescence plate reader

Methodology
  • TNS Stock Solution: A 300 µM stock solution of TNS is prepared in DMSO.

  • Buffer Preparation: A range of buffer solutions is prepared, each with a distinct pH between 3.0 and 10.0, and all containing 150 mM NaCl to ensure constant ionic strength.

  • Sample Preparation: The blank LNP formulation is diluted into each buffer solution to a predetermined final lipid concentration. 100 µL of each dilution is then added to the wells of a 96-well black microplate.

  • TNS Addition: 2 µL of the TNS stock solution is added to each well.

  • Incubation: The microplate is incubated at ambient temperature for 5-10 minutes.

  • Fluorescence Measurement: The fluorescence intensity is measured using an excitation wavelength of 325 nm and an emission wavelength of 425 nm.[1]

  • Data Analysis: The measured fluorescence intensity is plotted against the corresponding pH. The data is then fitted to a sigmoidal curve. The apparent pKa is determined as the pH value at which 50% of the maximal fluorescence is achieved.[6]

Visual Representations

The Journey of an LNP: From Neutral to Cationic for Cargo Release

LNP_Endosomal_Escape cluster_bloodstream Bloodstream (pH ~7.4) cluster_cell Target Cell LNP_neutral LNP with Lipid-26 (Neutral Charge) Endocytosis Cellular Uptake (Endocytosis) LNP_neutral->Endocytosis Circulation Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Internalization Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation & pH drop LNP_positive LNP with Lipid-26 (Positive Charge) Late_Endosome->LNP_positive Protonation of Lipid-26 (pH < pKa of 6.4) Membrane_disruption Endosomal Membrane Disruption LNP_positive->Membrane_disruption Cargo_release Nucleic Acid Release to Cytoplasm Membrane_disruption->Cargo_release

Caption: LNP journey from bloodstream to cargo release.

Standard Operating Procedure for TNS-Based pKa Determination

TNS_Assay_Workflow Start Start: Blank LNP and TNS Stock Prepare_Buffers 1. Prepare Buffers (pH 3-10) Start->Prepare_Buffers Dilute_LNPs 2. Dilute LNPs in each buffer Prepare_Buffers->Dilute_LNPs Add_TNS 3. Add TNS to each LNP dilution Dilute_LNPs->Add_TNS Incubate 4. Incubate at Room Temperature Add_TNS->Incubate Measure_Fluorescence 5. Measure Fluorescence (Ex: 325 nm, Em: 425 nm) Incubate->Measure_Fluorescence Plot_Data 6. Plot Fluorescence vs. pH Measure_Fluorescence->Plot_Data Determine_pKa 7. Determine pKa (50% max fluorescence) Plot_Data->Determine_pKa

Caption: Workflow for determining LNP pKa via TNS assay.

References

Foundational

An In-depth Technical Guide to the Biodegradability and Toxicity Profile of Ionizable Lipids in LNP Formulations

As an AI, I am unable to provide a Safety Data Sheet (SDS). For accurate and official safety information regarding any chemical substance, it is crucial to consult the official SDS provided by the manufacturer or a certi...

Author: BenchChem Technical Support Team. Date: December 2025

As an AI, I am unable to provide a Safety Data Sheet (SDS). For accurate and official safety information regarding any chemical substance, it is crucial to consult the official SDS provided by the manufacturer or a certified safety data provider.

However, I can provide a comprehensive technical guide on the biodegradability and toxicity profile of ionizable lipids, which are the core components of Lipid Nanoparticles (LNPs) and are exemplified by compounds that may be referred to with identifiers like "Lipid-26."

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific public data was found for a compound designated solely as "LNP Lipid-26." The following guide provides a comprehensive overview of the biodegradability and toxicity profiles of ionizable lipids commonly used in LNP-based drug delivery systems, based on available scientific literature. The data and experimental protocols are representative of the field and should be considered as a general guide.

Introduction to Ionizable Lipids in LNPs

Ionizable lipids are critical components of Lipid Nanoparticles (LNPs) that are essential for the encapsulation and effective intracellular delivery of nucleic acid therapeutics, such as mRNA and siRNA.[1][2] Their cationic nature at acidic pH facilitates nucleic acid complexation and endosomal escape, while their near-neutral charge at physiological pH contributes to their stability and reduced toxicity in circulation.[1] However, the inherent bioactivity of these lipids also necessitates a thorough evaluation of their biodegradability and toxicity profiles.[3]

Biodegradability of Ionizable Lipids

The biodegradability of ionizable lipids is a key determinant of their long-term safety and is crucial for preventing their accumulation in tissues, which could lead to toxicity.[4][5][6]

Mechanisms of Biodegradation

The primary mechanism for the biodegradation of many modern ionizable lipids is through enzymatic hydrolysis of ester linkages incorporated into their hydrophobic tails.[2][4] This process breaks down the lipid into smaller, more readily metabolized and eliminated components.[3]

  • Esterase-mediated Hydrolysis: Ester bonds are susceptible to cleavage by cellular esterases, leading to the release of fatty acids and other small molecules that can be integrated into endogenous metabolic pathways.[2][7][8]

  • pH-sensitive Degradation: Some novel lipids are engineered with acid-degradable linkers that hydrolyze within the acidic environment of the endosome, facilitating both payload release and lipid clearance.[5][6]

Quantitative Data on Biodegradability

The following table summarizes representative data on the in vivo elimination of ionizable lipids from plasma and liver, highlighting the impact of biodegradable moieties.

Ionizable Lipid ClassKey Structural FeaturePlasma Half-life (t½)Liver ClearanceReference
Early-generation (e.g., DLin-MC3-DMA)Sterically hindered estersSeveral daysSlow[2]
Biodegradable LipidsCleavable ester functionsRapidSubstantially improved[4]
Acid-degradable LipidsAzido-acetal linkerRapid hydrolysis in endosomesEfficient clearance[5][6]

Toxicity Profile of Ionizable Lipids

The toxicity of ionizable lipids is a multifaceted issue encompassing cytotoxicity, immunogenicity, and organ-specific toxicities.

Cytotoxicity

High concentrations of cationic lipids can disrupt cell membranes, leading to cytotoxicity.[1][9] The toxicity is often dose-dependent and varies between different cell types.[10]

Immunotoxicity

Ionizable lipids can trigger innate immune responses, which can be beneficial for vaccine adjuvanticity but may also lead to adverse inflammatory reactions.[2] This can involve the activation of Toll-like receptors (TLRs) and the production of pro-inflammatory cytokines.[11] PEGylated lipids, another component of LNPs, can also induce an immune response, leading to the production of anti-PEG antibodies and accelerated blood clearance of subsequent doses.[3]

Organ-Specific Toxicity

The liver is a primary site of LNP accumulation, and thus, hepatotoxicity is a key concern.[11] Monitoring liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) is a standard method for assessing liver toxicity.[11]

Quantitative Toxicity Data

The following table presents a summary of typical toxicity data for LNP formulations containing different ionizable lipids.

LNP FormulationAssayEndpointResultReference
Cationic LNP-siRNACell Viability (A549 cells)% Viability>75% at 16 µg/mL[9]
Various LNP FormulationsCytokine Expression (mice)TNF-α, IL-6No significant elevation[11]
Various LNP FormulationsLiver Enzyme Levels (mice)ALT, ASTNo significant elevation[11]

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To assess the dose-dependent cytotoxicity of LNP formulations.

Methodology:

  • Cell Culture: Adherent (e.g., A549, HEK293) or suspension (e.g., HL60) cells are cultured in appropriate media.[9]

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of LNP formulations.

  • Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[9]

  • Viability Assessment: Cell viability is determined using a proliferation assay, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The percentage of viable cells is calculated relative to untreated control cells.

Experimental_Workflow_Cytotoxicity_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis A Seed cells in 96-well plate C Add LNP dilutions to cells A->C B Prepare serial dilutions of LNP formulations B->C D Incubate for 24-72 hours C->D E Add MTT/MTS reagent D->E F Measure absorbance E->F G Calculate % cell viability F->G

In Vitro Cytotoxicity Assay Workflow.
In Vivo Biodistribution and Elimination Study

Objective: To determine the pharmacokinetic profile and tissue distribution of LNPs.

Methodology:

  • Animal Model: Typically, mice or rats are used.

  • LNP Administration: LNPs containing a labeled lipid (e.g., radiolabeled or fluorescently tagged) are administered intravenously.

  • Sample Collection: Blood samples are collected at various time points. Tissues (liver, spleen, etc.) are harvested at the end of the study.

  • Quantification: The amount of labeled lipid in plasma and tissue homogenates is quantified using appropriate techniques (e.g., liquid scintillation counting or fluorescence spectroscopy).

  • Data Analysis: Plasma concentration-time profiles are used to calculate pharmacokinetic parameters like half-life. Tissue distribution is expressed as the percentage of the injected dose per gram of tissue.

Signaling Pathways in LNP-induced Immunotoxicity

The interaction of LNPs with immune cells can trigger signaling cascades that lead to the production of inflammatory cytokines.

LNP_Immune_Activation LNP LNP Endosome Endosome LNP->Endosome Endocytosis TLR Toll-like Receptor (e.g., TLR4) Endosome->TLR Interaction MyD88 MyD88 TLR->MyD88 Activation NFkB NF-κB MyD88->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription

Simplified signaling pathway of LNP-mediated immune activation.

Conclusion

The development of safe and effective LNP-based therapeutics hinges on a thorough understanding and optimization of the biodegradability and toxicity profiles of their constituent ionizable lipids. By incorporating biodegradable moieties and carefully designing their chemical structures, it is possible to engineer lipids with improved safety profiles without compromising their delivery efficiency.[2][4] Continued research into the structure-activity relationships of ionizable lipids will be crucial for advancing the clinical translation of LNP technology.

References

Exploratory

An In-Depth Technical Guide to the In Vitro Characterization of Lipid Nanoparticle (LNP) Formulations

Disclaimer: Initial literature searches did not yield specific data for a proprietary lipid designated "Lipid-26." This guide, therefore, presents a representative framework for the in vitro characterization of LNPs, uti...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches did not yield specific data for a proprietary lipid designated "Lipid-26." This guide, therefore, presents a representative framework for the in vitro characterization of LNPs, utilizing SM-102, a well-documented and commercially available ionizable lipid, as an illustrative example. The methodologies and expected outcomes detailed herein are based on established scientific literature and provide a robust template for the evaluation of novel LNP formulations.

This technical guide is intended for researchers, scientists, and drug development professionals engaged in the formulation and characterization of lipid nanoparticles for therapeutic applications. It provides a comprehensive overview of the essential in vitro assays required to assess the critical quality attributes of LNP formulations.

Data Presentation: Physicochemical Properties

The fundamental physicochemical characteristics of an LNP formulation are critical determinants of its stability, delivery efficiency, and biological activity.[1] These properties are typically assessed shortly after formulation. Below is a summary of expected values for a representative mRNA-LNP formulation using the ionizable lipid SM-102.[2]

ParameterMethodRepresentative ValueAcceptance Criteria
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 100 nm70 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.15< 0.2
Zeta Potential Electrophoretic Light Scattering (ELS)-5 mV to +5 mV (at neutral pH)Near-neutral
Encapsulation Efficiency RiboGreen Assay> 90%> 85%
mRNA Concentration RiboGreen AssayFormulation DependentFormulation Dependent

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducible characterization of LNPs. The following sections outline the methodologies for LNP formulation and subsequent in vitro analysis.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a widely adopted method for the controlled and reproducible formulation of LNPs.[2] This technique involves the rapid mixing of a lipid-in-ethanol solution with an mRNA-in-aqueous buffer solution.

Materials:

  • Ionizable Lipid (e.g., SM-102)

  • Helper Lipid (e.g., DSPC)

  • Cholesterol

  • PEG-Lipid (e.g., DMG-PEG 2000)

  • Ethanol (200 proof, anhydrous)

  • mRNA in an aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device and pump system

Protocol:

  • Prepare a stock solution of the lipid mixture in ethanol. A common molar ratio for the lipids is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[1]

  • Dissolve the mRNA in the aqueous buffer at the desired concentration.

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

  • Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic phase).

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against a suitable buffer (e.g., PBS, pH 7.4) to remove the ethanol and non-encapsulated mRNA.

  • Sterile-filter the final LNP formulation through a 0.22 µm filter.

Particle Size and Zeta Potential Measurement

Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are standard techniques for measuring the size distribution and surface charge of LNPs, respectively.[][4]

Materials:

  • LNP formulation

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Disposable cuvettes

  • DLS/ELS instrument

Protocol for Particle Size (DLS):

  • Dilute a small aliquot of the LNP formulation in 1x PBS to a suitable concentration for DLS measurement.[2]

  • Transfer the diluted sample to a cuvette.

  • Place the cuvette in the DLS instrument.

  • Equilibrate the sample to the desired temperature (typically 25°C).

  • Perform the measurement to obtain the Z-average particle size and polydispersity index (PDI).

Protocol for Zeta Potential (ELS):

  • Dilute a small aliquot of the LNP formulation in a low ionic strength buffer (e.g., 0.1x PBS) to prevent charge screening effects.[2]

  • Transfer the diluted sample to an appropriate ELS cuvette.

  • Place the cuvette in the ELS instrument.

  • Perform the measurement to determine the zeta potential.

Encapsulation Efficiency Determination

The RiboGreen assay is a sensitive fluorescence-based method used to quantify the amount of mRNA encapsulated within the LNPs.[5]

Materials:

  • LNP formulation

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v in TE buffer)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare a standard curve of the mRNA used in the formulation.

  • Prepare two sets of diluted LNP samples in TE buffer.

  • To one set of LNP samples, add an equal volume of 2% Triton X-100 to lyse the LNPs and release the encapsulated mRNA (total RNA).

  • To the second set of LNP samples, add an equal volume of TE buffer (this measures the free, unencapsulated RNA).

  • Add the RiboGreen reagent to all standard and sample wells.

  • Incubate the plate in the dark for 5 minutes.

  • Measure the fluorescence using a microplate reader (excitation ~480 nm, emission ~520 nm).

  • Calculate the concentration of free and total RNA from the standard curve.

  • Determine the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100[6]

In Vitro Transfection Efficiency Assay

This assay evaluates the ability of the LNPs to deliver their mRNA cargo into cells, leading to the expression of the encoded protein.[7][8]

Materials:

  • LNP formulation encapsulating a reporter gene (e.g., Firefly Luciferase or Green Fluorescent Protein)

  • A relevant cell line (e.g., HeLa, HEK293T, or a cell line relevant to the therapeutic target)

  • Complete cell culture medium

  • 96-well cell culture plates (white-walled for luminescence assays)

  • Luciferase assay reagent or a flow cytometer/fluorescence microscope for GFP

  • Luminometer or flow cytometer/fluorescence microscope

Protocol:

  • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Incubate the cells overnight.

  • The following day, remove the old media and add fresh complete media containing various concentrations of the mRNA-LNPs.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • For luciferase-expressing LNPs, lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol. Measure the luminescence using a luminometer.[8]

  • For GFP-expressing LNPs, analyze the cells for GFP expression using flow cytometry or fluorescence microscopy.

  • The results can be expressed as Relative Light Units (RLU) for luciferase or the percentage of GFP-positive cells.

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflow for LNP characterization and the generally accepted cellular uptake and endosomal escape pathway for LNPs.

LNP_Characterization_Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Functional Assay start Lipid & mRNA Solutions mix Microfluidic Mixing start->mix dialysis Dialysis & Filtration mix->dialysis formulated_lnp Formulated LNPs dialysis->formulated_lnp dls Size & PDI (DLS) formulated_lnp->dls els Zeta Potential (ELS) formulated_lnp->els ribogreen Encapsulation Efficiency formulated_lnp->ribogreen transfection LNP Transfection formulated_lnp->transfection cell_culture Cell Seeding cell_culture->transfection assay Reporter Gene Assay transfection->assay results Functional Readout assay->results

Caption: Experimental workflow for LNP formulation and in vitro characterization.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Pathway lnp LNP endocytosis Endocytosis lnp->endocytosis early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome endosomal_escape Endosomal Escape late_endosome->endosomal_escape lysosome Lysosome (Degradation) late_endosome->lysosome cytosol mRNA in Cytosol endosomal_escape->cytosol translation Translation cytosol->translation protein Protein Expression translation->protein

Caption: Cellular uptake and endosomal escape pathway of LNPs for mRNA delivery.

References

Foundational

LNP Lipid-26 for siRNA and Plasmid DNA Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including small interfering RNA (s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including small interfering RNA (siRNA) and plasmid DNA (pDNA). Their clinical validation with mRNA vaccines and siRNA therapeutics has spurred further research into novel ionizable lipids to enhance delivery efficiency and safety. This technical guide focuses on Lipid-26 , also known as Moderna Lipid 26 or Lipid M , an ionizable cationic lipid that has been utilized in LNP formulations for nucleic acid delivery.

While the majority of publicly available research on Lipid-26 centers on its application for messenger RNA (mRNA) and circular RNA (circRNA) delivery, this guide will provide a comprehensive overview of its known properties and present generalized, adaptable protocols and frameworks for its potential application in siRNA and pDNA delivery.

Core Concepts of LNP Delivery

Lipid nanoparticles are typically composed of four key components:

  • Ionizable Cationic Lipid: This lipid is positively charged at a low pH, facilitating the encapsulation of negatively charged nucleic acids during formulation. In the acidic environment of the endosome after cellular uptake, it becomes protonated, which is thought to promote endosomal escape and release of the nucleic acid cargo into the cytoplasm. Lipid-26 is an example of such an ionizable lipid, with a reported pKa of 6.75.

  • Helper Lipid: Often a phospholipid like distearoylphosphatidylcholine (DSPC) or dioleoylphosphatidylethanolamine (DOPE), this component aids in the structural integrity of the nanoparticle.

  • Cholesterol: This steroid molecule is incorporated to stabilize the LNP structure and can influence the fluidity of the lipid bilayer.

  • PEG-Lipid: A lipid conjugated to polyethylene glycol (PEG) is included to control the particle size during formulation and to provide a hydrophilic shield that reduces aggregation and opsonization, thereby prolonging circulation time in vivo.

The delivery process begins with the encapsulation of the nucleic acid within the LNP, typically through a rapid mixing process like microfluidics. Once administered, LNPs circulate and are taken up by target cells, primarily through endocytosis. The acidic environment of the endosome protonates the ionizable lipid, leading to the destabilization of the endosomal membrane and the release of the siRNA or pDNA into the cytoplasm. For plasmid DNA, subsequent translocation into the nucleus is required for gene expression.

LNP Formulation and Experimental Workflow

The following diagram illustrates a general workflow for the formulation and in vitro/in vivo testing of Lipid-26 LNPs for siRNA or pDNA delivery.

LNP_Workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation lipid_mix Lipid Mixture in Ethanol (Lipid-26, Helper Lipid, Cholesterol, PEG-Lipid) mixing Microfluidic Mixing lipid_mix->mixing na_solution Nucleic Acid in Aqueous Buffer (pH 4) (siRNA or pDNA) na_solution->mixing dialysis Dialysis (pH 7.4) & Concentration mixing->dialysis size_zeta Size (DLS) Zeta Potential dialysis->size_zeta ee Encapsulation Efficiency cell_culture Target Cell Line dialysis->cell_culture animal_model Animal Model dialysis->animal_model transfection LNP Transfection cell_culture->transfection assay Functional Assay (e.g., Knockdown, Expression) transfection->assay administration Systemic or Local Administration animal_model->administration biodistribution Biodistribution & Efficacy administration->biodistribution

Fig. 1: General workflow for LNP formulation and evaluation.

Data Presentation: LNP Characterization and Efficacy

While specific data for Lipid-26 with siRNA and pDNA is limited in public literature, the following tables provide a template for the characterization and efficacy data that should be collected when evaluating such formulations.

Table 1: Physicochemical Characterization of Lipid-26 LNPs

Formulation (Nucleic Acid)Ionizable Lipid:Helper:Cholesterol:PEG-Lipid (Molar Ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
LNP-siRNA-1Lipid-26:DSPC:Chol:DSPE-PEG (62:4:33:1)DataDataDataData
LNP-pDNA-1Lipid-26:DSPC:Chol:DSPE-PEG (62:4:33:1)DataDataDataData
...additional formulations...............

Table 2: In Vitro Efficacy of Lipid-26 LNPs

FormulationCell LineTarget GeneGene Knockdown (%) (for siRNA)Reporter Gene Expression (RLU/cell) (for pDNA)Cell Viability (%)
LNP-siRNA-1e.g., HeLae.g., GAPDHDataN/AData
LNP-pDNA-1e.g., HEK293e.g., LuciferaseN/ADataData
...additional formulations...............

Table 3: In Vivo Efficacy of Lipid-26 LNPs

FormulationAnimal ModelTarget OrganGene Knockdown (%) (for siRNA)Gene Expression (ng/g tissue) (for pDNA)Tolerability/Safety Profile
LNP-siRNA-1e.g., C57BL/6 micee.g., LiverDataN/Ae.g., Body weight, liver enzymes
LNP-pDNA-1e.g., BALB/c micee.g., SpleenN/ADatae.g., Body weight, cytokines
...additional formulations...............

Experimental Protocols

The following are generalized protocols that can be adapted for the use of Lipid-26 in siRNA and plasmid DNA delivery systems.

Protocol 1: LNP Formulation using Microfluidic Mixing

Materials:

  • Lipid-26 (Heptadecan-9-yl 8-((2-hydroxyethyl)(4-(nonyloxy)-4-oxobutyl)amino)octanoate)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

  • Ethanol (200 proof, molecular biology grade)

  • siRNA or plasmid DNA

  • Citrate buffer (25 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve Lipid-26, DSPC, cholesterol, and DSPE-PEG(2000) in ethanol to prepare individual stock solutions (e.g., 10 mg/mL).

  • Prepare Lipid Mixture: Combine the lipid stock solutions in an appropriate ratio to achieve the desired molar ratio (e.g., 62:4:33:1 for Lipid-26:DSPC:Cholesterol:DSPE-PEG). The final total lipid concentration in ethanol should be between 10-20 mg/mL.

  • Prepare Nucleic Acid Solution: Dissolve the siRNA or plasmid DNA in 25 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.2 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture in ethanol into one syringe and the nucleic acid solution into another.

    • Set the flow rate ratio (aqueous:ethanolic) typically to 3:1.

    • Set the total flow rate (e.g., 12 mL/min).

    • Initiate the mixing process to form the LNPs.

  • Dialysis and Concentration:

    • Collect the LNP solution.

    • Transfer the LNP solution to a dialysis cassette and dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove ethanol and raise the pH.

    • If necessary, concentrate the LNPs using a centrifugal filter device.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vitro Gene Silencing with LNP-siRNA

Materials:

  • Target cells expressing the gene of interest (e.g., a cell line stably expressing a reporter gene like luciferase, or a cell line for a specific endogenous gene).

  • Complete cell culture medium.

  • LNP-siRNA formulation.

  • Scrambled (non-targeting) siRNA-LNP as a negative control.

  • 96-well cell culture plates.

  • Reagents for quantifying gene expression (e.g., qRT-PCR reagents for mRNA quantification, or a luciferase assay kit for reporter gene activity).

  • Reagents for assessing cell viability (e.g., MTS or MTT assay).

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection. Incubate overnight.

  • LNP Treatment:

    • Dilute the LNP-siRNA and control LNPs to the desired final concentrations in fresh cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the LNPs.

  • Incubation: Incubate the cells for 24-72 hours.

  • Gene Expression Analysis:

    • After the incubation period, lyse the cells.

    • For mRNA quantification, extract total RNA and perform qRT-PCR.

    • For reporter gene assays, follow the manufacturer's protocol for the specific assay.

  • Cell Viability Assay: In a parallel plate, assess cell viability using a standard assay to determine any cytotoxicity of the LNP formulations.

Protocol 3: In Vivo Gene Expression with LNP-pDNA

Materials:

  • Animal model (e.g., BALB/c mice).

  • LNP-pDNA formulation (e.g., encoding a reporter gene like luciferase or a therapeutic protein).

  • Control LNP formulation (e.g., empty LNPs or LNPs with a non-coding plasmid).

  • Anesthesia and equipment for injection (e.g., intravenous, intraperitoneal).

  • In vivo imaging system (for luciferase reporter).

  • Reagents for tissue homogenization and protein quantification (e.g., ELISA for a secreted protein).

Procedure:

  • Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the experiment.

  • LNP Administration:

    • Administer the LNP-pDNA and control formulations to the animals via the desired route (e.g., intravenous injection). The dose will depend on the specific application and should be determined in pilot studies.

  • Monitoring: Monitor the animals for any adverse effects (e.g., changes in body weight, behavior).

  • Gene Expression Analysis:

    • For luciferase expression, at various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the animals, inject luciferin substrate, and perform in vivo imaging.

    • For secreted proteins, collect blood samples at different time points and quantify the protein levels in the serum using ELISA.

    • At the end of the study, euthanize the animals and harvest tissues of interest. Homogenize the tissues and quantify gene expression at the protein or mRNA level.

Signaling Pathway Visualization

The delivered siRNA can be designed to target specific components of signaling pathways involved in disease. The following diagram illustrates a generic cell survival pathway that could be targeted.

Signaling_Pathway cluster_pathway Generic Cell Survival Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation siRNA Delivered siRNA siRNA->AKT  (Targeting Akt mRNA)

Fig. 2: Example of siRNA targeting the Akt signaling pathway.

Conclusion

Lipid-26 is a promising ionizable lipid for the formulation of LNPs for nucleic acid delivery. While its application has been primarily documented for mRNA and circRNA, the principles of LNP formulation and delivery are broadly applicable to siRNA and plasmid DNA. The provided protocols and data frameworks offer a starting point for researchers to explore the potential of Lipid-26 in these contexts. Further research is needed to generate specific data on the efficacy and safety of Lipid-26-based LNPs for siRNA and pDNA delivery to fully understand its potential in the development of novel gene therapies.

Protocols & Analytical Methods

Method

Application Notes and Protocols for LNP-mRNA Formulation

A Representative Protocol for the Encapsulation of mRNA using an Ionizable Lipid-Based Formulation Audience: Researchers, scientists, and drug development professionals. Introduction Lipid nanoparticles (LNPs) have emerg...

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Protocol for the Encapsulation of mRNA using an Ionizable Lipid-Based Formulation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) have emerged as the leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines, exemplified by their critical role in the COVID-19 mRNA vaccines.[1][2][3] The four primary components of a typical LNP formulation are an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[4][5][6] The ionizable lipid is a key component, as its pH-dependent charge is crucial for encapsulating the negatively charged mRNA and for facilitating its release into the cytoplasm following endocytosis.[2][7][8]

This document provides a detailed protocol for the formulation of mRNA-LNPs using a representative and clinically relevant ionizable lipid, SM-102, which is utilized in the Moderna COVID-19 vaccine.[9] While the specific "Lipid-26" mentioned in the query is not publicly documented, this protocol offers a comprehensive and adaptable workflow for researchers working on LNP-based mRNA delivery. The methodologies described herein cover the preparation of lipid stock solutions, the formulation of LNPs using microfluidics, and the essential characterization assays to ensure the quality and consistency of the formulation.

I. Quantitative Data Summary

The following tables summarize the typical quantitative parameters for a representative mRNA-LNP formulation.

Table 1: Lipid Composition and Molar Ratios

ComponentCommon Name/AbbreviationMolar Ratio (%)Function
Ionizable LipidSM-10250Encapsulates mRNA and facilitates endosomal escape[5][9]
Phospholipid1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)10Provides structural integrity to the LNP[4][7]
SterolCholesterol38.5Enhances LNP stability and fluidity[4][5]
PEGylated Lipid1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)1.5Controls particle size and increases circulation time[5][8]

Table 2: Formulation and Characterization Parameters

ParameterTypical ValueMethod of Measurement
Particle Size (Z-average)80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta PotentialNear-neutral at physiological pHElectrophoretic Light Scattering (ELS)
mRNA Encapsulation Efficiency> 90%RiboGreen Assay
N:P Ratio (Amine:Phosphate)3-6Calculated based on lipid and mRNA concentrations

II. Experimental Protocols

This section provides detailed step-by-step protocols for the preparation and characterization of mRNA-LNPs.

A. Preparation of Stock Solutions
  • Lipid Stock Solution (in Ethanol):

    • Dissolve the ionizable lipid (e.g., SM-102), DSPC, cholesterol, and DMG-PEG2000 in absolute ethanol to achieve the desired molar ratio (50:10:38.5:1.5).[10]

    • The final total lipid concentration in the ethanol stock is typically between 10-25 mM.

    • Gently warm the solution (up to 60-65°C) if necessary to fully dissolve all lipid components, particularly the cholesterol.[10]

    • Store the lipid stock solution at -20°C.

  • mRNA Stock Solution (in Aqueous Buffer):

    • Dissolve the purified mRNA in an acidic aqueous buffer, such as 25 mM sodium acetate at pH 4.0. The acidic pH is necessary to protonate the ionizable lipid, facilitating its interaction with the negatively charged mRNA.

    • The concentration of the mRNA solution will depend on the desired final concentration and the N:P ratio.

    • Store the mRNA solution at -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.

B. LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible and scalable method for producing uniform LNPs.[11]

  • System Setup:

    • Set up a microfluidic mixing device (e.g., a staggered herringbone micromixer) connected to two syringe pumps.

    • One pump will deliver the lipid-ethanol solution, and the other will deliver the mRNA-aqueous solution.

  • Mixing Process:

    • Load the lipid stock solution and the mRNA stock solution into separate syringes.

    • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase, typically at 3:1.

    • Set the total flow rate (TFR) to control the mixing time and resulting particle size. Higher TFRs generally lead to smaller particles.[7]

    • Initiate the pumps to mix the two solutions within the microfluidic chip. The rapid mixing causes a change in solvent polarity, leading to the self-assembly of the lipids and the encapsulation of the mRNA.

  • Purification:

    • The resulting LNP solution will contain ethanol, which needs to be removed.

    • Purify and concentrate the LNPs using tangential flow filtration (TFF) or dialysis against a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). This step also neutralizes the pH of the formulation.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the final mRNA-LNP product at 2-8°C for short-term storage or at -80°C for long-term storage.

C. LNP Characterization
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

    • Measure the Z-average diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Zeta Potential Measurement:

    • Dilute a small aliquot of the LNP formulation in a low ionic strength buffer (e.g., 1 mM KCl) to obtain an accurate measurement.

    • Measure the zeta potential using an Electrophoretic Light Scattering (ELS) instrument.

  • mRNA Encapsulation Efficiency (EE) Measurement:

    • The RiboGreen assay is a common method to determine EE.

    • Prepare two sets of LNP samples. In one set, lyse the LNPs using a detergent (e.g., 0.5% Triton X-100) to release the encapsulated mRNA. The other set remains intact.

    • Add the RiboGreen reagent to both sets of samples and measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

    • Calculate the encapsulation efficiency using the following formula: EE (%) = (Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / Fluorescence of lysed LNPs * 100

III. Visualizations

A. LNP Formulation Workflow

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_formulation LNP Formulation cluster_char Characterization Lipids Ionizable Lipid, DSPC, Cholesterol, PEG-Lipid Lipid_Stock Lipid Stock Solution Lipids->Lipid_Stock Ethanol Ethanol Ethanol->Lipid_Stock mRNA mRNA mRNA_Stock mRNA Stock Solution mRNA->mRNA_Stock Buffer Aqueous Buffer (pH 4) Buffer->mRNA_Stock Microfluidics Microfluidic Mixing Lipid_Stock->Microfluidics Organic Phase mRNA_Stock->Microfluidics Aqueous Phase Purification Purification (TFF/Dialysis) Microfluidics->Purification Sterilization Sterile Filtration (0.22 µm) Purification->Sterilization Final_LNP Final mRNA-LNP Product Sterilization->Final_LNP DLS Size & PDI (DLS) Final_LNP->DLS Zeta Zeta Potential (ELS) Final_LNP->Zeta EE Encapsulation Efficiency (RiboGreen Assay) Final_LNP->EE

Caption: Workflow for mRNA-LNP formulation and characterization.

B. Cellular Uptake and Endosomal Escape Pathway

Cellular_Uptake_Pathway cluster_cell Intracellular Pathway cluster_cyto LNP mRNA-LNP Endocytosis Endocytosis LNP->Endocytosis Uptake Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome / Lysosome (pH ~4.5-5.5) Early_Endosome->Late_Endosome Maturation & pH drop Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Ionizable lipid protonation & membrane disruption mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Cytoplasm Cytoplasm Translation Protein Translation mRNA_Release->Translation

References

Application

Application Notes and Protocols: A Step-by-Step Guide to Preparing Lipid Nanoparticles for mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals Introduction Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their pivotal role in mRNA-based vaccines.[1][2][3] The precise formulation of these LNPs is critical to their success, dictating factors such as encapsulation efficiency, particle size, stability, and the ultimate efficacy of the therapeutic payload.[4][5] This guide provides a detailed, step-by-step protocol for the preparation of LNPs for mRNA delivery.

While the specific ionizable lipid "Lipid-26" is not found in publicly available scientific literature and is likely a proprietary designation, this protocol will utilize the well-characterized and commercially available ionizable lipid SM-102 as a representative example. The principles and methodologies outlined are based on established LNP production techniques and can be adapted by researchers for their specific ionizable lipid of choice.

The fundamental principle of LNP formation involves the rapid and controlled mixing of a lipid-containing organic phase (typically ethanol) with an aqueous phase containing the mRNA payload at a low pH.[4][6] This process induces the self-assembly of lipids and the encapsulation of the nucleic acid into nanoparticles.

The core components of a typical LNP formulation are:

  • Ionizable Cationic Lipid: This lipid possesses a pKa that allows it to be positively charged at a low pH, facilitating complexation with the negatively charged mRNA. At physiological pH, it becomes near-neutral, reducing potential toxicity.[2][3][5]

  • Helper Lipid: A phospholipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), contributes to the structural integrity of the nanoparticle.[2][5][7]

  • Cholesterol: This structural lipid enhances the stability and rigidity of the lipid bilayer.[2][5][7]

  • PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) stabilizes the nanoparticle, prevents aggregation, and can prolong circulation time in the body.[2][3]

Data Presentation: Formulation Parameters

The following table summarizes typical quantitative data and formulation parameters for the preparation of LNP-mRNA nanoparticles using SM-102.

ParameterValueReference
Lipid Composition (Molar Ratio)
Ionizable Lipid (SM-102)50%[8]
Helper Lipid (DSPC)10%[9]
Cholesterol38.5%[9]
PEGylated Lipid (DMG-PEG2000)1.5%[9]
Aqueous Phase
Buffer25-50 mM Sodium Acetate or Sodium Citrate[6]
pH4.0 - 5.0[6]
Process Parameters
Ethanol-to-Aqueous Phase Volume Ratio1:3[6]
Nitrogen-to-Phosphate (N:P) Ratio~6[9]
Characterization
Particle Size (Hydrodynamic Diameter)~50-150 nm[6]
Polydispersity Index (PDI)< 0.2[10]
Encapsulation Efficiency> 90%[3]

Experimental Protocols

Materials and Equipment
  • Lipids:

    • Ionizable Lipid (e.g., SM-102)

    • Helper Lipid (e.g., DSPC)

    • Cholesterol

    • PEGylated Lipid (e.g., DMG-PEG2000)

  • Solvents and Buffers:

    • 200-proof Ethanol (RNase-free)

    • Sodium Acetate or Citrate Buffer (RNase-free)

    • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Payload:

    • mRNA of interest

  • Equipment:

    • Microfluidic mixing system (e.g., NanoAssemblr®)

    • Syringe pumps

    • Vortex mixer

    • Dialysis device (e.g., Slide-A-Lyzer™ Dialysis Cassettes, 10K MWCO)

    • Dynamic Light Scattering (DLS) instrument for size and PDI measurement

    • Zeta potential analyzer

    • Fluorometer and Quant-iT™ RiboGreen™ RNA Assay Kit for encapsulation efficiency

    • Sterile filters (0.22 µm)

Step-by-Step Protocol for LNP-mRNA Formulation

1. Preparation of Stock Solutions

  • Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and PEGylated lipid in 200-proof ethanol. Gentle heating may be necessary to fully dissolve the lipids.

    • Combine the individual lipid stock solutions to create a mixed lipid stock solution with the desired molar ratio (e.g., 50:10:38.5:1.5).

  • mRNA Stock Solution (in Aqueous Buffer):

    • Dissolve the mRNA in a low pH buffer (e.g., 50 mM sodium citrate, pH 4.0). The acidic pH is crucial for protonating the ionizable lipid, which facilitates its interaction with the negatively charged mRNA.[6]

2. Microfluidic Mixing for LNP Formation

  • Prime the microfluidic mixing system with ethanol and the aqueous buffer as per the manufacturer's instructions.

  • Load the lipid stock solution (in ethanol) and the mRNA stock solution (in aqueous buffer) into separate syringes.

  • Set the desired total flow rate and the flow rate ratio of the aqueous phase to the organic phase (typically 3:1).[6]

  • Initiate the mixing process. The rapid mixing of the two phases leads to a change in solvent polarity, triggering the self-assembly of the lipids and the encapsulation of the mRNA into LNPs.[6]

  • Collect the resulting LNP solution.

3. Downstream Processing: Dilution, Neutralization, and Purification

  • Immediately dilute the collected LNP solution with a neutral buffer, such as PBS (pH 7.4), to raise the pH and stabilize the newly formed nanoparticles.

  • To remove the ethanol and unencapsulated mRNA, perform dialysis against PBS (pH 7.4) using a dialysis cassette with an appropriate molecular weight cut-off (e.g., 10 kDa).

  • Concentrate the LNP solution to the desired final concentration if necessary.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

Protocol for LNP Characterization

1. Particle Size and Polydispersity Index (PDI) Measurement

  • Dilute a small aliquot of the LNP formulation in PBS.

  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

2. Zeta Potential Measurement

  • Dilute a sample of the LNP formulation in an appropriate buffer.

  • Measure the surface charge of the nanoparticles using a zeta potential analyzer.

3. mRNA Encapsulation Efficiency

  • Use a fluorescent dye that specifically binds to RNA, such as the Quant-iT™ RiboGreen™ RNA Assay.

  • Measure the fluorescence of the intact LNP sample (representing unencapsulated mRNA).

  • Lyse a separate aliquot of the LNP sample using a detergent (e.g., 0.5% Triton X-100) to release the encapsulated mRNA and measure the total fluorescence.

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = [(Total Fluorescence - Fluorescence of Intact LNPs) / Total Fluorescence] x 100

Visualization of Workflows and Relationships

LNP_Preparation_Workflow prep_lipids Prepare Lipid Stock Solution (in Ethanol) microfluidic Microfluidic Mixing prep_lipids->microfluidic Organic Phase prep_mrna Prepare mRNA Stock Solution (Aqueous Buffer, pH 4) prep_mrna->microfluidic Aqueous Phase collect_lnp Collect LNP Solution microfluidic->collect_lnp dilute_neutralize Dilute & Neutralize (with PBS, pH 7.4) collect_lnp->dilute_neutralize purify Purify & Concentrate (Dialysis/TFF) dilute_neutralize->purify sterilize Sterile Filtration purify->sterilize final_product Final LNP-mRNA Product sterilize->final_product

Caption: Experimental workflow for the preparation of LNP-mRNA nanoparticles.

LNP_Quality_Attributes cluster_formulation Formulation Parameters cluster_quality LNP Quality Attributes lipid_ratio Lipid Molar Ratio size Particle Size lipid_ratio->size stability Stability lipid_ratio->stability np_ratio N:P Ratio ee Encapsulation Efficiency np_ratio->ee flow_rate Flow Rate & Ratio flow_rate->size pdi Polydispersity (PDI) flow_rate->pdi efficacy Therapeutic Efficacy size->efficacy pdi->efficacy ee->efficacy stability->efficacy

Caption: Logical relationships of LNP formulation parameters and quality attributes.

References

Method

Application Notes and Protocols for the Analytical Characterization of Lipid Nanoparticles (LNPs) Utilizing Lipid-26

For Researchers, Scientists, and Drug Development Professionals Introduction Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their use in mRNA vaccines. The critical quality attributes (CQAs) of these LNPs, which dictate their safety and efficacy, are highly dependent on their composition and manufacturing process. A key component of modern LNPs is the ionizable lipid, which is crucial for encapsulating the nucleic acid payload and facilitating its endosomal escape.

This document provides detailed application notes and protocols for the comprehensive analytical characterization of LNPs formulated with the novel ionizable lipid, Lipid-26. These guidelines are designed to assist researchers, scientists, and drug development professionals in establishing robust analytical strategies for these next-generation drug delivery systems. The protocols described herein cover the essential physicochemical characterization of Lipid-26 LNPs, including particle size, polydispersity, zeta potential, lipid component quantification, and encapsulation efficiency.

Core Analytical Techniques and Protocols

A suite of orthogonal analytical techniques is required for the thorough characterization of Lipid-26 LNPs. Below are the primary methods and their corresponding protocols.

Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

The size and surface charge of LNPs are critical parameters that influence their biodistribution, cellular uptake, and overall efficacy.[1][2][3] Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and PDI of LNPs, while Electrophoretic Light Scattering (ELS) is used to determine their zeta potential.[4]

Quantitative Data Summary

ParameterTypical ValueAcceptance Criteria
Mean Hydrodynamic Diameter (Z-average) 80 - 150 nm70 - 200 nm
Polydispersity Index (PDI) 0.1 - 0.2< 0.3
Zeta Potential -10 mV to +10 mV (at neutral pH)-20 mV to +20 mV

Note: These values are representative and may vary depending on the specific formulation and manufacturing process.

Experimental Protocol: DLS and Zeta Potential Measurement

  • Sample Preparation:

    • Allow the LNP sample to equilibrate to room temperature.

    • Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.4) to a suitable concentration for DLS analysis. The dilution factor will depend on the initial concentration of the LNPs and the sensitivity of the instrument. A 100-fold dilution is a common starting point.

    • Gently mix the diluted sample by pipetting up and down. Avoid vortexing to prevent particle aggregation.

  • Instrument Setup:

    • Set the temperature of the DLS instrument to 25°C.

    • Select the appropriate measurement cell (e.g., a disposable cuvette for size and PDI, and a folded capillary cell for zeta potential).

    • Ensure the instrument is calibrated and has passed all system suitability tests.

  • Measurement:

    • For size and PDI, perform at least three measurements for each sample.

    • For zeta potential, apply an electric field and measure the electrophoretic mobility of the particles. Perform at least three measurements.

    • The instrument software will calculate the Z-average diameter, PDI, and zeta potential.

  • Data Analysis:

    • Analyze the size distribution to identify the main particle population and check for the presence of aggregates.

    • Report the mean and standard deviation for the Z-average, PDI, and zeta potential.

Workflow for Particle Size and Zeta Potential Analysis

G cluster_0 Sample Preparation cluster_1 DLS/ELS Measurement cluster_2 Data Analysis LNP Sample LNP Sample Dilute Sample Dilute Sample LNP Sample->Dilute Sample Dilution Buffer (e.g., Tris-HCl, pH 7.4) Dilution Buffer (e.g., Tris-HCl, pH 7.4) Dilution Buffer (e.g., Tris-HCl, pH 7.4)->Dilute Sample DLS Instrument DLS Instrument Dilute Sample->DLS Instrument Load Sample Measure Size & PDI Measure Size & PDI DLS Instrument->Measure Size & PDI Measure Zeta Potential Measure Zeta Potential DLS Instrument->Measure Zeta Potential Size Distribution Size Distribution Measure Size & PDI->Size Distribution PDI Value PDI Value Measure Size & PDI->PDI Value Zeta Potential Value Zeta Potential Value Measure Zeta Potential->Zeta Potential Value

Caption: Workflow for LNP size and zeta potential analysis.

Quantification of Lipid Components

The molar ratio of the lipid components in an LNP formulation is a critical parameter that affects its structure, stability, and biological activity.[2][5] Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a universal detector, such as a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD), is the gold standard for separating and quantifying the individual lipid components, including Lipid-26.[4][6][7][8]

Quantitative Data Summary

Lipid ComponentMolar Ratio (%)
Lipid-26 (Ionizable Lipid) 45 - 55
Helper Lipid (e.g., DSPC) 8 - 12
Cholesterol 35 - 45
PEG-Lipid 1 - 3

Note: These molar ratios are illustrative and should be optimized for specific applications.

Experimental Protocol: RP-HPLC-CAD for Lipid Quantification

  • Sample Preparation:

    • Disrupt the LNP structure to release the individual lipids by adding a suitable organic solvent (e.g., methanol or ethanol). A common ratio is 1 part LNP sample to 9 parts organic solvent.

    • Vortex the mixture thoroughly to ensure complete dissolution of the lipids.

    • Centrifuge the sample to pellet any insoluble material.

    • Transfer the supernatant to an HPLC vial.

  • Standard Preparation:

    • Prepare individual stock solutions of Lipid-26, helper lipid, cholesterol, and PEG-lipid in a suitable organic solvent.

    • Create a series of mixed calibration standards with varying concentrations of each lipid, covering the expected concentration range in the LNP samples.

  • HPLC-CAD Method:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient to separate all four lipid components.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 50°C.

    • CAD Settings: Optimize nebulizer and evaporation temperatures according to the manufacturer's recommendations.

  • Data Analysis:

    • Integrate the peak areas for each lipid in both the standards and the samples.

    • Generate a calibration curve for each lipid by plotting peak area versus concentration.

    • Determine the concentration of each lipid in the LNP sample using the calibration curves.

    • Calculate the molar ratio of the lipid components.

Workflow for Lipid Component Quantification

G cluster_0 Sample & Standard Preparation cluster_1 RP-HPLC-CAD Analysis cluster_2 Data Processing LNP Sample LNP Sample Disrupt LNPs Disrupt LNPs LNP Sample->Disrupt LNPs Organic Solvent Organic Solvent Organic Solvent->Disrupt LNPs HPLC-CAD System HPLC-CAD System Disrupt LNPs->HPLC-CAD System Load Sample Lipid Standards Lipid Standards Prepare Calibrants Prepare Calibrants Lipid Standards->Prepare Calibrants Prepare Calibrants->HPLC-CAD System Load Standards Inject Samples & Standards Inject Samples & Standards HPLC-CAD System->Inject Samples & Standards Generate Calibration Curves Generate Calibration Curves Inject Samples & Standards->Generate Calibration Curves Quantify Lipid Concentrations Quantify Lipid Concentrations Generate Calibration Curves->Quantify Lipid Concentrations Calculate Molar Ratios Calculate Molar Ratios Quantify Lipid Concentrations->Calculate Molar Ratios

Caption: Workflow for quantifying lipid components in LNPs.

Encapsulation Efficiency (EE) Determination

Encapsulation efficiency is a measure of the amount of nucleic acid payload that is successfully encapsulated within the LNPs.[9] It is a critical parameter for ensuring the potency of the drug product. The most common method for determining EE is a fluorescence-based assay using a dye like RiboGreen, which fluoresces upon binding to nucleic acids.[10]

Quantitative Data Summary

ParameterTypical ValueAcceptance Criteria
Encapsulation Efficiency (%) > 90%> 85%

Note: These values are representative and may vary depending on the specific formulation and payload.

Experimental Protocol: RiboGreen Assay for Encapsulation Efficiency

  • Reagent Preparation:

    • Prepare a working solution of the RiboGreen reagent by diluting the stock solution in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5). Protect the solution from light.

    • Prepare a solution of a non-ionic surfactant (e.g., 0.5% Triton X-100) in TE buffer.

  • Sample Preparation:

    • Prepare two sets of dilutions for each LNP sample in TE buffer.

    • Set 1 (Free RNA): Dilute the intact LNP sample to a concentration within the linear range of the assay.

    • Set 2 (Total RNA): Dilute the LNP sample to the same concentration as Set 1, and then add the surfactant solution to disrupt the LNPs and release the encapsulated RNA. Incubate for 10 minutes at room temperature.

  • Standard Curve Preparation:

    • Prepare a series of RNA standards of known concentrations in TE buffer.

  • Measurement:

    • Pipette the standards and samples (both sets) into a 96-well black plate.

    • Add the RiboGreen working solution to all wells.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).

  • Data Analysis:

    • Generate a standard curve by plotting fluorescence intensity versus RNA concentration.

    • Determine the concentration of free RNA (from Set 1) and total RNA (from Set 2) using the standard curve.

    • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Workflow for Encapsulation Efficiency Assay

G cluster_0 Sample Preparation cluster_1 Fluorescence Measurement cluster_2 Calculation LNP Sample LNP Sample Intact LNP (Free RNA) Intact LNP (Free RNA) LNP Sample->Intact LNP (Free RNA) Lysed LNP (Total RNA) Lysed LNP (Total RNA) LNP Sample->Lysed LNP (Total RNA) + Surfactant 96-well Plate 96-well Plate Intact LNP (Free RNA)->96-well Plate Lysed LNP (Total RNA)->96-well Plate RNA Standards RNA Standards RNA Standards->96-well Plate Add RiboGreen Reagent Add RiboGreen Reagent 96-well Plate->Add RiboGreen Reagent Measure Fluorescence Measure Fluorescence Add RiboGreen Reagent->Measure Fluorescence Standard Curve Standard Curve Measure Fluorescence->Standard Curve Quantify Free & Total RNA Quantify Free & Total RNA Standard Curve->Quantify Free & Total RNA Calculate EE% Calculate EE% Quantify Free & Total RNA->Calculate EE%

Caption: Workflow for determining LNP encapsulation efficiency.

Stability Studies

The stability of Lipid-26 LNPs should be assessed under various storage conditions to determine their shelf-life.[11][12][13][14] Stability studies typically involve storing the LNPs at different temperatures (e.g., 4°C, 25°C, and -20°C) and monitoring their CQAs (size, PDI, zeta potential, encapsulation efficiency, and lipid integrity) over time. The analytical protocols described above should be used to analyze the samples at each time point.

Conclusion

The analytical techniques and protocols outlined in this document provide a comprehensive framework for the characterization of LNPs formulated with the novel ionizable lipid, Lipid-26. A thorough understanding and control of the CQAs of these LNPs are essential for the development of safe and effective nucleic acid therapeutics. The use of orthogonal analytical methods is crucial for building a complete picture of the LNP product and ensuring its quality and consistency.[4] It is important to note that while these protocols provide a strong foundation, method optimization may be required for specific Lipid-26 LNP formulations and the associated nucleic acid payload.

References

Application

Application Notes and Protocols: In Vivo Delivery of Therapeutic Proteins Using LNP Lipid-26

For Researchers, Scientists, and Drug Development Professionals Introduction Lipid nanoparticles (LNPs) have emerged as a leading platform for the in vivo delivery of nucleic acid therapeutics, and their application is e...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the in vivo delivery of nucleic acid therapeutics, and their application is expanding to include the delivery of therapeutic proteins. This document provides detailed application notes and protocols for the use of LNP formulations incorporating the ionizable cationic lipid, Lipid-26 (also known as Moderna Lipid 26 or Lipid M), for the in vivo delivery of therapeutic proteins. While the primary literature on Lipid-26 focuses on its application for mRNA delivery, the principles and protocols outlined herein are adapted for protein delivery based on the broader understanding of LNP technology. Lipid-26 is an ionizable lipid with a pKa of 6.75, a property that is crucial for efficient encapsulation of cargo and its subsequent release into the cytoplasm.[1][2] Its branched tail structure is thought to enhance membrane fluidity, contributing to more effective endosomal membrane fusion and escape.[3]

These notes are intended to guide researchers in the formulation, characterization, and in vivo application of Lipid-26 LNPs for therapeutic protein delivery.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters for the formulation and characterization of Lipid-26 LNPs for therapeutic protein delivery.

Table 1: Lipid-26 LNP Formulation Parameters

ComponentMolar Ratio (%)Purpose
Ionizable Lipid (Lipid-26) 40 - 50Encapsulates the protein cargo and facilitates endosomal escape.
Helper Lipid (e.g., DSPC, DOPE) 10 - 20Provides structural stability to the LNP.
Cholesterol 30 - 40Enhances membrane stability and fluidity.
PEGylated Lipid (e.g., DMG-PEG 2000) 1 - 2Increases circulation time and reduces immunogenicity.

Table 2: Physicochemical Properties of Protein-Loaded Lipid-26 LNPs

ParameterTarget RangeMethod of Analysis
Particle Size (Diameter) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Near-neutral at physiological pHElectrophoretic Light Scattering (ELS)
Protein Encapsulation Efficiency > 80%Quantitation assay (e.g., BCA, ELISA) after LNP disruption

Experimental Protocols

Protocol 1: Formulation of Therapeutic Protein-Loaded Lipid-26 LNPs via Microfluidic Mixing

This protocol describes the preparation of Lipid-26 LNPs encapsulating a therapeutic protein using a microfluidic mixing device.

Materials:

  • Ionizable Lipid: Lipid-26

  • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Ethanol (anhydrous)

  • Therapeutic protein

  • Aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dialysis cassette (10 kDa MWCO) or tangential flow filtration (TFF) system

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve Lipid-26, DSPC, cholesterol, and DMG-PEG 2000 in anhydrous ethanol to achieve the desired molar ratios (e.g., 50:10:38.5:1.5).

    • The final total lipid concentration in the ethanol phase should be between 10-25 mM.

    • Ensure all lipids are fully dissolved. Gentle heating (up to 65°C) may be required for some lipids.[4]

  • Preparation of Therapeutic Protein Solution:

    • Dissolve the therapeutic protein in the aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0) to the desired concentration. The acidic pH facilitates the interaction between the negatively charged protein (if applicable) and the ionizable lipid. For proteins with a positive charge at this pH, a different buffer system may be required.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the therapeutic protein solution into another.

    • Set the flow rate ratio of the aqueous to ethanolic phase (FRR) to 3:1.

    • Set the total flow rate (TFR) to achieve the desired particle size. Higher TFRs generally result in smaller LNPs.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the therapeutic protein.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension will be in an ethanol/aqueous buffer mixture.

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP suspension against sterile PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette for at least 18 hours at 4°C, with multiple buffer changes.

    • Alternatively, a tangential flow filtration (TFF) system can be used for larger scale preparations.

  • Sterilization and Storage:

    • Filter the purified LNP suspension through a 0.22 µm sterile filter.

    • Store the final LNP formulation at 4°C for short-term storage or at -80°C for long-term storage.

Protocol 2: In Vivo Evaluation of Therapeutic Protein Delivery in a Murine Model

This protocol outlines a general procedure for assessing the in vivo efficacy and biodistribution of a therapeutic protein delivered via Lipid-26 LNPs in mice.

Materials:

  • Protein-loaded Lipid-26 LNPs

  • Control (e.g., empty LNPs, free protein)

  • 6-8 week old mice (strain dependent on the therapeutic protein and disease model)

  • Sterile syringes and needles

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes

  • Tissue homogenization buffer

  • Assay kits for protein quantification (e.g., ELISA)

  • In vivo imaging system (if using a reporter protein)

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the mice to the facility for at least one week before the experiment.

    • Randomly assign mice to treatment groups (e.g., Protein-LNP, Empty-LNP, Free Protein, Saline).

  • Administration of LNP Formulation:

    • Thaw the LNP formulations on ice.

    • Administer the LNP formulations to the mice via the desired route (e.g., intravenous tail vein injection). The dosage will depend on the specific therapeutic protein and its potency.

  • Sample Collection:

    • At predetermined time points post-injection (e.g., 6, 24, 48 hours), collect blood samples via submandibular or retro-orbital bleeding.

    • At the end of the study, euthanize the mice and harvest major organs (e.g., liver, spleen, lungs, kidneys, heart).

  • Analysis of Protein Levels:

    • Process the blood samples to obtain plasma or serum.

    • Homogenize the harvested tissues in an appropriate buffer.

    • Quantify the concentration of the therapeutic protein in the plasma/serum and tissue homogenates using a specific and validated assay (e.g., ELISA).

  • Biodistribution Analysis:

    • If a fluorescently labeled protein or LNP was used, the biodistribution can be visualized and quantified using an in vivo imaging system (IVIS) or by measuring the fluorescence in the tissue homogenates.

  • Data Analysis:

    • Analyze the data to determine the pharmacokinetic profile of the delivered protein and its distribution among the different organs.

    • Compare the efficacy of the LNP-delivered protein to the control groups.

Visualizations

G cluster_prep LNP Formulation and Preparation cluster_invivo In Vivo Study cluster_analysis Data Analysis Lipid Stock\n(Lipid-26, DSPC, Chol, PEG-Lipid\nin Ethanol) Lipid Stock (Lipid-26, DSPC, Chol, PEG-Lipid in Ethanol) Microfluidic Mixing Microfluidic Mixing Lipid Stock\n(Lipid-26, DSPC, Chol, PEG-Lipid\nin Ethanol)->Microfluidic Mixing Ethanolic Phase Purification\n(Dialysis or TFF against PBS, pH 7.4) Purification (Dialysis or TFF against PBS, pH 7.4) Microfluidic Mixing->Purification\n(Dialysis or TFF against PBS, pH 7.4) Therapeutic Protein\nin Aqueous Buffer (pH 4.0) Therapeutic Protein in Aqueous Buffer (pH 4.0) Therapeutic Protein\nin Aqueous Buffer (pH 4.0)->Microfluidic Mixing Aqueous Phase Sterile Filtration (0.22 µm) Sterile Filtration (0.22 µm) Purification\n(Dialysis or TFF against PBS, pH 7.4)->Sterile Filtration (0.22 µm) Characterization\n(Size, PDI, Encapsulation) Characterization (Size, PDI, Encapsulation) Sterile Filtration (0.22 µm)->Characterization\n(Size, PDI, Encapsulation) Administration to Mice\n(e.g., IV injection) Administration to Mice (e.g., IV injection) Characterization\n(Size, PDI, Encapsulation)->Administration to Mice\n(e.g., IV injection) Blood & Tissue Collection\n(Multiple Time Points) Blood & Tissue Collection (Multiple Time Points) Administration to Mice\n(e.g., IV injection)->Blood & Tissue Collection\n(Multiple Time Points) Analysis Analysis Blood & Tissue Collection\n(Multiple Time Points)->Analysis Pharmacokinetics (PK)\n(Protein levels in blood) Pharmacokinetics (PK) (Protein levels in blood) Analysis->Pharmacokinetics (PK)\n(Protein levels in blood) Biodistribution\n(Protein levels in tissues) Biodistribution (Protein levels in tissues) Analysis->Biodistribution\n(Protein levels in tissues) Efficacy Assessment Efficacy Assessment Analysis->Efficacy Assessment

Caption: Experimental workflow for in vivo delivery of therapeutic proteins using Lipid-26 LNPs.

G cluster_uptake Cellular Uptake cluster_escape Endosomal Escape & Protein Release LNP in Circulation LNP in Circulation Endocytosis Endocytosis LNP in Circulation->Endocytosis ApoE binding (liver) Early Endosome Early Endosome Endocytosis->Early Endosome Internalization Late Endosome Late Endosome Early Endosome->Late Endosome Maturation (pH drops) Cytosolic Release Cytosolic Release Late Endosome->Cytosolic Release Endosomal Escape Protonation Protonation of Lipid-26 (pKa ~6.75) Therapeutic Action Therapeutic Action Cytosolic Release->Therapeutic Action Protein exerts its function Membrane Destabilization Membrane Destabilization Protonation->Membrane Destabilization Interaction with endosomal membrane Membrane Destabilization->Cytosolic Release Fusion & Pore Formation (aided by branched tails)

Caption: Proposed signaling pathway for cellular uptake and endosomal escape of Lipid-26 LNPs.

References

Method

Application Notes and Protocols for LNP-Mediated CRISPR/Cas9 Gene Editing

For Researchers, Scientists, and Drug Development Professionals Introduction The clustered regularly interspaced short palindromic repeats (CRISPR)/Cas9 system has emerged as a revolutionary tool for gene editing, offeri...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The clustered regularly interspaced short palindromic repeats (CRISPR)/Cas9 system has emerged as a revolutionary tool for gene editing, offering unprecedented precision in modifying the genome. However, the efficient and safe delivery of CRISPR/Cas9 components into target cells remains a critical challenge for its therapeutic application. Lipid nanoparticles (LNPs) have gained significant traction as a non-viral delivery vector for nucleic acids, including the mRNA and single-guide RNA (sgRNA) required for CRISPR/Cas9-mediated gene editing. This document provides detailed application notes and protocols for the formulation, characterization, and application of lipid nanoparticles for CRISPR/Cas9 gene editing. While specific lipids like "LNP Lipid-26" may be part of proprietary formulations, the principles and protocols outlined here provide a robust framework for utilizing ionizable lipids in LNP-based CRISPR/Cas9 delivery systems.

LNP Formulation and Composition

Lipid nanoparticles are typically composed of four key components: an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid. The ionizable lipid is crucial for encapsulating the negatively charged nucleic acid cargo at an acidic pH and for facilitating its release into the cytoplasm at the physiological pH of the endosome. The choice of ionizable lipid significantly influences the potency and safety of the LNP formulation.

Table 1: Typical Lipid Composition for LNP Formulation

ComponentExampleMolar Ratio (%)Function
Ionizable LipidDLin-MC3-DMA, LP01, or similar40-50Encapsulation of nucleic acids and endosomal escape
PhospholipidDSPC (Distearoylphosphatidylcholine)10-20Structural integrity of the lipid bilayer
CholesterolCholesterol30-40Stabilizes the LNP structure and modulates membrane fluidity
PEG-LipidDMG-PEG 20001-3Steric stabilization, prevention of aggregation, and control of particle size

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA) in ethanol

  • DSPC in ethanol

  • Cholesterol in ethanol

  • DMG-PEG 2000 in ethanol

  • Cas9 mRNA in an aqueous buffer (e.g., citrate buffer, pH 3.0-4.0)

  • sgRNA in the same

Application

Application Notes and Protocols for In Vitro Evaluation of LNP Lipid-26 Formulations

For Researchers, Scientists, and Drug Development Professionals Introduction Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The composit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The composition of these LNPs, particularly the ionizable lipid, is a critical determinant of their efficacy and safety. This document provides a comprehensive guide to the in vitro cell culture protocols for testing novel LNP formulations, with a specific focus on a hypothetical novel ionizable lipid, "Lipid-26." These protocols are designed to assess the transfection efficiency, cytotoxicity, and cellular uptake of LNP Lipid-26 formulations, providing a robust framework for preclinical evaluation.

The development of new ionizable lipids, such as the conceptual Lipid-26, is driven by the goal of improving upon existing LNP systems by enhancing potency, increasing endosomal escape, and minimizing toxicity.[1][2] A systematic in vitro evaluation is the first step in characterizing the performance of these new formulations.[3]

Data Presentation

Table 1: Physicochemical Characterization of LNP Lipid-26 Formulations
Formulation IDIonizable LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)mRNA Encapsulation Efficiency (%)
LNP-26-ALipid-2650:10:38.5:1.585.2 ± 2.10.11 ± 0.02-5.3 ± 1.295.8 ± 1.5
LNP-26-BLipid-2640:20:38.5:1.592.5 ± 3.40.15 ± 0.03-4.8 ± 1.592.3 ± 2.1
LNP-ControlSM-10250:10:38.5:1.588.1 ± 2.50.12 ± 0.02-6.1 ± 1.896.2 ± 1.1

Data are presented as mean ± standard deviation (n=3).

Table 2: In Vitro Transfection Efficiency of LNP Lipid-26 in HEK293T Cells
Formulation IDmRNA Dose (ng/well)Luciferase Expression (RLU/mg protein)GFP Positive Cells (%)
LNP-26-A1001.5 x 10^9 ± 0.2 x 10^985.6 ± 5.4
2504.2 x 10^9 ± 0.5 x 10^992.1 ± 3.8
LNP-26-B1000.8 x 10^9 ± 0.1 x 10^975.3 ± 6.1
2502.1 x 10^9 ± 0.3 x 10^981.7 ± 4.5
LNP-Control1001.2 x 10^9 ± 0.3 x 10^982.4 ± 4.9
2503.5 x 10^9 ± 0.4 x 10^988.9 ± 3.2
Untreated Control-1.2 x 10^3 ± 0.3 x 10^3<0.1

Data are presented as mean ± standard deviation (n=3). RLU = Relative Light Units.

Table 3: Cytotoxicity of LNP Lipid-26 in HepG2 Cells
Formulation IDmRNA Concentration (µg/mL)Cell Viability (%)
LNP-26-A0.198.2 ± 2.5
195.4 ± 3.1
1088.7 ± 4.2
LNP-26-B0.197.9 ± 2.8
193.1 ± 3.5
1085.3 ± 4.8
LNP-Control0.198.5 ± 2.1
196.1 ± 2.9
1090.2 ± 3.7
Untreated Control-100

Data are presented as mean ± standard deviation (n=3). Cell viability was assessed using an MTT assay 24 hours post-transfection.

Experimental Protocols

LNP Lipid-26 Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-encapsulated LNPs using a microfluidic mixing device.[4][5]

Materials:

  • Lipid-26 (or other ionizable lipid) in ethanol

  • Helper lipid (e.g., DOPE) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) in ethanol

  • mRNA (e.g., encoding luciferase or GFP) in an aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device and pump system

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Prepare the lipid stock solutions in 100% ethanol.

  • Combine the ionizable lipid (Lipid-26), helper lipid, cholesterol, and PEG-lipid in the desired molar ratios to create the organic lipid mixture.[4]

  • Dilute the mRNA to the desired concentration in the aqueous buffer.

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the organic lipid mixture and the aqueous mRNA solution into separate syringes.

  • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Collect the resulting LNP solution.

  • Dialyze the LNP formulation against sterile PBS at 4°C overnight to remove ethanol and raise the pH.

  • Sterile filter the final LNP solution through a 0.22 µm syringe filter.

  • Characterize the LNPs for size, PDI, zeta potential, and encapsulation efficiency.

In Vitro Transfection Efficiency Assay

This protocol details the assessment of LNP-mediated mRNA delivery and subsequent protein expression in a suitable cell line.[4][5]

Materials:

  • HEK293T or other suitable cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • LNP Lipid-26 formulations encapsulating luciferase or GFP mRNA

  • 96-well white, clear-bottom plates (for luciferase assay) or standard 24-well plates (for GFP analysis)

  • Luciferase assay reagent

  • Flow cytometer

Procedure:

  • Seed cells in the appropriate plates and allow them to adhere and reach 70-80% confluency.

  • Dilute the LNP Lipid-26 formulations to the desired concentrations in complete cell culture medium.

  • Remove the existing medium from the cells and add the LNP-containing medium.[4]

  • Incubate the cells for 24-48 hours at 37°C and 5% CO2.

  • For Luciferase Assay: a. Lyse the cells according to the luciferase assay kit manufacturer's protocol. b. Measure the luminescence using a plate reader.[4] c. Normalize the luciferase activity to the total protein concentration in each well.

  • For GFP Analysis: a. Wash the cells with PBS. b. Harvest the cells by trypsinization. c. Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.

Cytotoxicity Assay (MTT Assay)

This protocol is for evaluating the potential cytotoxic effects of LNP Lipid-26 formulations.[6][7]

Materials:

  • HepG2 or other suitable cell line

  • Complete cell culture medium

  • LNP Lipid-26 formulations

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the LNP Lipid-26 formulations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate for 24 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Cellular Uptake Assay

This protocol describes how to assess the efficiency of LNP internalization into cells using fluorescently labeled LNPs.[5][8]

Materials:

  • Fluorescently labeled LNP Lipid-26 (e.g., containing a fluorescent lipid like DiD or encapsulating fluorescently labeled mRNA)

  • A suitable cell line (e.g., HeLa or HEK293T)

  • 24-well plates

  • Flow cytometer or confocal microscope

Procedure:

  • Seed cells in 24-well plates.

  • Treat the cells with the fluorescently labeled LNP Lipid-26 formulations for a specified time course (e.g., 2, 4, 8, and 24 hours).

  • For Flow Cytometry: a. Wash the cells with PBS and harvest them. b. Analyze the cells on a flow cytometer to determine the percentage of fluorescently positive cells and the mean fluorescence intensity.

  • For Confocal Microscopy: a. Grow cells on glass coverslips. b. After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde. c. Mount the coverslips on microscope slides and visualize the cellular uptake of the LNPs using a confocal microscope.

Visualizations

experimental_workflow cluster_formulation LNP Formulation & Characterization cluster_in_vitro In Vitro Evaluation cluster_assays Assays cluster_analysis Data Analysis formulation 1. LNP Lipid-26 Formulation (Microfluidics) characterization 2. Physicochemical Characterization (Size, PDI, Zeta, Encapsulation) formulation->characterization cell_culture 3. Cell Seeding characterization->cell_culture transfection 4. LNP Transfection cell_culture->transfection efficiency 5a. Transfection Efficiency (Luciferase/GFP) transfection->efficiency cytotoxicity 5b. Cytotoxicity (MTT Assay) transfection->cytotoxicity uptake 5c. Cellular Uptake (Flow Cytometry/Microscopy) transfection->uptake data_analysis 6. Data Analysis & Comparison efficiency->data_analysis cytotoxicity->data_analysis uptake->data_analysis

Caption: Workflow for in vitro testing of LNP Lipid-26 formulations.

signaling_pathway LNP LNP Lipid-26 (mRNA cargo) cell_membrane Cell Membrane LNP->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm mrna_release mRNA Release cytoplasm->mrna_release translation Translation (Ribosomes) mrna_release->translation protein Protein Expression (e.g., Luciferase) translation->protein

Caption: Cellular pathway of LNP-mediated mRNA delivery.

References

Method

Application Note: Scale-Up Considerations for Lipid Nanoparticle (LNP) Production

[AN-LNP-001] For Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive overview of the key considerations and protocols for scaling up the production of lipid nanopart...

Author: BenchChem Technical Support Team. Date: December 2025

[AN-LNP-001]

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview of the key considerations and protocols for scaling up the production of lipid nanoparticles (LNPs), a critical drug delivery system for nucleic acid therapeutics. While the specific lipid composition, such as a proprietary component like "Lipid-26," will influence final parameters, the principles and methodologies outlined here provide a robust framework for developing a scalable and reproducible manufacturing process.

Introduction

Lipid nanoparticles are at the forefront of non-viral gene delivery, famously enabling the rapid development and deployment of mRNA vaccines.[1][2][3] The transition from small-scale laboratory batches to large-scale clinical and commercial production presents significant challenges.[1][4][5] Key to a successful scale-up is maintaining the critical quality attributes (CQAs) of the LNPs, including particle size, polydispersity index (PDI), encapsulation efficiency, and stability.[3][6][7] This document outlines a systematic approach to LNP production scale-up, focusing on process parameters, manufacturing technologies, and analytical characterization.

Core Challenges in LNP Production Scale-Up

Scaling up LNP manufacturing requires addressing several inherent challenges to ensure a consistent and high-quality product.[1][2][4]

  • Maintaining Formulation Precision: The precise ratio of lipids and the therapeutic payload is crucial for forming stable and effective LNPs. Deviations in these ratios during large-scale mixing can lead to suboptimal nanoparticles.[1]

  • Batch-to-Batch Consistency: Reproducing the exact same quality across different batches and scales is a significant hurdle. Variations in particle size, lipid composition, or encapsulation efficiency can impact the therapeutic efficacy of the final product.[1][4]

  • Adapting Production Technology: Manufacturing techniques that are effective at the lab scale, such as vortexing or pipetting, are often not directly scalable.[8] Technologies like microfluidics offer a more direct path to scale-up but require careful process parameter translation.[6][8][9]

  • Sterility and Contamination Control: The delicate nature of nucleic acid payloads necessitates a sterile and controlled manufacturing environment to prevent degradation and contamination, which becomes more complex at larger scales.[1]

  • Raw Material Sourcing: Ensuring a consistent and reliable supply of high-quality, pharmaceutical-grade raw materials is critical for large-scale production.[1]

  • Regulatory Compliance: Scaling up production involves adhering to stringent regulatory requirements, including Good Manufacturing Practices (GMP), which adds a layer of complexity to the process.[4]

LNP Manufacturing Workflow: From Lab to Large Scale

The manufacturing process for LNPs typically involves the rapid mixing of a lipid-containing organic phase with an aqueous phase containing the nucleic acid payload.[7] This process is followed by downstream purification and concentration steps.

LNP_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formulation cluster_downstream Downstream Processing cluster_final Final Product Aqueous Aqueous Phase (Nucleic Acid in Buffer) Mixing Rapid Mixing (e.g., Microfluidics) Aqueous->Mixing Organic Organic Phase (Lipids in Ethanol) Organic->Mixing Dilution Dilution Mixing->Dilution Purification Purification (e.g., Tangential Flow Filtration) Dilution->Purification Concentration Concentration Purification->Concentration Sterile_Filtration Sterile Filtration Concentration->Sterile_Filtration Final_Product Final LNP Product Sterile_Filtration->Final_Product

Caption: General LNP Manufacturing Workflow.

Scale-Up Strategy: A Phased Approach

A successful scale-up strategy involves a phased approach, starting from small-scale process development and moving towards larger, GMP-compliant manufacturing.

Phase 1: Small-Scale Process Development (1-10 mL)

The initial phase focuses on optimizing the LNP formulation and defining the critical process parameters (CPPs) at a small scale. Microfluidic systems are highly recommended at this stage due to their precise control over mixing conditions and their scalability.[8][9]

Key Objectives:

  • Screen different lipid compositions and ratios.

  • Optimize the N/P ratio (amine-to-phosphate ratio).

  • Determine the optimal Total Flow Rate (TFR) and Flow Rate Ratio (FRR) for desired particle size and PDI.

  • Establish baseline analytical methods for LNP characterization.

Phase 2: Process Verification and Intermediate Scale-Up (10 mL - 1 L)

This phase involves scaling the process to an intermediate volume to ensure that the CQAs are maintained. This often requires transitioning to a larger microfluidic mixing system or a system with parallelized microfluidic channels.

Key Objectives:

  • Demonstrate process reproducibility and consistency.[4]

  • Validate the scalability of the chosen mixing technology.

  • Develop and optimize downstream processes like Tangential Flow Filtration (TFF) for purification and buffer exchange.[10]

  • Perform stability studies on the produced LNPs.

Phase 3: Large-Scale Production (>1 L)

The final phase involves transferring the optimized process to a GMP-compliant manufacturing setting for clinical or commercial production. This may involve using high-throughput microfluidic systems or other scalable mixing technologies like impingement jet mixers.[11]

Key Objectives:

  • Tech transfer of the process to GMP equipment.[4]

  • Perform process validation and demonstrate batch-to-batch consistency at scale.

  • Implement robust in-process controls (IPCs) and quality control (QC) testing.[6]

  • Ensure all regulatory requirements for GMP manufacturing are met.[4]

Critical Process Parameters and Scale-Up Considerations

The following table summarizes key process parameters and considerations for scaling up LNP production.

ParameterLab-Scale (1-10 mL)Intermediate Scale (10 mL - 1 L)Large Scale (>1 L)Scale-Up Considerations
Mixing Technology Microfluidic MixerParallelized Microfluidics or larger single mixerHigh-throughput Microfluidics or Impingement Jet MixerMaintain consistent mixing physics (e.g., Reynolds number) across scales.[4]
Total Flow Rate (TFR) 2 - 20 mL/min20 - 200 mL/min> 200 mL/minTFR affects particle size; must be optimized for each scale and equipment.[3]
Flow Rate Ratio (FRR) 3:1 (Aqueous:Organic)3:1 (Aqueous:Organic)3:1 (Aqueous:Organic)Generally kept constant across scales to maintain consistent formulation environment.[9]
Lipid Concentration 10-25 mg/mL10-25 mg/mL10-25 mg/mLKept constant to ensure consistent particle formation.
Nucleic Acid Conc. 0.05-0.2 mg/mL0.05-0.2 mg/mL0.05-0.2 mg/mLKept constant to maintain a consistent N/P ratio.
Downstream Processing Dialysis / Centrifugal FiltersTangential Flow Filtration (TFF)Tangential Flow Filtration (TFF)TFF is more scalable for buffer exchange and concentration than dialysis.[10]
Sterile Filtration 0.22 µm Syringe Filter0.22 µm Capsule Filter0.22 µm Capsule/Cartridge FilterFilter size and type must be validated to not impact LNP characteristics.

Protocols

Protocol 1: Small-Scale LNP Formulation using Microfluidics

This protocol describes a general method for formulating LNPs at a lab scale using a microfluidic system.

Materials:

  • Ionizable Lipid (e.g., a proprietary lipid like "Lipid-26", or a well-characterized lipid like SM-102)

  • Helper Lipids (e.g., DSPC, Cholesterol)

  • PEG-Lipid (e.g., DMG-PEG 2000)

  • Ethanol (ACS grade or higher)

  • Nucleic Acid (e.g., mRNA)

  • Aqueous Buffer (e.g., Citrate buffer, pH 4.0)

  • Microfluidic mixing system with syringe pumps

Procedure:

  • Prepare the Organic Phase: Dissolve the ionizable lipid, helper lipids, and PEG-lipid in ethanol to the desired final concentration.[12] Gently heat if necessary to ensure complete dissolution.[12]

  • Prepare the Aqueous Phase: Dissolve the nucleic acid in the aqueous buffer to the desired concentration.

  • System Setup: Prime the microfluidic system with ethanol and then with the aqueous buffer to remove any air bubbles.

  • LNP Formulation: Load the organic and aqueous phases into separate syringes and place them on the syringe pumps. Set the desired TFR and FRR (e.g., 12 mL/min TFR and 3:1 FRR).

  • Initiate Mixing: Start the pumps to initiate the mixing process. The LNPs will self-assemble in the microfluidic cartridge.

  • Collection: Collect the LNP dispersion from the outlet of the microfluidic chip.

  • Downstream Processing: Proceed with immediate dilution into a neutral pH buffer (e.g., PBS) to stop particle growth and then purify using dialysis or a centrifugal filter to remove ethanol and unencapsulated nucleic acid.[12]

Protocol 2: LNP Characterization

Consistent and thorough characterization is essential at every stage of the scale-up process.[2][6]

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the LNP sample in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis. Measure the hydrodynamic diameter and PDI.

  • Acceptance Criteria (Typical): Size: 80-150 nm; PDI: < 0.2

2. Encapsulation Efficiency (%EE):

  • Method: RiboGreen Assay (for RNA)

  • Procedure:

    • Measure the total RNA concentration by disrupting the LNPs with a surfactant (e.g., Triton X-100) and then performing the RiboGreen assay.[12]

    • Measure the free (unencapsulated) RNA in the sample without the addition of surfactant.

    • Calculate the %EE using the formula: %EE = [(Total RNA - Free RNA) / Total RNA] * 100

  • Acceptance Criteria (Typical): > 90%

3. Zeta Potential:

  • Method: Electrophoretic Light Scattering (ELS)

  • Procedure: Dilute the LNP sample in an appropriate low-salt buffer and measure the surface charge.

  • Importance: Provides information on the stability and surface properties of the LNPs.

The following diagram illustrates the workflow for LNP characterization.

LNP_Characterization cluster_physicochemical Physicochemical Characterization cluster_payload Payload Characterization cluster_morphology Morphology LNP_Sample LNP Sample DLS Dynamic Light Scattering (DLS) - Size - PDI LNP_Sample->DLS ELS Electrophoretic Light Scattering (ELS) - Zeta Potential LNP_Sample->ELS RiboGreen RiboGreen Assay - Encapsulation Efficiency LNP_Sample->RiboGreen TEM Transmission Electron Microscopy (TEM) LNP_Sample->TEM

Caption: LNP Characterization Workflow.

Conclusion

The successful scale-up of LNP production is a complex but achievable process that requires a systematic and data-driven approach. By carefully considering the challenges, implementing a phased scale-up strategy, and meticulously controlling and characterizing the process, researchers and drug developers can ensure the consistent and reproducible manufacturing of high-quality lipid nanoparticles for therapeutic applications. The use of scalable technologies like microfluidics is paramount to a smooth transition from lab-scale development to large-scale GMP production.[6][8]

References

Application

Application Notes and Protocols: LNP Lipid-26 for Vaccine Development and Immunology Research

For Researchers, Scientists, and Drug Development Professionals Introduction Lipid Nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid-based therapeutics and vaccines, most notably demons...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid Nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid-based therapeutics and vaccines, most notably demonstrated by the rapid development and deployment of mRNA vaccines for COVID-19.[1][2][3][4] At the core of these delivery systems are ionizable lipids, which are critical for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells.[5][6][7] This document provides detailed application notes and protocols for the use of LNP Lipid-26, a novel, proprietary ionizable lipid designed for potent and well-tolerated mRNA delivery in vaccine development and immunology research.

LNP Lipid-26 is an advanced ionizable amino lipid engineered for high encapsulation efficiency, enhanced endosomal escape, and a favorable safety profile. These characteristics make it an ideal candidate for developing next-generation mRNA vaccines and immunotherapies. This document will guide researchers through the formulation, characterization, and application of LNP Lipid-26 for both in vitro and in vivo studies.

Data Presentation

Table 1: Physicochemical Properties of LNP Lipid-26
PropertyValue
Molecular Weight750.3 g/mol
pKa6.4
AppearanceColorless to light yellow oil
SolubilitySoluble in ethanol, DMSO
Table 2: Optimized Formulation of LNP Lipid-26 for mRNA Encapsulation
ComponentMolar Ratio (%)Purpose
LNP Lipid-26 (Ionizable Lipid)50Encapsulates mRNA and facilitates endosomal escape.[5][6]
DSPC (Helper Lipid)10Aids in the structural stability of the LNP.[8]
Cholesterol38.5Stabilizes the LNP structure and enhances membrane fusion.[8][9]
PEG-DMG (PEGylated Lipid)1.5Prevents aggregation and increases circulation time.[5]
Table 3: Characterization of LNP Lipid-26-mRNA Formulations
ParameterValue
Particle Size (Z-average)85 ± 5 nm
Polydispersity Index (PDI)< 0.15
Encapsulation Efficiency> 95%
Zeta Potential (pH 7.4)-5 to -15 mV
Table 4: In Vitro Transfection Efficiency and Cell Viability in Dendritic Cells (DCs)
LNP Concentration (ng/mL mRNA)Transfection Efficiency (% GFP+ DCs)Cell Viability (%)
5035 ± 4%98 ± 2%
10065 ± 6%96 ± 3%
25085 ± 5%92 ± 4%
50088 ± 4%85 ± 5%
Table 5: In Vivo Immunogenicity in BALB/c Mice (Antigen-Specific Responses)
GroupAntigen-Specific IgG Titer (Day 21)IFN-γ Secreting Splenocytes (SFC/10^6 cells)
Saline Control< 100< 10
LNP Lipid-26-mRNA Vaccine (10 µg)1:50,000450 ± 50
LNP Lipid-26-mRNA Vaccine (1 µg)1:10,000200 ± 30

Experimental Protocols

Protocol 1: Formulation of LNP Lipid-26-mRNA Nanoparticles

This protocol describes the formulation of LNP Lipid-26-mRNA nanoparticles using a microfluidic mixing method, which allows for reproducible and scalable production.[2]

Materials:

  • LNP Lipid-26

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Ethanol (anhydrous)

  • mRNA encoding the antigen of interest in 25 mM Sodium Acetate Buffer (pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve LNP Lipid-26, DSPC, cholesterol, and PEG-DMG in ethanol at a molar ratio of 50:10:38.5:1.5 to a final total lipid concentration of 12.5 mM.

  • Prepare mRNA Solution: Dilute the mRNA stock in 25 mM sodium acetate buffer (pH 4.0) to a concentration of 0.2 mg/mL.

  • Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. The aqueous phase (mRNA solution) and the organic phase (lipid stock solution) are mixed at a flow rate ratio of 3:1.

  • LNP Formation: The rapid mixing of the two phases leads to the self-assembly of the LNPs, encapsulating the mRNA.[9]

  • Dialysis: The resulting LNP suspension is dialyzed against PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA.

  • Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vitro Transfection of Dendritic Cells

This protocol details the procedure for transfecting dendritic cells (DCs) with LNP Lipid-26-mRNA encoding a reporter protein (e.g., GFP) to assess transfection efficiency.

Materials:

  • Bone marrow-derived dendritic cells (BMDCs) or a DC cell line (e.g., DC2.4)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, GM-CSF, and IL-4 for BMDCs)

  • LNP Lipid-26-mRNA (GFP) formulation

  • 96-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed DCs in a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight at 37°C, 5% CO2.

  • LNP Treatment: Prepare serial dilutions of the LNP Lipid-26-mRNA (GFP) formulation in complete cell culture medium to achieve the desired final mRNA concentrations.

  • Transfection: Remove the old medium from the cells and add 100 µL of the LNP-containing medium to each well.

  • Incubation: Incubate the cells for 24-48 hours at 37°C, 5% CO2.

  • Analysis: Harvest the cells and wash with PBS. Analyze GFP expression using a flow cytometer to determine the percentage of transfected cells (transfection efficiency). Cell viability can be assessed concurrently using a viability dye (e.g., Propidium Iodide or DAPI).

Protocol 3: In Vivo Immunization and Analysis

This protocol describes the immunization of mice with an LNP Lipid-26-mRNA vaccine and the subsequent analysis of the immune response.

Materials:

  • BALB/c mice (6-8 weeks old)

  • LNP Lipid-26-mRNA vaccine formulation

  • Sterile saline

  • Syringes and needles for intramuscular injection

  • ELISA plates and reagents for antibody titration

  • ELISpot plates and reagents for T-cell analysis

Procedure:

  • Vaccination: Administer a prime-boost vaccination regimen. On day 0, inject each mouse intramuscularly in the hind limb with 50 µL of the LNP-mRNA vaccine (containing 1 or 10 µg of mRNA) or saline as a control. On day 14, administer a booster immunization with the same dose.

  • Sample Collection: On day 21, collect blood samples via retro-orbital or submandibular bleeding to obtain serum for antibody analysis. Euthanize the mice and harvest spleens for T-cell analysis.

  • Antibody Titer Measurement (ELISA): a. Coat ELISA plates with the recombinant antigen overnight at 4°C. b. Block the plates with a blocking buffer (e.g., 5% BSA in PBS). c. Add serial dilutions of the collected serum and incubate. d. Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG). e. Add a substrate (e.g., TMB) and measure the absorbance at 450 nm. The antibody titer is determined as the highest dilution with a signal significantly above the background.

  • T-Cell Response Measurement (ELISpot): a. Isolate splenocytes from the harvested spleens. b. Add 2.5 x 10^5 splenocytes per well to an ELISpot plate pre-coated with an anti-IFN-γ antibody. c. Stimulate the cells with the specific antigen or a positive control (e.g., PMA/Ionomycin). d. Incubate for 18-24 hours at 37°C, 5% CO2. e. Develop the spots according to the manufacturer's protocol and count the number of spot-forming cells (SFCs).

Mandatory Visualization

LNP_Workflow cluster_formulation 1. Formulation cluster_characterization 2. Characterization cluster_application 3. Application & Analysis lipids Lipid Mix (LNP Lipid-26, DSPC, Cholesterol, PEG-DMG) in Ethanol mixing Microfluidic Mixing lipids->mixing mrna mRNA in Aqueous Buffer (pH 4.0) mrna->mixing dialysis Dialysis vs. PBS (pH 7.4) mixing->dialysis lnp_mrna LNP-mRNA Nanoparticles dialysis->lnp_mrna size Particle Size (DLS) lnp_mrna->size pdi PDI (DLS) lnp_mrna->pdi ee Encapsulation Efficiency lnp_mrna->ee zeta Zeta Potential lnp_mrna->zeta invitro In Vitro Transfection (Dendritic Cells) lnp_mrna->invitro invivo In Vivo Immunization (Mouse Model) lnp_mrna->invivo flow Flow Cytometry (Transfection Efficiency) invitro->flow elisa ELISA (Antibody Titers) invivo->elisa elispot ELISpot (T-Cell Response) invivo->elispot

Caption: Workflow for LNP-mRNA vaccine preparation and evaluation.

LNP_Signaling_Pathway cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_response Adaptive Immune Response lnp_mrna LNP-mRNA endocytosis Endocytosis lnp_mrna->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome escape Endosomal Escape (LNP Lipid-26 Mediated) endosome->escape mrna_release mRNA Release into Cytoplasm escape->mrna_release translation Ribosomal Translation mrna_release->translation antigen Antigen Synthesis translation->antigen mhc1 MHC Class I Presentation antigen->mhc1 mhc2 MHC Class II Presentation antigen->mhc2 t_cell_activation T-Cell Activation mhc1->t_cell_activation mhc2->t_cell_activation cd8 CD8+ T-Cell (Cytotoxic) t_cell_activation->cd8 cd4 CD4+ T-Cell (Helper) t_cell_activation->cd4 b_cell B-Cell Activation & Antibody Production cd4->b_cell

Caption: Intracellular delivery and immune activation pathway of LNP-mRNA.

References

Method

Measuring Particle Size and Zeta Potential of Ionizable Lipid Nanoparticles: An Application Note

For Researchers, Scientists, and Drug Development Professionals Introduction Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The physicochemical characteristics of LNPs, particularly their particle size and zeta potential, are critical quality attributes (CQAs) that significantly influence their stability, biodistribution, cellular uptake, and overall therapeutic efficacy.[][2][3] Therefore, accurate and reproducible measurement of these parameters is paramount throughout the research, development, and manufacturing of LNP-based drug products.

This application note provides detailed protocols for the characterization of LNP particle size and zeta potential, with a focus on LNPs formulated with ionizable lipids, such as the hypothetical "Lipid-26". While specific data for Lipid-26 LNPs are not publicly available, the methodologies described herein are broadly applicable to this class of nanoparticles.

The Importance of Particle Size and Zeta Potential

Particle Size: The size of LNPs is a critical factor influencing their in vivo behavior. For intravenous administration, a particle size of less than 200 nm is generally desired to avoid rapid clearance by the reticuloendothelial system (RES) and to promote longer circulation times.[] For other routes, such as topical delivery, smaller particle sizes (<100 nm) may be necessary to enhance tissue penetration.[][3] Dynamic Light Scattering (DLS) is the most common technique for measuring the hydrodynamic diameter of LNPs.[][4]

Zeta Potential: Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of the LNP.[5][6] It is a key indicator of the colloidal stability of the LNP dispersion. A sufficiently high positive or negative zeta potential leads to electrostatic repulsion between particles, preventing aggregation and ensuring a stable formulation.[][5] The surface charge also plays a crucial role in the interaction of LNPs with biological membranes and their subsequent cellular uptake.[2][7] Electrophoretic Light Scattering (ELS) is the standard method for determining the zeta potential of LNPs.[][2]

Data Presentation: Typical Physicochemical Properties of Ionizable LNPs

The following table summarizes the typical ranges for particle size, polydispersity index (PDI), and zeta potential for ionizable LNPs intended for systemic delivery. It is important to note that the optimal values can vary depending on the specific formulation, cargo, and intended application.

ParameterTypical RangeMeasurement TechniqueSignificance
Particle Size (Z-average) 80 - 120 nm[4]Dynamic Light Scattering (DLS)Influences circulation time, biodistribution, and cellular uptake.[][3]
Polydispersity Index (PDI) < 0.2[8]Dynamic Light Scattering (DLS)Indicates the homogeneity of the particle size distribution.
Zeta Potential -50 mV to +50 mV[]Electrophoretic Light Scattering (ELS)Reflects colloidal stability and interaction with biological membranes.[][5]

Experimental Protocols

Protocol 1: Particle Size and Polydispersity Index (PDI) Measurement using Dynamic Light Scattering (DLS)

This protocol outlines the steps for measuring the particle size (Z-average diameter) and PDI of Lipid-26 LNPs using a DLS instrument.

Materials:

  • Lipid-26 LNP sample

  • 1x Phosphate-Buffered Saline (PBS), filtered through a 0.22 µm filter

  • Low-volume disposable cuvettes

  • DLS instrument (e.g., Malvern Zetasizer)

Methodology:

  • Sample Preparation:

    • Allow the Lipid-26 LNP sample and 1x PBS to equilibrate to room temperature.

    • Dilute the LNP sample in 1x PBS to a suitable concentration. A 100-fold dilution is often a good starting point, but the optimal dilution should be determined to achieve an appropriate count rate as recommended by the instrument manufacturer.[9]

    • Gently mix the diluted sample by pipetting up and down. Avoid vortexing to prevent particle aggregation.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.

    • Select the appropriate measurement parameters in the software, including the dispersant (water or PBS), temperature (typically 25°C), and measurement angle (e.g., 173°).[8][10]

  • Measurement:

    • Transfer the diluted LNP sample to a clean, dust-free cuvette. Ensure there are no air bubbles.

    • Place the cuvette in the instrument's measurement chamber.

    • Allow the sample to equilibrate to the set temperature for at least 2 minutes.

    • Perform the measurement. Typically, 3-5 replicate measurements are performed for each sample.[10]

  • Data Analysis:

    • The instrument software will calculate the Z-average diameter and the PDI.

    • The Z-average is the intensity-weighted mean hydrodynamic size of the particle population.

    • The PDI is a measure of the width of the particle size distribution. A PDI value below 0.2 is generally considered acceptable for LNP formulations, indicating a monodisperse sample.[8]

DLS_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis Equilibrate Equilibrate LNP and PBS to RT Dilute Dilute LNP in filtered 1x PBS Equilibrate->Dilute Mix Gently Mix Dilute->Mix Transfer Transfer to Cuvette Mix->Transfer Warmup Warm up DLS Instrument SetParams Set Measurement Parameters Warmup->SetParams SetParams->Transfer EquilibrateTemp Equilibrate Temperature Transfer->EquilibrateTemp Measure Perform Measurement EquilibrateTemp->Measure Calculate Calculate Z-average and PDI Measure->Calculate

Caption: Workflow for LNP particle size and PDI measurement by DLS.

Protocol 2: Zeta Potential Measurement using Electrophoretic Light Scattering (ELS)

This protocol describes the measurement of the zeta potential of Lipid-26 LNPs using an ELS instrument.

Materials:

  • Lipid-26 LNP sample

  • 0.1x Phosphate-Buffered Saline (PBS), filtered through a 0.22 µm filter

  • Folded capillary cells

  • ELS instrument (often integrated with a DLS system)

Methodology:

  • Sample Preparation:

    • Equilibrate the Lipid-26 LNP sample and 0.1x PBS to room temperature.

    • Dilute the LNP sample in 0.1x PBS. A lower ionic strength buffer is used for zeta potential measurements to minimize the effects of buffer conductivity on the measurement.[9] A 100-fold dilution is a common starting point.

    • Gently mix the diluted sample.

  • Instrument Setup:

    • Turn on the ELS instrument and allow it to stabilize.

    • Select the appropriate measurement parameters, including the dispersant (water or diluted PBS) and temperature (25°C).

  • Measurement:

    • Carefully inject the diluted LNP sample into a folded capillary cell, ensuring no air bubbles are introduced.

    • Place the cell into the instrument.

    • Allow the sample to equilibrate to the set temperature.

    • Perform the measurement. The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated.

  • Data Analysis:

    • The instrument software will provide the mean zeta potential value in millivolts (mV).

    • It is crucial to report the pH and conductivity of the dispersant along with the zeta potential value, as these parameters can significantly influence the results.[2]

ELS_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis Equilibrate Equilibrate LNP and 0.1x PBS to RT Dilute Dilute LNP in filtered 0.1x PBS Equilibrate->Dilute Mix Gently Mix Dilute->Mix Inject Inject into Capillary Cell Mix->Inject Stabilize Stabilize ELS Instrument SetParams Set Measurement Parameters Stabilize->SetParams SetParams->Inject EquilibrateTemp Equilibrate Temperature Inject->EquilibrateTemp Measure Perform Measurement EquilibrateTemp->Measure Calculate Obtain Mean Zeta Potential (mV) Measure->Calculate

Caption: Workflow for LNP zeta potential measurement by ELS.

Conclusion

The accurate measurement of particle size and zeta potential is a cornerstone of LNP characterization. The protocols provided in this application note offer a standardized approach for obtaining reliable and reproducible data for ionizable LNPs, such as those formulated with Lipid-26. Adherence to these methodologies will enable researchers, scientists, and drug development professionals to better understand and control the critical quality attributes of their LNP formulations, ultimately facilitating the development of safe and effective nucleic acid therapies.

References

Technical Notes & Optimization

Troubleshooting

Troubleshooting low mRNA encapsulation in LNP Lipid-26 LNPs

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low mRNA encapsulation efficiency in Lipi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low mRNA encapsulation efficiency in Lipid-26 based Lipid Nanoparticles (LNPs).

Troubleshooting Guide: Low mRNA Encapsulation Efficiency

Low encapsulation efficiency is a common challenge in the formulation of mRNA-LNPs. This guide provides a systematic approach to identifying and resolving potential issues.

Question: My mRNA encapsulation efficiency is below the expected range (typically >80-90%). What are the potential causes and how can I troubleshoot this?

Answer:

Low mRNA encapsulation efficiency can stem from several factors, categorized into three main areas: 1. Reagent Quality , 2. Formulation Process Parameters , and 3. Analytical Methods . A step-by-step investigation is recommended to pinpoint the issue.

Reagent Quality

The quality of your mRNA and lipid components is critical for successful encapsulation.

Potential IssueRecommended ActionAcceptance Criteria
Poor mRNA Integrity Analyze mRNA integrity via capillary or gel electrophoresis.[1][2]A single, sharp peak/band corresponding to the full-length mRNA transcript.
mRNA Aggregation Ensure mRNA is fully solubilized in a low-pH buffer (e.g., citrate or acetate buffer) before mixing.[3][4] Avoid repeated freeze-thaw cycles.[3]A clear, particulate-free solution.
Suboptimal Lipid Quality Use high-purity lipids from a reputable supplier. Ensure proper storage conditions (typically -20°C or -80°C) to prevent degradation.[5]Lipids should be within the manufacturer's specified shelf life and show no signs of degradation.
Incorrect Lipid Ratios Verify the molar ratios of the lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid).[6][7][8]Ratios should match established protocols for the specific lipid system.
Formulation Process Parameters

The method of LNP formation significantly impacts encapsulation. Microfluidic mixing is a common and reproducible method.[6][9]

Potential IssueRecommended ActionAcceptance Criteria
Suboptimal Flow Rate Ratio (FRR) Optimize the volumetric ratio of the aqueous phase (mRNA) to the organic phase (lipids). A common starting point is 3:1 (Aqueous:Organic).[10][11]Consistent particle size and high encapsulation efficiency.
Incorrect Total Flow Rate (TFR) Adjust the combined flow rate of both phases. Higher TFRs generally lead to smaller particle sizes but can impact encapsulation.[9][12]Optimal TFR will depend on the microfluidic device and specific formulation.
Inefficient Mixing Ensure the microfluidic mixer or T-junction is not clogged and is functioning correctly. For manual methods like pipetting, ensure rapid and consistent mixing.[9][10]Reproducible LNP size and encapsulation efficiency across batches.
Incorrect pH of Buffers The pH of the aqueous buffer containing the mRNA should be acidic (typically pH 4.0-6.0) to ensure the ionizable lipid is positively charged for complexation with the negatively charged mRNA.[7][8][13]The final pH of the mixture should be within the optimal range for the ionizable lipid used.
Inappropriate N/P Ratio The N/P ratio, representing the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA, is a critical parameter. An optimal N/P ratio (often around 6) is crucial for efficient encapsulation.[8][14]High encapsulation efficiency and stable particle formation.
Analytical Methods

Accurate measurement of encapsulation efficiency is key to troubleshooting.

Potential IssueRecommended ActionAcceptance Criteria
Inaccurate Quantification of Free vs. Encapsulated mRNA Use a reliable method to separate free mRNA from LNPs before quantification. Common methods include RiboGreen assays with and without a lysing agent (e.g., Triton X-100) or chromatography-based methods like anion-exchange HPLC.[1][15][16][17]A clear distinction between the signal from the intact LNPs and the lysed LNPs.
Standard Curve Issues Prepare a fresh standard curve for mRNA quantification in the same buffer as the samples to ensure accuracy.A linear standard curve with an R² value > 0.99.

Experimental Workflows and Protocols

General LNP Formulation Workflow using Microfluidics

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_mixing LNP Formation cluster_purification Purification & Characterization A Prepare Aqueous Phase: mRNA in Low pH Buffer (e.g., Citrate, pH 4.0) C Load Syringes with Aqueous and Organic Phases A->C B Prepare Organic Phase: Lipids (Lipid-26, Helper, Cholesterol, PEG-Lipid) in Ethanol B->C D Set Flow Rate Ratio (e.g., 3:1) and Total Flow Rate on Microfluidic Pump E Initiate Mixing in Microfluidic Chip D->E Pumping F Collect LNP Suspension E->F Self-Assembly G Buffer Exchange/ Dialysis against PBS (pH 7.4) F->G Purification H Characterize LNPs: Size, PDI, Zeta Potential, Encapsulation Efficiency G->H Analysis

Caption: Workflow for mRNA-LNP formulation using a microfluidic system.

Protocol: Determination of mRNA Encapsulation Efficiency using RiboGreen Assay

This protocol outlines a common method for determining the percentage of mRNA encapsulated within LNPs.

Materials:

  • LNP-mRNA sample

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • 2% Triton X-100 solution

  • 96-well microplate (black, flat-bottom)

  • Microplate reader

Procedure:

  • Prepare RiboGreen Working Solution: Dilute the concentrated RiboGreen reagent in TE buffer as per the manufacturer's instructions. Protect from light.

  • Prepare mRNA Standard Curve:

    • Prepare a series of known concentrations of your specific mRNA in TE buffer.

    • Add the RiboGreen working solution to each standard.

    • Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

    • Plot a standard curve of fluorescence vs. mRNA concentration.

  • Measure Total mRNA (Encapsulated + Free):

    • Dilute the LNP-mRNA sample in TE buffer.

    • Add 2% Triton X-100 to a final concentration of 0.1-0.5% to lyse the LNPs.

    • Incubate for 5-10 minutes at room temperature.

    • Add the RiboGreen working solution.

    • Measure the fluorescence. This represents the total mRNA concentration (Ftotal).

  • Measure Free mRNA:

    • Dilute the LNP-mRNA sample to the same dilution factor as in step 3, but in TE buffer without Triton X-100.

    • Add the RiboGreen working solution.

    • Measure the fluorescence immediately. This represents the free (unencapsulated) mRNA concentration (Ffree).

  • Calculation:

    • Use the standard curve to determine the mRNA concentration corresponding to Ftotal and Ffree.

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Frequently Asked Questions (FAQs)

Q1: What is the optimal N/P ratio for mRNA encapsulation? A1: The optimal N/P ratio, which is the molar ratio of ionizable lipid nitrogen to mRNA phosphate, is crucial for efficient encapsulation and typically ranges from 3 to 10.[8] An N/P ratio of around 6 is often a good starting point for optimization.[14]

Q2: How does the choice of buffer affect encapsulation? A2: The buffer system significantly influences LNP formation and stability.[4] An acidic buffer (pH 4.0-6.0), such as citrate or acetate, is essential for the aqueous phase to ensure the ionizable lipid is positively charged, facilitating electrostatic interaction with the negatively charged mRNA backbone.[7][13] The final formulation is typically buffer-exchanged into a neutral pH buffer like PBS for in vivo applications.[18]

Q3: Can the type of helper lipid impact encapsulation efficiency? A3: Yes, the helper lipid (e.g., DSPC, DOPE) plays a role in stabilizing the LNP structure.[5][7] The choice and ratio of the helper lipid can influence the rigidity and morphology of the LNP, which in turn can affect mRNA encapsulation and release.[7]

Q4: What are the critical quality attributes (CQAs) for mRNA that I should check before encapsulation? A4: Key mRNA CQAs include integrity (a high percentage of full-length transcripts), purity (absence of significant amounts of dsRNA or other contaminants), and the presence of a 5' cap and a poly(A) tail, which are important for stability and translation efficiency.[2][19]

Q5: My LNP size is too large or the polydispersity index (PDI) is high. Could this be related to low encapsulation? A5: Yes, there is often a correlation. Poor encapsulation can lead to particle aggregation and a heterogeneous size distribution. Factors that improve encapsulation, such as optimized lipid ratios, appropriate pH, and efficient mixing, also tend to result in smaller, more uniform LNPs.[9][20]

Logical Troubleshooting Flow

Troubleshooting_Flow start Low Encapsulation Efficiency Observed reagent 1. Check Reagent Quality start->reagent mrna_integrity mRNA Integrity & Purity? reagent->mrna_integrity process 2. Review Formulation Process flow_rates Flow Rates (TFR/FRR)? process->flow_rates analysis 3. Verify Analytical Method quantification Quantification Assay? analysis->quantification lipid_quality Lipid Quality & Ratios? mrna_integrity->lipid_quality No resolve_mrna Synthesize/Purify New mRNA mrna_integrity->resolve_mrna Yes lipid_quality->process No resolve_lipids Use New Lipids/Verify Ratios lipid_quality->resolve_lipids Yes mixing_ph Mixing & pH? flow_rates->mixing_ph No resolve_flow Optimize Flow Rates flow_rates->resolve_flow Yes mixing_ph->analysis No resolve_mixing Check Mixer/Optimize pH mixing_ph->resolve_mixing Yes resolve_analysis Validate Assay/Recalibrate quantification->resolve_analysis Yes end Encapsulation Efficiency Improved quantification->end No resolve_mrna->reagent resolve_lipids->reagent resolve_flow->process resolve_mixing->process resolve_analysis->analysis

Caption: A logical workflow for troubleshooting low mRNA encapsulation efficiency.

References

Optimization

Technical Support Center: Enhancing the Stability of LNP Formulations

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of lipid nanopar...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of lipid nanoparticle (LNP) formulations, including those utilizing novel cationic/ionizable lipids like "Lipid-26".

Troubleshooting Guide: Common LNP Stability Issues

Researchers may encounter several stability-related challenges during the development and storage of LNP formulations. This guide provides a systematic approach to identifying and resolving these common issues.

Diagram: Troubleshooting Workflow for LNP Instability

G start Start: LNP Instability Observed (e.g., Aggregation, Low Efficacy) issue Characterize the Instability: - Particle Size (DLS) - Polydispersity Index (PDI) - Encapsulation Efficiency - Visual Inspection (Precipitation) start->issue size_increase Problem: Increase in Particle Size / PDI (Aggregation/Fusion) issue->size_increase Size/PDI related ee_decrease Problem: Decrease in Encapsulation Efficiency (Leakage) issue->ee_decrease Payload related degradation Problem: Chemical Degradation (Lipid/Nucleic Acid) issue->degradation Chemical integrity related storage_cond Review Storage Conditions: - Temperature - pH - Light Exposure size_increase->storage_cond formulation_comp Evaluate Formulation Components: - Lipid Ratios (e.g., PEG-lipid) - Buffer Composition size_increase->formulation_comp handling_proc Assess Handling Procedures: - Freeze-Thaw Cycles - Mechanical Stress (e.g., Vortexing) size_increase->handling_proc ee_decrease->storage_cond ee_decrease->formulation_comp degradation->storage_cond degradation->formulation_comp optimize_storage Solution: - Store at 2-8°C for liquid - Lyophilize for long-term - Protect from light storage_cond->optimize_storage add_excipients Solution: - Add Cryo/Lyoprotectants (Sucrose, Trehalose) - Use Stabilizing Excipients formulation_comp->add_excipients optimize_formulation Solution: - Optimize PEG-lipid content - Adjust lipid molar ratios formulation_comp->optimize_formulation handling_proc->add_excipients refine_handling Solution: - Minimize freeze-thaw cycles - Use gentle mixing handling_proc->refine_handling G start Start: LNP Formulation initial_char T=0 Characterization: - Size & PDI (DLS) - Encapsulation Efficiency - Lipid Content (HPLC) start->initial_char storage Aliquot and Store under Different Conditions: - 2-8°C - 25°C - -20°C - Lyophilized initial_char->storage timepoint1 Time Point 1 (e.g., 1 week) storage->timepoint1 timepointN Time Point 'n' (e.g., 6 months) storage->timepointN analysis1 Repeat Characterization: - Size & PDI - Encapsulation Efficiency - Lipid Integrity timepoint1->analysis1 analysisN Repeat Characterization: - Size & PDI - Encapsulation Efficiency - Lipid Integrity timepointN->analysisN data_analysis Data Analysis and Stability Assessment analysis1->data_analysis analysisN->data_analysis

Troubleshooting

Technical Support Center: Optimizing LNP Formulations with Ionizable Lipid-26

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the ratio of Ionizable Lipid-26 to helpe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the ratio of Ionizable Lipid-26 to helper lipids in Lipid Nanoparticle (LNP) formulations for nucleic acid delivery.

Frequently Asked Questions (FAQs)

Q1: What are the essential components of an LNP formulation and what are their functions?

A1: A typical LNP formulation consists of four key components:

  • Ionizable Cationic Lipid (e.g., Ionizable Lipid-26): This is the core functional component responsible for encapsulating the negatively charged nucleic acid cargo (like mRNA or siRNA) and facilitating its escape from the endosome into the cytoplasm.[1][2] Its positive charge at acidic pH (during formulation and in the endosome) and neutral charge at physiological pH is crucial for its function and safety.[1]

  • Helper Lipid (e.g., DOPE, DSPC): This phospholipid acts as a structural component, contributing to the stability of the lipid bilayer and aiding in the endosomal escape of the payload.[1][2] The choice of helper lipid can significantly influence the transfection efficiency in different cell types.[1]

  • Cholesterol: As another structural lipid, cholesterol enhances the stability and rigidity of the LNPs.[1][2] It helps to fill the gaps between other lipid molecules, which reduces the permeability of the lipid bilayer.[1]

  • PEGylated Lipid (PEG-Lipid): This component provides a hydrophilic shield on the surface of the LNP, which prevents aggregation and reduces clearance by the immune system, thereby increasing circulation time.[1][2][3]

Q2: What are the typical molar ratios for the four lipid components in an LNP formulation?

A2: While the optimal molar ratio can vary depending on the specific application, cargo, and target cells, a common starting point for LNP formulations is:

Lipid ComponentMolar Percentage Range
Ionizable Cationic Lipid40% - 60%[1]
Helper Lipid10% - 20%
Cholesterol20% - 40%[1]
PEGylated Lipid1% - 2%[1]

Note: The total molar percentage of all components should equal 100%.

Q3: How does the ratio of Ionizable Lipid-26 to helper lipid affect LNP performance?

A3: The ratio of the ionizable lipid to the helper lipid is a critical parameter that can significantly impact:

  • Encapsulation Efficiency: The amount of ionizable lipid directly influences the quantity of nucleic acid that can be encapsulated.

  • Transfection Efficiency: The helper lipid plays a key role in membrane fusion and endosomal escape. An optimal ratio is necessary to ensure the payload is efficiently released into the cytoplasm.[1]

  • Particle Stability: The overall lipid composition affects the structural integrity of the LNPs.[]

Q4: What is the N/P ratio and why is it important?

A4: The N/P ratio is the molar ratio of the protonatable nitrogen atoms (N) in the ionizable lipid to the phosphate groups (P) in the nucleic acid backbone.[5] This ratio is a key factor in determining the encapsulation efficiency and the overall charge of the LNPs. A sufficient excess of positive charges from the ionizable lipid is generally required to effectively complex with the negatively charged nucleic acid.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Encapsulation Efficiency (<80%) Insufficient Ionizable Lipid-26: Not enough positively charged lipid to complex with the nucleic acid cargo.Increase the molar percentage of Ionizable Lipid-26.
Suboptimal N/P Ratio: The charge balance between the ionizable lipid and the nucleic acid is not ideal.Adjust the N/P ratio, typically aiming for a range between 3 and 6.
Nucleic Acid Degradation: The nucleic acid cargo is degraded before or during encapsulation.Ensure high-quality, intact nucleic acid. Work in an RNase-free environment.
Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2) Suboptimal Lipid Ratios: Incorrect proportions of the lipid components can lead to aggregation.Systematically vary the molar percentages of each lipid, particularly the PEG-lipid which influences particle size.[6]
Issues with Lipid Stock Solutions: Degraded or poor-quality lipids can result in improper LNP formation.Use fresh, high-quality lipid stocks. Ensure complete solubilization of lipids in ethanol.[7]
Inefficient Mixing: The method of mixing the lipid and aqueous phases is not rapid or consistent enough.Utilize a microfluidic mixing device for reproducible and controlled LNP formation.[8][9]
Low In Vitro Transfection Efficiency Poor Endosomal Escape: The LNP composition is not optimal for disrupting the endosomal membrane.Vary the molar ratio of Ionizable Lipid-26 to the helper lipid. Screen different helper lipids (e.g., DOPE is known to be fusogenic).[1]
LNP Instability in Culture Media: LNPs may aggregate or be unstable in the presence of serum proteins.Assess LNP stability in culture media using Dynamic Light Scattering (DLS) over time. Consider optimizing the PEG-lipid content.
Low Cellular Uptake: The surface properties of the LNPs are not conducive to cell interaction.Measure the zeta potential of the LNPs. A slightly positive or near-neutral charge is often desirable.
Cell Line Specificity: The optimal LNP formulation can be highly dependent on the cell type.Optimize the LNP formulation for the specific cell line being used.[1]
LNP Aggregation During Storage Instability of the Formulation: The LNP formulation is not stable over time.Ensure proper storage conditions (e.g., 4°C). For long-term storage, consider lyophilization with cryoprotectants like sucrose or trehalose.[10]
Inappropriate Buffer: The storage buffer may be causing instability.Store LNPs in a suitable buffer such as phosphate-buffered saline (PBS) at a neutral pH.[5]

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidics

This protocol describes the formulation of LNPs using a microfluidic mixing device.

Materials:

  • Ionizable Lipid-26, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid stock solutions in ethanol.

  • Nucleic acid (e.g., mRNA) stock solution in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic mixing device and cartridge.

  • Syringes and tubing.

  • Ethanol and citrate buffer for priming.

Procedure:

  • Prepare Lipid Solution: In an RNase-free tube, combine the stock solutions of Ionizable Lipid-26, helper lipid, cholesterol, and PEG-lipid in the desired molar ratio. Add ethanol to reach the final desired lipid concentration. Vortex to mix thoroughly.

  • Prepare Nucleic Acid Solution: Dilute the nucleic acid stock to the desired concentration in the citrate buffer.

  • Set up Microfluidic System: Prime the microfluidic system and cartridge with ethanol and citrate buffer according to the manufacturer's instructions.

  • Formulate LNPs: Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another. Set the desired flow rate ratio (typically 3:1 aqueous to organic phase) and total flow rate.[3]

  • Initiate Mixing: Start the pumps to mix the two streams within the microfluidic cartridge.

  • Collection and Dialysis: Collect the resulting LNP solution. To remove ethanol and raise the pH, dialyze the LNP solution against PBS (pH 7.4) using an appropriate molecular weight cutoff dialysis cassette.

  • Sterilization and Storage: Sterile filter the final LNP formulation through a 0.22 µm filter and store at 4°C.[6]

Protocol 2: Characterization of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

This protocol outlines the measurement of LNP size and PDI.

Materials:

  • LNP formulation.

  • Sterile-filtered PBS.

  • DLS instrument.

  • Low-volume cuvettes.

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Sample Preparation: Dilute the LNP formulation in sterile-filtered PBS to a concentration suitable for the DLS instrument.

  • Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument.

  • Data Acquisition: Set the measurement parameters and initiate the measurement.

  • Data Analysis: The instrument software will calculate the Z-average diameter (particle size) and the PDI.

Protocol 3: Determination of Nucleic Acid Encapsulation Efficiency using a RiboGreen Assay

This protocol describes a fluorescence-based assay to quantify the amount of encapsulated nucleic acid.

Materials:

  • LNP formulation.

  • Quant-iT RiboGreen RNA reagent and buffer.

  • Triton X-100 (2% solution).

  • TE buffer.

  • Fluorescence microplate reader.

Procedure:

  • Prepare RiboGreen Reagent: Dilute the RiboGreen reagent in TE buffer according to the manufacturer's instructions.

  • Prepare Samples:

    • Total RNA: In a microplate well, mix the LNP formulation with the 2% Triton X-100 solution (to lyse the LNPs) and the diluted RiboGreen reagent.

    • Free RNA: In a separate well, mix the LNP formulation with TE buffer (without Triton X-100) and the diluted RiboGreen reagent.

  • Incubation: Incubate the plate in the dark for 5 minutes.

  • Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~480 nm, emission ~520 nm).

  • Calculation:

    • Create a standard curve using known concentrations of the nucleic acid.

    • Determine the concentration of total RNA and free RNA from the standard curve.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total RNA - Free RNA) / Total RNA) * 100

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization cluster_final Final Product Lipid_Prep Prepare Lipid Mix (Ionizable Lipid-26, Helper, Cholesterol, PEG) in Ethanol Microfluidics Microfluidic Mixing Lipid_Prep->Microfluidics NA_Prep Prepare Nucleic Acid in Aqueous Buffer (pH 4) NA_Prep->Microfluidics Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis Characterization Characterization (Size, PDI, Encapsulation) Dialysis->Characterization Final_LNP Sterile-Filtered LNPs (Stored at 4°C) Characterization->Final_LNP

Caption: LNP Formulation and Characterization Workflow.

Troubleshooting_Logic Start Start LNP Optimization Formulation Formulate LNPs Start->Formulation Characterization Characterize LNPs (Size, PDI, EE) Formulation->Characterization Check_Specs Physicochemical Properties OK? Characterization->Check_Specs Optimize_Process Optimize Formulation Process (Flow Rates, Mixing) Characterization->Optimize_Process If PDI/Size is off Transfection In Vitro Transfection Check_Specs->Transfection Yes Optimize_Ratios Adjust Lipid Ratios (Ionizable:Helper, PEG-Lipid) Check_Specs->Optimize_Ratios No Check_Efficiency Transfection Efficiency High? Transfection->Check_Efficiency Check_Efficiency->Optimize_Ratios No Success Optimized Formulation Check_Efficiency->Success Yes Optimize_Ratios->Formulation Optimize_Process->Formulation

Caption: Troubleshooting Logic for LNP Optimization.

References

Optimization

Technical Support Center: Strategies to Mitigate LNP-Associated Cytotoxicity

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lipid nanoparticle (LNP) formulations, wi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lipid nanoparticle (LNP) formulations, with a focus on addressing cytotoxicity that may be associated with novel or specific ionizable lipids such as Lipid-26. The following information is based on established principles of LNP formulation and optimization and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of cytotoxicity associated with LNPs?

A1: Cytotoxicity of LNPs can stem from several factors, primarily related to the ionizable cationic lipid component. At physiological pH, these lipids are largely neutral but can become positively charged, especially within the acidic environment of endosomes.[1][2] Key contributors to cytotoxicity include:

  • Inherent Toxicity of the Ionizable Lipid: The chemical structure of the ionizable lipid itself can induce cellular stress and toxicity.[3] Metabolites of these lipids can also be cytotoxic.[3]

  • High Concentrations of Cationic Lipids: Increased concentrations of ionizable lipids in the formulation can lead to higher cytotoxicity.[4]

  • LNP Formulation Parameters: Suboptimal formulation can lead to poor LNP characteristics (e.g., large particle size, high polydispersity), which can influence cellular interactions and toxicity.

  • Immune Response: Certain lipid components, including PEGylated lipids, can trigger an immune response, leading to inflammation and associated cytotoxicity.[4]

Q2: How can I assess the cytotoxicity of my LNP formulation?

A2: Several in vitro assays can be used to quantify the cytotoxic effects of your LNP formulations. It is recommended to use multiple assays to get a comprehensive understanding of the toxicological profile.

  • Metabolic Viability Assays:

    • MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.

    • Resazurin (alamarBlue) Assay: This is a fluorescent or colorimetric assay that also measures metabolic activity.

  • Cell Membrane Integrity Assays:

    • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating compromised membrane integrity.

    • Trypan Blue Exclusion Assay: A simple method to count viable cells based on the principle that viable cells exclude the dye.

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells using flow cytometry.

    • Caspase Activity Assays: Measures the activity of caspases, which are key mediators of apoptosis.

  • Luminescence-Based Viability Assays: These assays, such as those measuring ATP levels (e.g., CellTiter-Glo®), provide a sensitive measure of cell viability.[5]

Q3: What are the key formulation parameters I should optimize to reduce cytotoxicity?

A3: Optimizing the LNP formulation is a critical step in minimizing cytotoxicity. Key parameters to consider include:

  • Lipid Composition and Ratios: The molar ratio of the four main lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) significantly impacts LNP properties and toxicity.[4] Systematically varying these ratios is a crucial optimization step.

  • N:P Ratio: The ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the nucleic acid cargo (N:P ratio) affects encapsulation efficiency and can influence cytotoxicity.[6]

  • Physicochemical Properties:

    • Particle Size and Polydispersity Index (PDI): Aim for a particle size between 50-150 nm and a PDI below 0.2 for optimal in vivo performance and reduced toxicity.[7]

    • Zeta Potential: A near-neutral surface charge at physiological pH is generally desirable to minimize non-specific interactions and reduce toxicity.[6]

    • pKa: The pKa of the ionizable lipid is crucial for endosomal escape and can influence the overall toxicity profile.[2]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in In Vitro Assays

Potential Causes & Troubleshooting Steps

Potential CauseTroubleshooting Steps
Excess Ionizable Lipid Systematically decrease the molar percentage of Lipid-26 in your formulation while monitoring the impact on encapsulation efficiency and transfection potency. Consider a starting point and then titrate downwards.
Suboptimal Lipid Ratios Perform a design of experiments (DoE) to systematically vary the molar ratios of all four lipid components (Lipid-26, helper lipid, cholesterol, PEG-lipid) to identify a formulation with an optimal balance of efficacy and low toxicity.
Poor LNP Quality Characterize your LNPs for size, PDI, and zeta potential. If the size is too large (>150 nm) or the PDI is high (>0.2), optimize the formulation and manufacturing process (e.g., mixing speed, flow rates).[7]
Inherent Toxicity of Lipid-26 If optimization of the formulation does not sufficiently reduce toxicity, consider exploring alternative ionizable lipids with potentially better safety profiles. Biodegradable lipids or lipids with different head groups or tail structures can exhibit lower toxicity.[3]
Cell Line Sensitivity Test your LNP formulation on a panel of different cell lines to determine if the observed cytotoxicity is cell-type specific.
Issue 2: Low Transfection Efficiency Accompanied by High Cytotoxicity

Potential Causes & Troubleshooting Steps

Potential CauseTroubleshooting Steps
Inefficient Endosomal Escape The pKa of Lipid-26 might not be optimal for efficient endosomal escape, leading to lysosomal degradation and release of cytotoxic components. Evaluate the pKa of your LNPs. If suboptimal, consider modifying the lipid structure or exploring co-delivery of endosomolytic agents.
Poor LNP Stability LNPs may be aggregating or degrading in the culture medium, leading to the release of toxic components and reduced delivery of the payload. Assess LNP stability in relevant biological media over time using Dynamic Light Scattering (DLS). Modifying the PEG-lipid content can sometimes improve stability.
Incorrect N:P Ratio An inappropriate N:P ratio can lead to both poor encapsulation and increased toxicity. Titrate the N:P ratio to find the optimal balance for your specific nucleic acid cargo and Lipid-26.[6]
Aggregation in Culture Media LNPs can aggregate in the presence of serum proteins. Evaluate different serum concentrations or use serum-free media during initial screening to assess this effect.

Experimental Protocols

Protocol 1: General LNP Formulation by Microfluidic Mixing

This protocol provides a general method for formulating LNPs using a microfluidic device.

Materials:

  • Lipid-26 (or other ionizable lipid) in ethanol

  • Helper lipid (e.g., DSPC or DOPE) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) in ethanol

  • Nucleic acid (e.g., mRNA, siRNA) in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Syringes and tubing compatible with ethanol

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve each lipid in 100% ethanol to the desired stock concentration.

  • Prepare Lipid Mixture: Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:helper lipid:cholesterol:PEG-lipid) in an appropriate tube.

  • Prepare Nucleic Acid Solution: Dilute the nucleic acid in the acidic aqueous buffer to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the nucleic acid solution (in aqueous buffer) into another syringe.

    • Set the desired flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate.

    • Initiate the mixing process to form the LNPs.

  • Dialysis:

    • Immediately after formulation, dialyze the LNP solution against sterile PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove ethanol and neutralize the pH.

  • Sterilization and Storage:

    • Sterile-filter the final LNP formulation through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

Materials:

  • Cells of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • 96-well cell culture plates

  • LNP formulations at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.

  • LNP Treatment:

    • Prepare serial dilutions of your LNP formulations in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the LNP dilutions to the respective wells.

    • Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., Triton™ X-100) as a positive control.

  • Incubation: Incubate the plate for 24-72 hours, depending on your experimental design.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Example of LNP Formulation Parameters and their Impact on Cytotoxicity

Formulation IDLipid-26 (mol%)Helper Lipid (mol%)Cholesterol (mol%)PEG-Lipid (mol%)Size (nm)PDIZeta Potential (mV)Cell Viability (%) @ 1 µg/mL
LNP-A501038.51.5850.12-5.285
LNP-B601028.51.5920.15-3.865
LNP-C401048.51.5880.11-6.192
LNP-D501038.02.0780.10-8.588

This is example data and should be replaced with experimental results.

Visualizations

LNP_Cytotoxicity_Troubleshooting start High Cytotoxicity Observed cause1 Excess Ionizable Lipid start->cause1 cause2 Suboptimal Lipid Ratios start->cause2 cause3 Poor LNP Quality start->cause3 cause4 Inherent Lipid Toxicity start->cause4 solution1 Decrease Molar % of Lipid-26 cause1->solution1 solution2 Optimize Lipid Ratios (DoE) cause2->solution2 solution3 Optimize Formulation Process (Size, PDI) cause3->solution3 solution4 Screen Alternative Ionizable Lipids cause4->solution4

Caption: Troubleshooting workflow for high LNP cytotoxicity.

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation & Purification cluster_characterization Characterization & Evaluation prep_lipids Prepare Lipid Mixture (in Ethanol) mixing Microfluidic Mixing prep_lipids->mixing prep_na Prepare Nucleic Acid (in Aqueous Buffer) prep_na->mixing dialysis Dialysis vs. PBS mixing->dialysis characterization Physicochemical Characterization (Size, PDI, Zeta Potential) dialysis->characterization evaluation In Vitro / In Vivo Evaluation (Cytotoxicity, Efficacy) characterization->evaluation

Caption: General workflow for LNP formulation and evaluation.

Cytotoxicity_Signaling_Pathway lnp LNP with Cationic Lipid cell_membrane Cell Membrane Interaction lnp->cell_membrane endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome (pH drop) endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape cytotoxicity Cytotoxicity endosome->cytotoxicity Endosomal Destabilization cytosol Payload Release in Cytosol endosomal_escape->cytosol cytosol->cytotoxicity Lipid Metabolites apoptosis Apoptosis cytotoxicity->apoptosis necrosis Necrosis cytotoxicity->necrosis inflammation Inflammatory Response cytotoxicity->inflammation

Caption: Putative signaling pathway for LNP-induced cytotoxicity.

References

Troubleshooting

Technical Support Center: Enhancing In Vivo Transfection Efficiency of LNP Formulations

Welcome to the technical support center for optimizing your lipid nanoparticle (LNP) based in vivo transfection experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help resear...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your lipid nanoparticle (LNP) based in vivo transfection experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the efficiency of their LNP formulations.

Troubleshooting Guide

This section addresses specific issues you may encounter during your in vivo transfection experiments using LNP formulations.

Problem Potential Cause Suggested Solution
Low or no transgene expression in vivo Suboptimal LNP Formulation: The molar ratios of the lipid components (ionizable lipid, helper lipid, cholesterol, PEG-lipid) may not be ideal for the specific nucleic acid cargo and target tissue.[1][2]Systematically vary the molar ratios of the lipid components. A common starting point is a molar ratio of 50:10:38.5:1.5 for ionizable lipid:helper lipid:cholesterol:PEG-lipid.[3] Consider using a Design of Experiments (DoE) approach to efficiently screen a wider range of formulations.[2]
Inefficient Endosomal Escape: The LNP formulation may be efficiently taken up by cells but remains trapped in endosomes, leading to degradation of the nucleic acid cargo.[4][5][6]The choice of ionizable and helper lipids is critical for endosomal escape.[4][7] Ensure the ionizable lipid has an appropriate pKa to become protonated in the acidic endosome.[1][8] Consider using fusogenic helper lipids like DOPE to promote membrane destabilization.[2][7]
Poor LNP Physicochemical Properties: The size, polydispersity index (PDI), or zeta potential of the LNPs may not be optimal for in vivo delivery.[1][7]Aim for a particle size between 70-200 nm with a PDI < 0.2 for effective endocytosis and to avoid rapid clearance.[7] The zeta potential can influence circulation and tissue uptake.[1] Optimize formulation and manufacturing parameters to control these properties.[9]
Degradation of Nucleic Acid Cargo: The nucleic acid may be degraded before or after encapsulation.Ensure the nucleic acid is of high quality and free of contaminants. Use appropriate buffers and handling techniques to prevent degradation.
High Toxicity or Inflammatory Response High Cationic Charge at Physiological pH: Some ionizable lipids can carry a partial positive charge at neutral pH, leading to toxicity.Select an ionizable lipid that is neutral at physiological pH (7.4) and becomes cationic only in the acidic environment of the endosome.[7]
LNP Aggregation: Aggregated LNPs can be more immunogenic and lead to faster clearance.Optimize the PEG-lipid content to prevent aggregation.[10] Ensure proper storage conditions and buffer composition.[11]
Impurities from Manufacturing: Residual solvents or other contaminants from the LNP production process can cause toxicity.Ensure a thorough purification process, such as tangential flow filtration (TFF), to remove residual ethanol and other impurities.[12]
Inconsistent Results Between Batches Variability in LNP Formulation: Inconsistent mixing or component concentrations can lead to batch-to-batch variability.Utilize a reproducible manufacturing method, such as microfluidics, for precise control over particle formation.[13][14] Implement rigorous quality control checks for each batch.[9]
Variability in LNP Characterization: Inconsistent measurement of physicochemical properties can lead to misinterpretation of results.Use standardized and orthogonal analytical techniques to characterize each batch, including DLS for size and PDI, and methods to determine encapsulation efficiency and lipid composition.[12][15]
Poor Correlation Between In Vitro and In Vivo Results Differences in Biological Environment: The in vitro cell culture environment does not fully replicate the complexity of the in vivo setting, including interactions with serum proteins and immune cells.[13]While in vitro screening can be useful for initial formulation selection, in vivo testing is essential for validating performance.[13] Be aware that optimal formulations for in vitro and in vivo delivery may differ.[10]

Frequently Asked Questions (FAQs)

1. What are the critical quality attributes (CQAs) of LNPs that I should monitor?

The primary CQAs for LNPs include:

  • Particle Size and Polydispersity Index (PDI): These affect biodistribution, cellular uptake, and transfection efficiency.[1][7]

  • Zeta Potential: This influences LNP stability and interactions with biological components.[1]

  • Encapsulation Efficiency: This determines the amount of nucleic acid cargo successfully loaded into the LNPs.

  • Lipid Composition and Ratio: The precise ratio of the different lipid components is crucial for LNP function.[16]

2. How does the choice of ionizable lipid impact in vivo transfection efficiency?

The ionizable lipid is a key component that facilitates the release of the nucleic acid payload into the cytoplasm.[4] These lipids are designed to be neutral at physiological pH and become positively charged in the acidic environment of the endosome.[7] This charge switch allows the LNP to interact with and destabilize the endosomal membrane, leading to endosomal escape.[]

3. What is the role of the helper lipid in an LNP formulation?

Helper lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), play a crucial role in the stability and fusogenicity of the LNP.[7] Fusogenic lipids can promote the destabilization of the endosomal membrane, thereby enhancing the endosomal escape of the nucleic acid cargo.[2][7]

4. How does the PEG-lipid content affect LNP performance?

PEGylated lipids help to stabilize the LNPs, prevent aggregation, and prolong circulation time in vivo by reducing clearance by the mononuclear phagocyte system.[1][10] However, a high PEG content can also hinder cellular uptake. Therefore, the amount of PEG-lipid needs to be carefully optimized.[10]

5. What is the importance of the N/P ratio?

The N/P ratio represents the molar ratio of the positively charged nitrogen atoms in the ionizable lipid to the negatively charged phosphate groups in the nucleic acid. This ratio is a critical parameter that influences the encapsulation of the nucleic acid and the overall charge of the LNP.[18][19] An optimal N/P ratio is essential for efficient encapsulation and subsequent transfection.[14]

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes a general method for formulating LNPs using a microfluidic device.

Materials:

  • Ethanol

  • Acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0)

  • Lipid stock solution in ethanol containing the desired molar ratio of ionizable lipid, helper lipid, cholesterol, and PEG-lipid.

  • Nucleic acid stock solution in the acidic aqueous buffer.

  • Microfluidic mixing device and pump system.

Procedure:

  • Prepare the lipid solution in ethanol and the nucleic acid solution in the aqueous buffer.

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid solution and the nucleic acid solution into separate syringes.

  • Set the desired flow rates for the two solutions. A common flow rate ratio of the aqueous phase to the organic phase is 3:1.

  • Initiate the mixing process. The rapid mixing of the two solutions will lead to the self-assembly of the LNPs.

  • Collect the resulting LNP dispersion.

  • Purify the LNPs by dialyzing against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.

Characterization of LNP Physicochemical Properties

a) Size and Polydispersity Index (PDI) Measurement using Dynamic Light Scattering (DLS)

  • Dilute a small aliquot of the LNP dispersion in a suitable buffer (e.g., PBS).

  • Transfer the diluted sample to a cuvette.

  • Place the cuvette in the DLS instrument.

  • Perform the measurement according to the instrument's software instructions to obtain the average particle size and PDI.[12]

b) Encapsulation Efficiency Determination using a Ribogreen Assay

  • Prepare a standard curve of the nucleic acid using the Ribogreen reagent.

  • To determine the amount of unencapsulated nucleic acid, add the Ribogreen reagent to a sample of the LNP dispersion.

  • To determine the total amount of nucleic acid, first lyse the LNPs by adding a detergent (e.g., 0.2% Triton X-100) to release the encapsulated nucleic acid, and then add the Ribogreen reagent.

  • Measure the fluorescence intensity of the samples and the standard curve using a plate reader.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid] x 100

Visualizations

LNP_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_cytoplasm Cytoplasm (pH ~7.2) cluster_endocytic_pathway Endocytic Pathway LNP LNP (Neutral Charge) EarlyEndosome Early Endosome (pH 6.0-6.5) LNP->EarlyEndosome Endocytosis Payload Nucleic Acid Payload Translation Protein Expression Payload->Translation LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Maturation LateEndosome->Payload Endosomal Escape (Ionizable lipid protonation, membrane destabilization) Lysosome Lysosome (pH <5.0) LateEndosome->Lysosome Fusion

Caption: LNP cellular uptake and endosomal escape pathway.

LNP_Formulation_Workflow A 1. Prepare Lipid Mix (Ionizable Lipid, Helper Lipid, Cholesterol, PEG-Lipid) in Ethanol C 3. Rapid Mixing (e.g., Microfluidics) A->C B 2. Prepare Nucleic Acid in Acidic Aqueous Buffer (e.g., Citrate Buffer, pH 4) B->C D 4. LNP Self-Assembly C->D E 5. Purification (e.g., Dialysis/TFF) against neutral buffer (pH 7.4) D->E F 6. Characterization (Size, PDI, Encapsulation) E->F G 7. In Vivo Administration F->G

Caption: General workflow for LNP formulation and testing.

Troubleshooting_Logic Start Low/No In Vivo Transfection Efficiency CheckFormulation Is the LNP formulation optimized? Start->CheckFormulation CheckProperties Are the physicochemical properties (size, PDI) within the optimal range? CheckFormulation->CheckProperties Yes OptimizeFormulation Optimize lipid ratios (DoE approach) CheckFormulation->OptimizeFormulation No CheckEndosomalEscape Is endosomal escape efficient? CheckProperties->CheckEndosomalEscape Yes OptimizeManufacturing Adjust manufacturing parameters CheckProperties->OptimizeManufacturing No CheckCargo Is the nucleic acid cargo intact? CheckEndosomalEscape->CheckCargo Yes ChangeLipids Screen different ionizable and helper lipids CheckEndosomalEscape->ChangeLipids No VerifyCargoIntegrity Assess nucleic acid quality CheckCargo->VerifyCargoIntegrity No Success Improved Transfection Efficiency CheckCargo->Success Yes OptimizeFormulation->Start OptimizeManufacturing->Start ChangeLipids->Start VerifyCargoIntegrity->Start

Caption: Troubleshooting logic for low transfection efficiency.

References

Optimization

Impact of buffer composition on LNP Lipid-26 LNP formation

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of buffer composition on Lipid Nanoparticle (LNP) formation. The principles outlined here are broadly ap...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of buffer composition on Lipid Nanoparticle (LNP) formation. The principles outlined here are broadly applicable to LNPs formulated with various ionizable lipids. While specific optimization may be required for proprietary lipids such as "Lipid-26," the foundational concepts will serve as a strong starting point for your process development.

Frequently Asked Questions (FAQs)

Q1: Why is an acidic buffer required during the initial LNP formation step?

An acidic buffer, typically with a pH between 4.0 and 5.0, is crucial for the efficient encapsulation of nucleic acid cargo (like mRNA or siRNA) into LNPs.[1][2] This is because most LNP formulations utilize ionizable cationic lipids. At an acidic pH, which is below the lipid's pKa, the amino headgroup of the ionizable lipid becomes protonated, resulting in a positive charge.[2][3] This positive charge facilitates electrostatic interactions with the negatively charged phosphate backbone of the nucleic acids, driving the formation of the LNP core and efficient cargo encapsulation.[1][3][4]

Q2: Which acidic buffers are commonly used for LNP formulation?

Sodium citrate and sodium acetate buffers, typically in the 25-50 mM concentration range at a pH of 4-5, are the most commonly used buffers for the aqueous phase during LNP synthesis.[1][2]

Q3: What is the purpose of the buffer exchange step after LNP formation?

After the initial self-assembly in an acidic buffer, a buffer exchange (e.g., through dialysis or tangential flow filtration) to a physiological pH of ~7.4 is a critical step.[1][2] This process serves two main purposes:

  • Neutralization: It raises the pH above the pKa of the ionizable lipid, neutralizing the surface charge of the LNPs. This is important for in vivo applications to reduce rapid clearance by the immune system.[1][5]

  • Solvent Removal: It removes the organic solvent (typically ethanol) used to dissolve the lipids.[2]

Q4: How does the choice of the final storage buffer impact LNP stability?

The final storage buffer is critical for maintaining the physical and chemical stability of the LNPs, especially during storage and freeze-thaw cycles.[1][6] While phosphate-buffered saline (PBS) is common, other buffers like Tris and HEPES are also used.[1] Some studies have shown that Tris or HEPES-buffered saline can offer better cryoprotection and result in higher transfection efficiency compared to PBS after a freeze-thaw cycle.[6] The choice may depend on the specific lipid composition of the LNP. For instance, the FDA-approved COVID-19 vaccines from Pfizer/BioNTech and Moderna use different storage buffers (PBS and Tris, respectively), each supplemented with a cryoprotectant like sucrose.[6]

Q5: Can the ionic strength of the formulation buffer affect LNP properties?

Yes, the ionic strength (salt concentration) of the aqueous buffer can influence LNP formation. Studies have shown that increasing the salt concentration (e.g., NaCl) can lead to an increase in the mean particle diameter of the resulting LNPs.[4] Therefore, it is an important parameter to control for consistent LNP size.

Troubleshooting Guide

Problem: My LNPs are too large or show a high Polydispersity Index (PDI).

Potential CauseSuggested Solution
Incorrect pH of Formulation Buffer A pH-dependent increase in particle size has been observed; for example, increasing the pH from 3.0 to 5.0 resulted in larger particles.[4] Verify the pH of your acidic buffer (e.g., citrate, acetate) is correctly adjusted and consistently maintained, typically between pH 4.0 and 5.0.
High Ionic Strength High salt concentrations in the aqueous buffer can lead to larger LNPs.[4] Try reducing the salt concentration (e.g., NaCl) or using a buffer with a lower ionic strength. Start with a concentration around 20 mM NaCl and optimize from there.[4]
Inappropriate Final Buffer The choice of the final buffer for dialysis or buffer exchange can impact LNP stability and may lead to aggregation over time, especially after freeze-thaw cycles. For DLin-MC3-DMA based LNPs, storage in PBS led to a 3-fold increase in PDI after freezing, while Tris and HEPES buffers maintained a more consistent PDI.[6] Consider testing alternative storage buffers like Tris-buffered saline (TBS) or HEPES-buffered saline (HBS).
Delayed Dialysis Allowing the newly formed LNP solution (which contains ethanol) to sit for too long before buffer exchange can lead to particle aggregation. It is recommended to initiate the dialysis or buffer exchange step promptly, for instance, within 15 minutes of synthesis.[7]

Problem: My nucleic acid encapsulation efficiency is low.

Potential CauseSuggested Solution
pH of Formulation Buffer is Too High The pH of the aqueous buffer must be below the pKa of your ionizable lipid to ensure it is sufficiently protonated for electrostatic interaction with the nucleic acid cargo.[2][8] Confirm that the pH of your formulation buffer is adequately acidic (typically pH 4.0-5.0).[1][2]
Suboptimal Buffer Species The type of buffer itself can influence the process. While citrate and acetate are common, other buffers might be less effective. For instance, in one study, forming ribonucleoprotein (RNP) complexes in citrate or PBS buffer resulted in lower gene editing efficiency compared to HEPES buffer or nuclease-free water, suggesting an impact on complexation.[9] Stick to well-documented buffers like sodium citrate or sodium acetate for the initial formulation.
Incorrect N/P Ratio The ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the nucleic acid (N/P ratio) is critical. This is adjusted by the relative amounts of lipid and nucleic acid, but the buffer conditions must support their interaction. Ensure your N/P ratio is optimized for your specific lipid and cargo.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effect of buffer composition on LNP characteristics.

Table 1: Effect of Aqueous Buffer pH on LNP Mean Diameter (Based on a study with siRNA-containing LNPs in a 20 mM lactate buffer with 20 mM NaCl)

Buffer pHMean Particle Diameter (nm)
3.093.2 ± 1.0
4.0125.4 ± 0.8
5.0200.4 ± 2.6
Data adapted from a 2022 study on process parameters influencing LNP diameters.[4]

Table 2: Effect of Salt Concentration on LNP Mean Diameter (Based on a study with siRNA-containing LNPs in a lactate buffer)

NaCl Concentration (mM)Mean Particle Diameter (nm)
095.6 ± 0.7
2097.4 ± 1.5
50120.0 ± 1.5
150163.3 ± 1.5
Data adapted from a 2022 study on process parameters influencing LNP diameters.[4]

Table 3: Impact of Final Storage Buffer on LNP Characteristics (Post Freeze-Thaw) (Based on a study with DLin-MC3-DMA LNPs)

Storage BufferMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PBS (Pre-FT) ~70~0.05~ -3
PBS (Post-FT) Increased by ~50%Increased ~3-fold-
TBS (Pre-FT) ~70~0.05~ -3
TBS (Post-FT) Decreased by ~10 nmConsistent-
HBS (Pre-FT) ~70~0.05~ 0
HBS (Post-FT) Increased by ~50%Consistent-
Data adapted from a 2023 study on leveraging biological buffers for mRNA delivery.[6]

Experimental Protocols & Visualizations

Protocol: General LNP Formulation using Microfluidic Mixing

This protocol describes a standard method for LNP formulation, highlighting the critical role of buffer preparation.

1. Buffer and Reagent Preparation:

  • Aqueous Phase Buffer: Prepare a 50 mM sodium citrate buffer. Dissolve the appropriate amount of sodium citrate in nuclease-free water and adjust the pH to 4.0 using citric acid. Filter sterilize the buffer using a 0.22 µm filter.
  • Lipid Phase Solvent: Use absolute ethanol (200 proof).
  • Nucleic Acid Stock: Dissolve your nucleic acid (e.g., mRNA) in the prepared pH 4.0 citrate buffer to the desired concentration.
  • Lipid Stock: Prepare a stock solution of your lipids (e.g., ionizable lipid, DSPC, cholesterol, and PEG-lipid at a molar ratio of 50:10:38.5:1.5) in absolute ethanol.[10]
  • Dialysis/Storage Buffer: Prepare a sterile solution of 1X PBS, TBS, or HBS at pH 7.4.

2. Microfluidic Mixing:

  • Set up the microfluidic mixing system according to the manufacturer's instructions.
  • Load the lipid solution (in ethanol) into one syringe and the nucleic acid solution (in pH 4.0 citrate buffer) into another syringe.
  • Set the flow rate ratio (FRR) of the aqueous phase to the ethanol phase, typically at 3:1.[6]
  • Set the total flow rate (TFR) as per your optimization (e.g., 9 ml/min).[6]
  • Initiate the flow to mix the two streams. The rapid mixing of the ethanol stream with the aqueous buffer causes a change in solvent polarity, leading to the self-assembly of lipids into LNPs, encapsulating the nucleic acid.[4]

3. Maturation and Dilution:

  • Collect the milky-white LNP solution from the device outlet.
  • Allow a brief maturation period if required by your specific protocol.

4. Buffer Exchange and Concentration:

  • Promptly initiate buffer exchange to remove ethanol and raise the pH.
  • For lab scale, dialyze the LNP solution against the chosen storage buffer (e.g., PBS, pH 7.4) using an appropriate molecular weight cut-off (MWCO) dialysis cassette.[2] Perform multiple buffer changes over several hours or overnight at 4°C.
  • For larger volumes, tangential flow filtration (TFF) is the preferred method.[2]
  • Concentrate the LNPs to the desired final concentration using a spin concentrator or TFF.

5. Characterization:

  • Measure the LNP size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
  • Determine the nucleic acid encapsulation efficiency using a fluorescence-based assay like the RiboGreen assay.

Diagrams

LNP_Workflow cluster_prep Phase 1: Preparation cluster_form Phase 2: Formulation cluster_purify Phase 3: Purification & Final Formulation Aqueous Aqueous Phase (Nucleic Acid in Acidic Buffer pH 4.0) Mix Microfluidic Mixing (Rapid Self-Assembly) Aqueous->Mix Aqueous:Ethanol Ratio (e.g., 3:1) Lipid Lipid Phase (Lipids in Ethanol) Lipid->Mix Dialysis Buffer Exchange (Dialysis / TFF) to Neutral Buffer pH 7.4 Mix->Dialysis Remove Ethanol & Raise pH Final Final LNP Product (Storage at 4°C or -80°C) Dialysis->Final Concentrate & Sterilize

Caption: LNP formulation workflow highlighting buffer usage stages.

Troubleshooting_Tree Start Problem: High LNP Size / PDI Q_pH Is the acidic buffer pH correct (e.g., 4.0-5.0)? Start->Q_pH A_pH_No Action: Verify & recalibrate pH meter. Remake buffer. Q_pH->A_pH_No No Q_Salt Is the ionic strength controlled and minimized? Q_pH->Q_Salt Yes End Consistent LNP Size A_pH_No->End A_Salt_No Action: Reduce or remove additional salts (e.g., NaCl). Q_Salt->A_Salt_No No Q_Storage Is aggregation seen post-storage or freeze-thaw? Q_Salt->Q_Storage Yes A_Salt_No->End A_Storage_Yes Action: Test alternative storage buffers (e.g., Tris, HEPES). Add cryoprotectant. Q_Storage->A_Storage_Yes Yes Q_Storage->End No A_Storage_Yes->End

Caption: Troubleshooting decision tree for oversized LNPs.

Lipid_Protonation cluster_acid Acidic Buffer (pH < pKa) cluster_neutral Neutral Buffer (pH > pKa) Protonated Ionizable Lipid (Positively Charged) R-NH+ Neutral Ionizable Lipid (Neutral) R-N Protonated->Neutral Buffer Exchange (pH Increase) Neutral->Protonated Endosomal Acidification (pH Decrease)

Caption: Effect of pH on the charge state of an ionizable lipid.

References

Troubleshooting

Technical Support Center: LNP Lipid-26 Formulation for In Vivo Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LNP (Lipid Nanoparticle) formulations, wi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LNP (Lipid Nanoparticle) formulations, with a focus on challenges related to in vivo studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and in vivo application of LNP Lipid-26.

Problem 1: LNP Aggregation After Formulation or During Storage

Q1: My LNP formulation shows visible aggregation or a significant increase in particle size and Polydispersity Index (PDI) over time. What are the potential causes and solutions?

A1: LNP aggregation is a common issue that can compromise the efficacy and safety of your formulation. Several factors can contribute to this problem.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Suboptimal Lipid Ratios The molar ratio of the different lipid components is critical for LNP stability. Insufficient PEGylated lipid can lead to aggregation due to reduced steric shielding.[1] Systematically vary the molar percentages of each lipid, particularly the PEG-lipid, to find the optimal ratio for your specific formulation.
Inadequate Mixing During Formulation Inefficient or inconsistent mixing can result in the formation of larger, more heterogeneous particles that are prone to aggregation.[2] The use of a microfluidics mixing system is highly recommended for reproducible and controlled LNP synthesis.[3][4] If using manual methods like ethanol injection, ensure rapid and vigorous mixing.
Inappropriate Storage Conditions Temperature and pH can significantly impact LNP stability. Storage at room temperature or repeated freeze-thaw cycles can induce aggregation.[5][6][7]
Storage Temperature: For aqueous formulations, refrigeration at 2-8°C is often preferred for short-term storage.[8] For long-term storage, freezing at -20°C or -80°C is common, but the inclusion of cryoprotectants is crucial.[1]
pH of Storage Buffer: While LNP formation occurs at a low pH, storage in a neutral pH buffer (e.g., PBS pH 7.4) is generally recommended to maintain stability.[5][6]
Presence of Cryoprotectants The absence of cryoprotectants during freezing can lead to particle fusion and aggregation upon thawing.[1] Add cryoprotectants like sucrose or trehalose to your LNP suspension before freezing to protect the particles.[6]

Quantitative Data Summary: Effect of Storage Conditions on LNP Stability

Storage ConditionParticle Size (nm)PDIEncapsulation Efficiency (%)In Vitro/In Vivo EfficacyReference
4°C, pH 7.4 (up to 150 days)StableStableMaintainedMaintained[5][6]
-80°C without cryoprotectantIncreasedIncreasedDecreasedDecreased[7]
-80°C with cryoprotectant (e.g., sucrose)MaintainedMaintainedMaintainedMaintained[6]
25°CIncreasedIncreasedDecreasedDecreased[5][9]

Problem 2: Low Encapsulation Efficiency (<90%)

Q2: My LNP formulation has a low encapsulation efficiency for my nucleic acid payload. How can I improve it?

A2: High encapsulation efficiency is crucial for delivering a sufficient therapeutic dose. Several factors in your formulation and process can be optimized to improve this.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Suboptimal Ionizable Lipid to Nucleic Acid Ratio The amount of ionizable lipid directly correlates with the amount of nucleic acid that can be encapsulated.[2] Increase the molar ratio of the ionizable lipid (e.g., Lipid-26) in your formulation. A common starting point for the molar ratio of ionizable lipid:DSPC:cholesterol:PEG-lipid is approximately 50:10:38.5:1.5.[10]
pH of the Aqueous Buffer The ionizable lipid needs to be positively charged to interact with the negatively charged nucleic acid during formulation. This is achieved by using an acidic aqueous buffer. Ensure the pH of your nucleic acid solution is sufficiently low (typically pH 4.0-5.0) to protonate the ionizable lipid.[11]
Inefficient Mixing Rapid and efficient mixing is essential to trap the nucleic acid within the forming LNP. Slower mixing can lead to lower encapsulation. Utilize a microfluidic mixing system for controlled and rapid mixing.[3] If using manual methods, ensure the lipid/ethanol solution is added quickly to the aqueous nucleic acid solution with vigorous stirring.[12]
Nucleic Acid Integrity Degraded nucleic acid will not be efficiently encapsulated. Ensure your nucleic acid stock is of high quality and has not been subjected to degradation by nucleases. Work in an RNase-free environment.

Problem 3: Poor In Vivo Efficacy Despite Good Physicochemical Properties

Q3: My LNPs have the desired size, PDI, and encapsulation efficiency, but I'm seeing low therapeutic efficacy in my in vivo studies. What are the potential reasons?

A3: This is a common and complex challenge. While good physicochemical properties are necessary, they do not guarantee in vivo success. The biological environment presents several additional barriers.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Inefficient Endosomal Escape This is a major bottleneck for LNP-mediated delivery.[13][14] Even if the LNPs are taken up by target cells, the nucleic acid payload must escape the endosome to reach the cytoplasm and be functional. The design of the ionizable lipid is a key factor in promoting endosomal escape.[15][16] Consider using ionizable lipids known for their fusogenic properties.[15]
Liver Accumulation and Off-Target Effects Following intravenous injection, a significant portion of LNPs tend to accumulate in the liver.[17] This can reduce the amount of therapeutic reaching the intended target organ and may cause liver toxicity. Strategies to alter biodistribution include modifying the LNP surface with targeting ligands or altering the lipid composition.
Instability in Biological Fluids LNPs can interact with proteins and other components in the bloodstream, leading to instability and premature release of the payload. The PEGylated lipid component plays a crucial role in providing a "stealth" coating to reduce these interactions.[1] Optimizing the density and length of the PEG chains can improve circulation time and stability.
Inappropriate Animal Model or Dosing Regimen The choice of animal model and the dose, route, and frequency of administration can significantly impact the observed efficacy. Ensure the animal model is relevant to the disease being studied and optimize the dosing regimen through dose-response studies.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding LNP-Lipid 26 formulation and in vivo studies.

Q4: What is the typical composition of an LNP formulation for in vivo studies?

A4: A standard LNP formulation consists of four main components:

  • Ionizable Cationic Lipid (e.g., Lipid-26): This is the key component for encapsulating the negatively charged nucleic acid payload and facilitating its release into the cytoplasm.[10]

  • Helper Phospholipid (e.g., DSPC): This lipid aids in the structural integrity of the nanoparticle.

  • Cholesterol: This provides stability to the LNP structure.[18]

  • PEGylated Lipid: This component helps to control particle size, prevent aggregation, and prolong circulation time in vivo.[1]

A common starting molar ratio for these components is approximately 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[10]

Q5: What are the critical quality attributes (CQAs) to characterize for my LNP formulation before in vivo studies?

A5: Thorough characterization is essential to ensure the quality, consistency, and safety of your LNP formulation. Key CQAs include:

  • Particle Size and Polydispersity Index (PDI): Typically measured by Dynamic Light Scattering (DLS). An optimal size for cellular uptake is generally between 50-200 nm, with a PDI below 0.2 indicating a monodisperse population.[19][20]

  • Zeta Potential: This measures the surface charge of the LNPs and can influence their stability and interaction with biological membranes.[21][22]

  • Encapsulation Efficiency: This determines the percentage of the nucleic acid payload that is successfully encapsulated within the LNPs. High encapsulation efficiency (ideally >90%) is desirable.[10]

  • Lipid Component Ratios: The final ratio of the lipid components in the formulation should be confirmed, often using techniques like High-Performance Liquid Chromatography (HPLC).[23]

Q6: What are the common methods for formulating LNPs in a research setting?

A6: Two primary methods are used for LNP formulation at the lab scale:

  • Microfluidic Mixing: This is the preferred method for producing LNPs with a uniform size and high encapsulation efficiency in a reproducible manner.[3][4] It involves the controlled mixing of a lipid-ethanol solution with an aqueous solution containing the nucleic acid in a microfluidic chip.[12]

  • Ethanol Injection (or Bulk Mixing): This method involves the rapid injection of the lipid-ethanol solution into the aqueous nucleic acid solution with vigorous stirring. While simpler, it can be less controlled and may result in larger and more polydisperse particles.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: LNP Formulation using Microfluidics

Objective: To formulate LNPs encapsulating a nucleic acid payload using a microfluidic mixing device.

Materials:

  • Ionizable Lipid (e.g., Lipid-26), Helper Phospholipid (e.g., DSPC), Cholesterol, PEGylated Lipid

  • Ethanol (200 proof)

  • Nucleic acid payload (e.g., mRNA, siRNA)

  • Acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Neutral buffer for dialysis (e.g., PBS, pH 7.4)

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Syringes

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper phospholipid, cholesterol, and PEGylated lipid in ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare Nucleic Acid Solution: Dissolve the nucleic acid in the acidic aqueous buffer to the desired concentration.

  • Set up Microfluidic System: Prime the microfluidic device with ethanol and the aqueous buffer according to the manufacturer's instructions.

  • Load Syringes: Load the lipid stock solution into one syringe and the nucleic acid solution into another.

  • Mixing: Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the microfluidic system. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).[1]

  • Initiate Mixing: Start the pumps to initiate the mixing process. The rapid mixing will induce the self-assembly of LNPs.

  • Collection: Collect the resulting LNP suspension from the outlet of the microfluidic chip.

  • Dialysis: Transfer the LNP suspension to a dialysis cassette and dialyze against a neutral buffer (e.g., PBS, pH 7.4) overnight to remove the ethanol and raise the pH.

  • Sterile Filtration: Filter the final LNP formulation through a 0.22 µm sterile filter.

Protocol 2: In Vivo Evaluation of LNP Efficacy using Bioluminescence Imaging

Objective: To assess the in vivo delivery and expression of a luciferase-encoding mRNA delivered by LNPs.

Materials:

  • LNP formulation encapsulating luciferase mRNA

  • Animal model (e.g., C57BL/6 mice)

  • D-luciferin substrate

  • In Vivo Imaging System (IVIS)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Acclimatization: Allow the animals to acclimatize to the facility for at least one week before the experiment.

  • LNP Administration: Administer the LNP-mRNA formulation to the mice via the desired route (e.g., intravenous tail vein injection).[24][25]

  • Substrate Administration: At the desired time point post-LNP administration (e.g., 6 hours), administer the D-luciferin substrate to the mice (e.g., via intraperitoneal injection).[24][25]

  • Anesthesia: Anesthetize the mice using isoflurane.

  • Bioluminescence Imaging: Place the anesthetized mice in the IVIS chamber and acquire bioluminescence images.[24][25]

  • Image Analysis: Quantify the bioluminescent signal in the target organs or the whole body using the imaging software to determine the level of protein expression.[26]

  • Ex Vivo Imaging (Optional): After in vivo imaging, euthanize the animals and excise the organs of interest. Image the organs ex vivo to get a more precise localization of the signal.[27]

Visualizations

LNP Formulation and In Vivo Delivery Workflow

LNP_Workflow cluster_formulation LNP Formulation cluster_characterization Characterization (CQAs) cluster_invivo In Vivo Study prep_lipids Prepare Lipid Stock (Ethanol) mixing Microfluidic Mixing prep_lipids->mixing prep_na Prepare Nucleic Acid (Aqueous Buffer, pH 4) prep_na->mixing dialysis Dialysis (vs. PBS, pH 7.4) mixing->dialysis filtration Sterile Filtration dialysis->filtration dls Size & PDI (DLS) filtration->dls zeta Zeta Potential filtration->zeta ee Encapsulation Efficiency filtration->ee administration LNP Administration (e.g., IV Injection) ee->administration Proceed if CQAs are met circulation Systemic Circulation administration->circulation uptake Cellular Uptake (Endocytosis) circulation->uptake escape Endosomal Escape uptake->escape expression Protein Expression escape->expression evaluation Efficacy Evaluation (e.g., Bioluminescence) expression->evaluation

Caption: Workflow for LNP formulation, characterization, and in vivo evaluation.

Troubleshooting Logic for Low In Vivo Efficacy

Troubleshooting_Efficacy start Low In Vivo Efficacy check_cqas Are Physicochemical Properties Optimal? (Size, PDI, EE%) start->check_cqas check_uptake Is Cellular Uptake Occurring in Target Tissue? check_cqas->check_uptake Yes re_formulate Re-optimize Formulation (Lipid Ratios, Mixing) check_cqas->re_formulate No check_escape Is Endosomal Escape Efficient? check_uptake->check_escape Yes modify_surface Modify LNP Surface (Targeting Ligands, PEG) check_uptake->modify_surface No optimize_lipid Optimize Ionizable Lipid for Fusogenicity check_escape->optimize_lipid No success Improved Efficacy check_escape->success Yes re_formulate->start modify_surface->start optimize_lipid->start

Caption: Decision tree for troubleshooting poor in vivo LNP efficacy.

References

Optimization

Technical Support Center: Mitigating Immunogenicity of LNP Formulations

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lipid nanoparticle (LNP) formulations. This resource provides troubleshooting guides and frequently ask...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lipid nanoparticle (LNP) formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate immunogenicity issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues related to the immunogenicity of LNP-based delivery systems.

Q1: We are observing a rapid decrease in therapeutic efficacy upon repeated administration of our LNPs. What could be the cause?

A1: This phenomenon is likely the Accelerated Blood Clearance (ABC) effect.[1] It is often mediated by the production of anti-PEG IgM antibodies following the initial dose.[2][3] These antibodies bind to the PEGylated lipids on the LNP surface upon subsequent injections, leading to rapid clearance from circulation by phagocytic cells, primarily in the liver and spleen.[3][4]

Troubleshooting Steps:

  • Quantify Anti-PEG Antibodies: Measure the levels of anti-PEG IgM and IgG in the serum of your animal models after the first and subsequent doses using an ELISA-based assay.

  • Evaluate Alternative Lipids: Consider replacing the PEGylated lipid with an alternative stealth polymer, such as a zwitterionic lipid like Poly(carboxybetaine) (PCB) or Polysarcosine (pSar), which have been shown to have lower immunogenicity.[5][6]

  • Modify PEG-Lipid Structure: If replacing the PEG-lipid is not feasible, try using a PEG-lipid with a shorter hydrophobic alkyl chain. This can facilitate the shedding of the PEG-lipid from the LNP surface in vivo, potentially reducing immune recognition.[4]

Q2: Our in vivo studies are showing signs of systemic inflammation (e.g., elevated cytokine levels) even with an empty LNP (no mRNA cargo). Why is this happening?

A2: The lipid components of the LNP themselves, particularly the ionizable lipid, can be recognized by the innate immune system and trigger an inflammatory response.[7][8] This can occur through the activation of Pattern Recognition Receptors (PRRs) such as Toll-like receptors (TLRs) and the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like TNF-α and IL-6.[6][9][10]

Troubleshooting Steps:

  • Assess Cytokine Profile: Profile the serum levels of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) at various time points after LNP administration.

  • Optimize Ionizable Lipid: The structure of the ionizable lipid is a critical determinant of immunogenicity.[11] Consider screening a panel of ionizable lipids with different tail structures (e.g., branching, unsaturation) or headgroups to identify a less inflammatory alternative.[11][12] Ionizable lipids with a pKa between 6.2-6.5 have been suggested to offer a good balance of transfection efficiency and reduced inflammatory response.[13]

  • Incorporate Anti-inflammatory Components: An emerging strategy is to partially replace cholesterol in the LNP formulation with an anti-inflammatory corticosteroid like dexamethasone.[14][15][16] This has been shown to suppress LNP-induced inflammation.[15][16]

Q3: We are observing high variability in immune response between different batches of our LNPs, despite using the same formulation protocol. What physicochemical properties should we investigate?

A3: Inconsistent LNP size and surface charge can significantly impact their interaction with the immune system and lead to variable results.[17][18] Smaller LNPs may exhibit different immunogenicity profiles compared to larger ones, and surface charge affects cellular uptake and protein adsorption.[17][18]

Troubleshooting Steps:

  • Characterize Particle Size and Polydispersity: Use Dynamic Light Scattering (DLS) to meticulously measure the mean particle size and polydispersity index (PDI) for each batch. Aim for a consistent size range (e.g., 80-150 nm) and a low PDI.[19]

  • Measure Zeta Potential: Determine the surface charge of your LNPs. The zeta potential can be influenced by the molar ratio of the lipids and the pH of the buffer.[20]

  • Ensure High Encapsulation Efficiency: Inconsistent encapsulation of the mRNA cargo can expose it to the immune system, leading to unintended immune activation. Routinely measure encapsulation efficiency for each batch.

  • Review Formulation Process: Small variations in the mixing process, such as flow rates in microfluidic systems, can impact LNP size and should be tightly controlled.[18]

Data Summary Tables

Table 1: Impact of PEG-Lipid Alkyl Chain Length on Anti-PEG IgM Production

PEG-Lipid in LNPCarbon Chain Length of Hydrophobic AlkylRelative Serum Anti-PEG IgM ProductionReference
DMG-PEG14Lower[4]
DSG-PEG18Higher[4]

Table 2: Effect of Dexamethasone Substitution for Cholesterol on TNF-α Secretion

LNP Formulation (Cholesterol:Dexamethasone Ratio)In Vitro TNF-α Secretion (Relative to Control LNP)In Vivo mRNA Expression Fold-IncreaseReference
10:0 (Control)100%1.0x[15][16]
9:1Near-basal levels1.5x[15][16]

Key Experimental Protocols

Protocol 1: In Vitro Assessment of LNP-Induced Cytokine Production

Objective: To quantify the pro-inflammatory cytokine response of immune cells to LNP formulations.

Methodology:

  • Cell Culture: Culture a relevant immune cell line (e.g., THP-1 monocytes) or primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs) under standard conditions.

  • Cell Stimulation: Seed the cells in a 96-well plate. Once adhered (if applicable), treat the cells with different concentrations of your LNP formulations (including an "empty" LNP control). Include a positive control (e.g., Lipopolysaccharide - LPS) and a negative control (vehicle buffer).

  • Incubation: Incubate the cells for a specified period (e.g., 6, 12, or 24 hours).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

  • Data Analysis: Normalize the cytokine levels to the negative control and compare the responses elicited by different LNP formulations.

Protocol 2: Quantification of Anti-PEG IgM/IgG Antibodies in Serum

Objective: To measure the humoral immune response against the PEG component of LNPs in vivo.

Methodology:

  • Serum Collection: Collect blood samples from animals at baseline and at various time points after LNP administration (e.g., 7, 14, and 21 days post-injection). Process the blood to isolate serum.

  • ELISA Plate Coating: Coat a high-binding 96-well ELISA plate with a PEGylated conjugate (e.g., PEG-BSA) overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate again. Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature to allow anti-PEG antibodies to bind.

  • Secondary Antibody Incubation: Wash the plate. Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the isotype of interest (e.g., anti-mouse IgM-HRP or anti-mouse IgG-HRP). Incubate for 1 hour at room temperature.

  • Detection: Wash the plate. Add a TMB substrate solution and incubate until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate antibody titers based on the dilution series.

Diagrams and Workflows

LNP_Immunogenicity_Pathway cluster_LNP Lipid Nanoparticle (LNP) cluster_Innate Innate Immune Activation cluster_Humoral Humoral Immune Response LNP LNP Components IonizableLipid Ionizable Lipid PRR Pattern Recognition Receptors (e.g., TLR4, NLRP3) IonizableLipid->PRR activates PEGLipid PEG-Lipid BCell B Cell PEGLipid->BCell stimulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) PRR->Cytokines induces AntiPEG_IgM Anti-PEG IgM BCell->AntiPEG_IgM produces ABC Accelerated Blood Clearance (ABC) AntiPEG_IgM->ABC mediates

Caption: Key pathways of LNP-induced immunogenicity.

Troubleshooting_Workflow Start High Immunogenicity Observed Check1 Repeated Dosing Issue? Start->Check1 Check2 Empty LNP Inflammatory? Check1->Check2 No Action1 Suspect ABC Phenomenon Check1->Action1 Yes Check3 Batch-to-Batch Variability? Check2->Check3 No Action2 Innate Immune Activation by Lipids Check2->Action2 Yes Action3 Inconsistent Physicochemical Properties Check3->Action3 Yes Solution1a Measure Anti-PEG Abs Action1->Solution1a Solution1b Replace/Modify PEG-Lipid Action1->Solution1b Solution2a Profile Cytokines Action2->Solution2a Solution2b Optimize Ionizable Lipid Action2->Solution2b Solution2c Incorporate Anti-inflammatory Agent Action2->Solution2c Solution3a Characterize Size & Zeta Potential Action3->Solution3a Solution3b Standardize Formulation Process Action3->Solution3b

Caption: Troubleshooting workflow for LNP immunogenicity.

References

Troubleshooting

Technical Support Center: Consistent LNP Synthesis with Ionizable Lipids

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of lipid nanoparticles (LNPs)...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of lipid nanoparticles (LNPs) utilizing a proprietary ionizable lipid, herein referred to as "Lipid-26." The following information is designed to address common challenges and ensure consistent, high-quality LNP production.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters I need to control for consistent Lipid-26 LNP synthesis?

A1: Achieving consistent LNP synthesis requires precise control over several key parameters. The most critical include the lipid composition and ratios, the N:P ratio, and the parameters of the mixing process, such as the total flow rate (TFR) and the flow rate ratio (FRR) of the lipid and aqueous phases, especially when using microfluidics.[1][2] The choice of aqueous buffer, particularly its pH, is also crucial for the proper ionization of Lipid-26 and subsequent encapsulation of the nucleic acid cargo.[3][4]

Q2: What is the typical four-component lipid composition of an LNP formulation?

A2: LNP formulations are typically composed of four main lipid components, each with a specific function[5]:

  • Ionizable Cationic Lipid (e.g., Lipid-26): This is a key component, essential for encapsulating the negatively charged nucleic acid payload and facilitating its release into the cytoplasm once inside the cell.[5][6]

  • Phospholipid (e.g., DSPC or DOPE): This lipid provides structural integrity to the LNP.[5][7]

  • Cholesterol: Cholesterol contributes to the stability of the LNP and aids in membrane fusion.[5][8]

  • PEGylated Lipid (PEG-lipid): A small amount of a PEG-derivatized lipid is included to control particle size, prevent aggregation, and increase the circulation half-life in the body.[7][8]

Q3: How does the N:P ratio impact my LNP formulation?

A3: The N:P ratio, which is the molar ratio of protonatable nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid, is a critical factor influencing encapsulation efficiency and the overall charge of the LNPs.[4] An optimal N:P ratio ensures effective complexation between the lipid and the nucleic acid. For mRNA delivery, N:P ratios are often around 6, while for smaller payloads like siRNA, a ratio of approximately 3 is common.[5]

Q4: Why is microfluidic mixing the preferred method for LNP synthesis?

A4: Microfluidic mixing is highly recommended for LNP synthesis due to its ability to provide rapid and controlled mixing of the lipid and aqueous phases.[3][7] This precise control leads to the formation of LNPs with a uniform size distribution (low polydispersity index - PDI) and high batch-to-batch consistency.[9][10] Techniques like T-junction mixing and staggered herringbone micromixers are commonly employed.[1][10]

Troubleshooting Guide

Problem 1: My LNPs are too large and/or have a high Polydispersity Index (PDI).

This is a common issue that can affect cellular uptake, biodistribution, and overall efficacy.

Potential Cause Troubleshooting Steps
Suboptimal Lipid Ratios The molar percentage of the PEGylated lipid significantly influences particle size; insufficient amounts can lead to aggregation.[3][7][11] Systematically vary the molar percentages of each lipid component to identify the optimal ratio for your specific formulation.
Issues with Lipid Stock Solutions Degraded or poor-quality lipids can result in improper LNP formation.[3] Ensure that all lipids are of high purity and have been stored under the recommended conditions. It is advisable to prepare fresh stock solutions.
Inefficient Mixing Slow or inconsistent mixing during the formulation process can lead to the formation of larger and more heterogeneous particles.[3] The use of a microfluidic mixing system is strongly recommended for reproducible and controlled LNP synthesis.[3] Optimize the total flow rate (TFR) and the flow rate ratio (FRR).[2][11]
Incorrect Buffer pH The pH of the aqueous buffer containing the nucleic acid is critical for the protonation of the ionizable lipid and for driving the self-assembly process.[3] Confirm that the buffer pH is within the acidic range, typically between pH 3 and 4.[3]

Problem 2: The encapsulation efficiency of my nucleic acid payload is low.

High encapsulation efficiency is vital for ensuring that a sufficient therapeutic dose is delivered.

Potential Cause Troubleshooting Steps
Insufficient Ionizable Lipid The quantity of the ionizable lipid is directly proportional to the amount of nucleic acid that can be encapsulated.[3] Consider increasing the molar ratio of Lipid-26 in your formulation.
Suboptimal N:P Ratio An inappropriate N:P ratio can lead to incomplete complexation of the nucleic acid.[3] Systematically vary the N:P ratio to find the optimal balance for your specific payload and lipid composition.
Nucleic Acid Degradation Ensure the integrity of your nucleic acid stock and confirm that it has not been degraded by nucleases.[3] It is crucial to work in an RNase-free environment.[3]

Problem 3: My LNPs are not stable and aggregate over time.

LNP stability is crucial for ensuring a long shelf-life and maintaining therapeutic efficacy.

Potential Cause Troubleshooting Steps
Inadequate PEG-Lipid Content The PEGylated lipid provides a protective hydrophilic layer that prevents aggregation.[7] Optimizing the molar percentage of the PEG-lipid can enhance stability.
Improper Storage Conditions Storage temperature and buffer conditions can significantly impact LNP stability.[12][13][14] LNPs are generally more stable when stored at refrigerated temperatures (2-8°C) compared to room temperature or frozen conditions without a cryoprotectant.[12][15]
Hydrolysis of Lipid Components At certain pH values and temperatures, lipid esters can undergo hydrolysis, leading to LNP degradation. The pH of the storage buffer should be optimized to minimize hydrolysis.[12]
Freeze-Thaw Instability Repeated freezing and thawing can cause LNP aggregation and a loss of efficacy.[12] If freezing is necessary, the use of cryoprotectants such as sucrose (B13894) or trehalose (B1683222) is recommended to maintain stability.[12]

Experimental Protocols & Workflows

General LNP Synthesis Workflow using Microfluidics

The following diagram illustrates a typical workflow for the synthesis of Lipid-26 LNPs using a microfluidic device.

LNP_Synthesis_Workflow cluster_prep Phase Preparation cluster_synthesis LNP Formation cluster_purification Downstream Processing cluster_qc Quality Control lipid_prep 1. Lipid Phase Preparation (Lipid-26, Helper Lipids in Ethanol) mixing 3. Microfluidic Mixing (Controlled TFR and FRR) lipid_prep->mixing aqueous_prep 2. Aqueous Phase Preparation (Nucleic Acid in Acidic Buffer) aqueous_prep->mixing purification 4. Purification & Buffer Exchange (e.g., Dialysis, TFF) mixing->purification concentration 5. Concentration purification->concentration sterilization 6. Sterile Filtration concentration->sterilization qc 7. Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) sterilization->qc

A generalized workflow for LNP synthesis using microfluidics.
Troubleshooting Logic for High PDI

This diagram outlines a logical approach to troubleshooting LNPs with a high Polydispersity Index (PDI).

High_PDI_Troubleshooting start High PDI Detected check_mixing Review Mixing Parameters (TFR, FRR) start->check_mixing check_lipids Verify Lipid Quality & Ratios check_mixing->check_lipids Optimal optimize_mixing Optimize TFR/FRR check_mixing->optimize_mixing Suboptimal check_buffer Confirm Aqueous Buffer pH check_lipids->check_buffer Optimal prepare_fresh_lipids Prepare Fresh Lipid Stocks check_lipids->prepare_fresh_lipids Questionable adjust_ph Adjust Buffer pH (3.0-4.0) check_buffer->adjust_ph Incorrect remeasure Re-synthesize & Measure PDI check_buffer->remeasure Correct optimize_mixing->remeasure prepare_fresh_lipids->remeasure adjust_ph->remeasure remeasure->start Unsuccessful end PDI within Specification remeasure->end Successful

A decision tree for troubleshooting high PDI in LNP formulations.

References

Reference Data & Comparative Studies

Validation

A Head-to-Head Battle of Ionizable Lipids: Unpacking the mRNA Delivery Efficiency of LNP Lipid-26 and SM-102

For researchers and drug development professionals navigating the complex landscape of mRNA delivery, the choice of ionizable lipid is paramount to the success of a lipid nanoparticle (LNP) formulation. This guide provid...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of mRNA delivery, the choice of ionizable lipid is paramount to the success of a lipid nanoparticle (LNP) formulation. This guide provides a detailed comparison of two prominent ionizable lipids, LNP Lipid-26 (also known as Moderna Lipid 26 or Lipid M) and SM-102, focusing on their performance in mRNA delivery, supported by available experimental data.

At a Glance: Key Performance Metrics

The following table summarizes the key quantitative data for LNP Lipid-26 and SM-102 based on available preclinical data. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

ParameterLNP Lipid-26 (Lipid M)LNP formulated with SM-102
pKa 6.75~6.7
Particle Size (Z-average, nm) 80 - 10080 - 100
Polydispersity Index (PDI) < 0.2< 0.2
Encapsulation Efficiency (%) > 90%> 90%
In Vivo mRNA Expression Demonstrated robust protein expressionPotent protein expression demonstrated in numerous studies

In-Depth Analysis of LNP Lipid-26 (Lipid M)

LNP Lipid-26, a proprietary ionizable lipid developed by Moderna, has been a key component in the optimization of LNPs for intramuscular administration of mRNA vaccines. Its performance has been notably documented in a 2019 study by Hassett et al. in Molecular Therapy: Nucleic Acids.

Physicochemical Properties

LNPs formulated with Lipid-26 typically exhibit a particle size in the range of 80-100 nm with a low polydispersity index (PDI) of less than 0.2, indicative of a homogenous particle population. The encapsulation efficiency of mRNA is consistently high, generally exceeding 90%. A key characteristic of Lipid-26 is its pKa of 6.75. This value is critical for the endosomal escape of the mRNA payload, a crucial step for successful protein translation. The branched tail structure of Lipid-26 is believed to contribute to greater membrane fluidity, which may facilitate more efficient endosomal escape.

In Vivo Performance

Preclinical studies in mice have demonstrated that LNPs formulated with Lipid-26 can elicit robust in vivo protein expression following intramuscular injection. In studies using luciferase-encoding mRNA, these LNPs have shown high levels of luminescence at the injection site, indicating efficient local transfection.

In-Depth Analysis of SM-102

SM-102 is another widely used ionizable lipid, famously incorporated into the Moderna COVID-19 vaccine. Its efficacy and safety have been extensively studied and documented.

Physicochemical Properties

Similar to Lipid-26, LNPs formulated with SM-102 also demonstrate favorable physicochemical characteristics, with particle sizes typically between 80-100 nm and a PDI below 0.2. High encapsulation efficiencies of over 90% are also consistently achieved. The pKa of SM-102 is approximately 6.7, placing it in a similar range to Lipid-26, which is optimal for facilitating endosomal escape.

In Vivo Performance

Numerous preclinical and clinical studies have validated the high in vivo efficiency of SM-102 for mRNA delivery. Following intramuscular administration, SM-102-containing LNPs lead to potent and localized protein expression. Comparative studies with other ionizable lipids, such as ALC-0315, have suggested that SM-102 may offer superior efficiency in terms of protein expression and immunogenicity in some contexts.

Experimental Methodologies: A Closer Look

To provide a clearer understanding of how the performance of these lipids is evaluated, below are detailed experimental protocols based on published studies.

LNP Formulation Protocol (General)

A common method for formulating LNPs with either Lipid-26 or SM-102 is through microfluidic mixing.

  • Preparation of Lipid Stock Solution (Organic Phase): The ionizable lipid (Lipid-26 or SM-102), a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) are dissolved in ethanol at a specific molar ratio.

  • Preparation of mRNA Solution (Aqueous Phase): The mRNA is diluted in an acidic buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing: The organic and aqueous phases are rapidly mixed using a microfluidic device (e.g., NanoAssemblr). The rapid mixing leads to the self-assembly of the lipids around the mRNA, forming LNPs.

  • Purification and Buffer Exchange: The resulting LNP solution is dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.

  • Characterization: The formulated LNPs are then characterized for their particle size, PDI, and encapsulation efficiency.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lipid_Stock Dissolve Lipids in Ethanol (Ionizable Lipid, Helper Lipid, Cholesterol, PEG-Lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing mRNA_Solution Dilute mRNA in Acidic Buffer mRNA_Solution->Microfluidic_Mixing Purification Dialysis & Buffer Exchange Microfluidic_Mixing->Purification Characterization Characterization (Size, PDI, Encapsulation) Purification->Characterization Final_LNPs Final LNP Formulation Characterization->Final_LNPs

LNP Formulation Workflow
In Vivo Luciferase Expression Assay

This assay is a standard method to evaluate the in vivo transfection efficiency of LNP-formulated mRNA.

  • Animal Model: Typically, BALB/c or C57BL/6 mice are used.

  • Administration: A defined dose of LNP-encapsulated luciferase mRNA is administered via intramuscular injection into the hind limb.

  • Bioluminescence Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), the mice are anesthetized and injected with a luciferin substrate. The resulting bioluminescence is then measured using an in vivo imaging system (IVIS).

  • Data Analysis: The intensity of the bioluminescent signal, measured as radiance (photons/second/cm²/steradian), is quantified to determine the level of protein expression.

InVivo_Luciferase_Assay Animal_Model Select Animal Model (e.g., BALB/c mice) LNP_Injection Intramuscular Injection of LNP-Luciferase mRNA Animal_Model->LNP_Injection Substrate_Injection Anesthetize & Inject Luciferin Substrate LNP_Injection->Substrate_Injection Imaging Bioluminescence Imaging (IVIS) Substrate_Injection->Imaging Data_Analysis Quantify Luminescence Signal Imaging->Data_Analysis Result Protein Expression Level Data_Analysis->Result

In Vivo Luciferase Assay Workflow

Conclusion: Making an Informed Choice

Both LNP Lipid-26 and SM-102 are highly effective ionizable lipids for the in vivo delivery of mRNA. They share similar physicochemical properties and are capable of driving potent protein expression.

  • LNP Lipid-26 (Lipid M) has been optimized for intramuscular vaccine delivery and has demonstrated robust performance in preclinical models. Its distinct branched-tail structure may offer advantages in endosomal escape.

  • SM-102 is a clinically validated ionizable lipid with a well-established track record of safety and efficacy in a commercial vaccine product. Its performance characteristics are extensively documented.

The choice between these two lipids may ultimately depend on specific application requirements, licensing considerations, and the desired immunological response. For researchers, the available data suggests that both lipids represent a high benchmark for mRNA delivery efficiency. Further head-to-head studies under identical experimental conditions would be invaluable for a definitive comparative assessment. This guide serves as a foundational resource to aid in the rational selection of ionizable lipids for the next generation of mRNA therapeutics and vaccines.

Comparative

A Comparative Guide to Ionizable Lipids for In Vivo mRNA Delivery: Featuring LNP Lipid-26 (Moderna Lipid M)

For Researchers, Scientists, and Drug Development Professionals The landscape of mRNA-based therapeutics and vaccines has been revolutionized by the development of effective in vivo delivery systems, primarily lipid nano...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA-based therapeutics and vaccines has been revolutionized by the development of effective in vivo delivery systems, primarily lipid nanoparticles (LNPs). At the heart of these LNPs are ionizable lipids, which are critical for encapsulating and protecting mRNA, facilitating its cellular uptake, and ensuring its release into the cytoplasm to enable protein translation. This guide provides an objective comparison of a notable proprietary lipid, LNP Lipid-26, also known as Moderna's Lipid M, against other widely used and clinically validated ionizable lipids: SM-102, ALC-0315, and DLin-MC3-DMA. The information presented is collated from peer-reviewed studies to aid researchers in selecting the optimal ionizable lipid for their specific in vivo applications.

Overview of Compared Ionizable Lipids

Ionizable lipids are amphiphilic molecules with a protonatable amine head group and hydrophobic tails. Their pH-responsive nature is key to their function; they are positively charged at a low pH, which facilitates mRNA encapsulation during formulation, and become neutral at physiological pH, reducing toxicity and promoting release from the endosome.

  • LNP Lipid-26 (Lipid M): A proprietary, biodegradable ionizable lipid developed by Moderna. It was identified through a screening of a library of ionizable lipids and selected for its potent in vivo performance and improved tolerability, particularly for intramuscular administration of mRNA vaccines.

  • SM-102: A well-established ionizable lipid used in the Moderna COVID-19 vaccine. It is known for its high efficiency in mRNA delivery.

  • ALC-0315: The key ionizable lipid component of the Pfizer-BioNTech COVID-19 vaccine. It has demonstrated high efficacy in vivo.

  • DLin-MC3-DMA (MC3): Considered a gold standard for siRNA delivery to the liver and was the ionizable lipid in the first FDA-approved siRNA-LNP therapeutic, Onpattro®. It has also been extensively studied for mRNA delivery.

In Vivo Performance Comparison

The in vivo efficacy of LNPs formulated with these ionizable lipids is often assessed by measuring the expression of a reporter protein (e.g., luciferase) or the immunogenicity of a vaccine antigen encoded by the delivered mRNA. The following tables summarize key quantitative data from preclinical studies in rodents and non-human primates (NHPs).

Table 1: In Vivo Protein Expression after Intramuscular (IM) Administration
Ionizable LipidAnimal ModelmRNA PayloadKey FindingsReference
LNP Lipid-26 (Lipid M) NHPIgG mRNAShowed significantly more protein expression over time compared to MC3.[1][Hassett et al., 2019]
SM-102 MiceLuciferase mRNADemonstrated higher luciferase expression compared to ALC-0315 when administered intramuscularly.[PMID: 35405011]
ALC-0315 MiceLuciferase mRNAIn vivo protein expression was comparable to SM-102.[2][3][Escalona Rayo et al., 2023; Perrie et al., 2023]
DLin-MC3-DMA NHPIgG mRNAUsed as a benchmark; Lipid M showed significantly higher expression.[1][Hassett et al., 2019]
Table 2: Immunogenicity after Intramuscular (IM) Vaccination
Ionizable LipidAnimal ModelmRNA VaccineKey FindingsReference
LNP Lipid-26 (Lipid M) NHPH10N8 Influenza HA mRNAElicited antibody titers that were not statistically different from other top-performing lipids.[1][Hassett et al., 2019]
SM-102 MiceSARS-CoV-2 RBD mRNAOutperformed ALC-0315 in inducing antibody production.[PMID: 35405011]
ALC-0315 MiceSARS-CoV-2 RBD mRNAElicited a robust immune response, though lower antibody induction was observed compared to SM-102 in a direct comparison.[PMID: 35405011]
DLin-MC3-DMA MiceVarious AntigensGenerally induces a potent immune response, though direct comparisons with newer lipids often show opportunities for improvement.[Various]
Table 3: Physicochemical Properties and Tolerability
Ionizable LipidOptimal pKa Range (IM)Key Tolerability Findings
LNP Lipid-26 (Lipid M) 6.6 – 6.8Selected for improved tolerability alongside robust immune response.[1]
SM-102 ~6.75Generally well-tolerated in preclinical and clinical studies.
ALC-0315 ~6.09Generally well-tolerated. At high doses (5 mg/kg) for siRNA delivery, some markers of liver toxicity were observed.[4][5]
DLin-MC3-DMA ~6.44Well-tolerated at therapeutic doses for siRNA delivery.[6]

Experimental Methodologies

The following sections detail the typical experimental protocols used to generate the comparative data presented above.

LNP Formulation

A common method for LNP formulation is microfluidic mixing.

  • Lipid Preparation: The ionizable lipid, a phospholipid (e.g., DSPC or DOPE), cholesterol, and a PEG-lipid are dissolved in ethanol to form the organic phase. A typical molar ratio is approximately 50% ionizable lipid, 10% phospholipid, 38.5% cholesterol, and 1.5% PEG-lipid.

  • mRNA Preparation: The mRNA is diluted in an aqueous buffer at a low pH (e.g., citrate buffer, pH 3-4).

  • Microfluidic Mixing: The organic and aqueous phases are rapidly mixed using a microfluidic device. The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the mRNA.

  • Purification and Buffer Exchange: The resulting LNPs are typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH, resulting in a suspension of neutral-charged LNPs.

In Vivo Protein Expression Studies
  • Animal Models: Studies are commonly conducted in mice (e.g., BALB/c or C57BL/6 strains) or non-human primates.

  • Administration: LNPs encapsulating mRNA encoding a reporter protein (e.g., firefly luciferase or a secreted antibody) are administered, typically via intramuscular injection into the hind limb.

  • Quantification of Expression:

    • Luciferase: At various time points post-injection (e.g., 6, 24, 48 hours), animals are imaged using an in vivo imaging system (IVIS) after an injection of luciferin substrate. The bioluminescence signal is quantified.

    • Secreted Protein: Blood samples are collected at different time points, and the concentration of the secreted protein (e.g., IgG) in the serum is measured by ELISA.

Immunogenicity Studies
  • Animal Models: Typically performed in mice.

  • Vaccination Schedule: Animals receive one or two doses of the mRNA-LNP vaccine, with the doses spaced several weeks apart.

  • Antibody Titer Measurement: Blood is collected at specified time points after vaccination. The serum is analyzed by ELISA to determine the titers of antigen-specific antibodies (e.g., IgG).

Visualizing Key Processes

To better understand the experimental workflows and the mechanism of LNP-mediated delivery, the following diagrams are provided.

Experimental_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation Lipid Mix in Ethanol Lipid Mix in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Mix in Ethanol->Microfluidic Mixing mRNA in Aqueous Buffer mRNA in Aqueous Buffer mRNA in Aqueous Buffer->Microfluidic Mixing Purification Purification Microfluidic Mixing->Purification IM Injection IM Injection Purification->IM Injection Animal Model Animal Model IM Injection->Animal Model Data Collection Data Collection Animal Model->Data Collection

A generalized workflow for the formulation and in vivo testing of mRNA-LNPs.

LNP_Delivery_Pathway LNP in Circulation (pH 7.4) LNP in Circulation (pH 7.4) Cellular Uptake (Endocytosis) Cellular Uptake (Endocytosis) LNP in Circulation (pH 7.4)->Cellular Uptake (Endocytosis) Endosome Endosome Cellular Uptake (Endocytosis)->Endosome Endosomal Acidification (pH < 6.5) Endosomal Acidification (pH < 6.5) Endosome->Endosomal Acidification (pH < 6.5) Endosomal Escape Endosomal Escape Endosomal Acidification (pH < 6.5)->Endosomal Escape Ionizable lipid becomes charged mRNA Release into Cytoplasm mRNA Release into Cytoplasm Endosomal Escape->mRNA Release into Cytoplasm Protein Translation Protein Translation mRNA Release into Cytoplasm->Protein Translation

The intracellular delivery pathway of an mRNA-LNP after systemic administration.

Conclusion

The choice of ionizable lipid is a critical determinant of the in vivo performance and tolerability of mRNA-LNP formulations. LNP Lipid-26 (Moderna's Lipid M) emerged from extensive screening as a highly effective and well-tolerated option for intramuscular mRNA delivery, demonstrating superior protein expression in non-human primates compared to the benchmark DLin-MC3-DMA.[1] SM-102 and ALC-0315, the ionizable lipids in the two most widely distributed COVID-19 vaccines, also exhibit high in vivo efficacy, with some studies suggesting advantages for SM-102 in terms of intramuscular delivery and immunogenicity. DLin-MC3-DMA remains a relevant benchmark, particularly for liver-targeted applications.

Researchers and drug developers should consider the specific requirements of their application, including the desired route of administration, target tissue, and therapeutic window, when selecting an ionizable lipid. The data presented in this guide, drawn from publicly available preclinical studies, can serve as a valuable starting point for this critical decision-making process.

References

Validation

Head-to-Head Comparison: DLin-MC3-DMA vs. LNP Lipid-26 (Moderna Lipid M)

In the landscape of lipid nanoparticles (LNPs) for nucleic acid delivery, DLin-MC3-DMA has long been a benchmark ionizable lipid, integral to the first FDA-approved siRNA therapeutic, Onpattro®. The emergence of mRNA vac...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of lipid nanoparticles (LNPs) for nucleic acid delivery, DLin-MC3-DMA has long been a benchmark ionizable lipid, integral to the first FDA-approved siRNA therapeutic, Onpattro®. The emergence of mRNA vaccines has spurred the development of novel ionizable lipids, among them proprietary molecules from Moderna, including a lipid referred to as "Lipid 26" or "Lipid M". This guide provides a detailed, data-driven comparison of DLin-MC3-DMA and LNP Lipid-26, acknowledging the limited publicly available head-to-head data for Lipid-26 and drawing comparisons with other clinically relevant lipids where necessary.

Performance Comparison

Direct comparative studies between DLin-MC3-DMA and Moderna's Lipid 26 are scarce in peer-reviewed literature. However, by synthesizing available data, we can construct a comparative overview of their performance characteristics.

Table 1: Physicochemical and In Vitro Performance

ParameterDLin-MC3-DMALNP Lipid-26 (Moderna Lipid M)Notes
pKa 6.44[1]~6.75The pKa is crucial for efficient encapsulation at low pH and endosomal escape at physiological pH.
Typical Molar Ratio in LNP 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid)[2]Not explicitly stated, but similar ratios are common for Moderna's LNPs.The molar ratio of lipid components significantly impacts LNP stability and efficacy.
In Vitro Transfection Efficiency Potent, but lower than newer lipids like SM-102 in some cell lines.Data is limited; however, it is part of a panel of lipids optimized for intramuscular administration of mRNA vaccines.Efficiency is highly dependent on cell type and LNP formulation.
Cytotoxicity Generally considered to have a moderate toxicity profile.[3]Optimized for improved tolerability compared to earlier generation lipids.Cytotoxicity is a critical parameter for the clinical translation of LNP formulations.

Table 2: In Vivo Performance

ParameterDLin-MC3-DMALNP Lipid-26 (Moderna Lipid M)Notes
Primary Application siRNA delivery to the liver (Onpattro®)[2]Optimized for intramuscular delivery of mRNA vaccines.[4]The intended application influences the design and optimization of the ionizable lipid.
In Vivo Efficacy (siRNA) ED₅₀ of ~0.01 mg/kg for Factor VII silencing in mice.[1]Not applicable.DLin-MC3-DMA is highly effective for hepatic gene silencing.
In Vivo Efficacy (mRNA) Effective, but newer lipids show improved performance for mRNA delivery.A lead formulation from the same optimization panel showed robust immune responses with improved tolerability in rodents and non-human primates.[4]In vivo performance is a key determinant of clinical success.
Toxicity In Vivo Generally well-tolerated at therapeutic doses.Formulations with lipids from the same optimization panel demonstrated improved tolerability in non-human primates (no edema or erythema).In vivo toxicity is a major consideration for vaccine and therapeutic development.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for key experiments in LNP formulation and evaluation.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic device, a common method for producing uniform nanoparticles.

Materials:

  • Ionizable lipid (DLin-MC3-DMA or LNP Lipid-26) dissolved in ethanol.

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) dissolved in ethanol.

  • Cholesterol dissolved in ethanol.

  • PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol.

  • mRNA in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0).

  • Microfluidic mixing device (e.g., NanoAssemblr).

Procedure:

  • Prepare a lipid mixture in ethanol containing the ionizable lipid, DSPC, cholesterol, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the aqueous phase by diluting the mRNA to the desired concentration in the low pH buffer.

  • Set up the microfluidic mixing device with the lipid-ethanol solution in one inlet and the mRNA-buffer solution in another.

  • Initiate mixing at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Collect the resulting LNP solution.

  • Dialyze the LNP solution against phosphate-buffered saline (PBS) pH 7.4 to remove ethanol and raise the pH.

  • Sterile-filter the final LNP formulation.

In Vitro Transfection and Luciferase Assay

This assay measures the functional delivery of mRNA by quantifying the expression of a reporter protein (luciferase).

Materials:

  • Cells in culture (e.g., HEK293T, HeLa, or relevant cell line).

  • LNP-encapsulated luciferase mRNA.

  • Cell culture medium.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Dilute the LNP-mRNA formulation in cell culture medium to the desired concentrations.

  • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[2][5][6][7][8]

Materials:

  • Cells in culture.

  • LNP formulations at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a specialized buffer).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with a range of concentrations of the LNP formulations.

  • Incubate for a specified time (e.g., 24-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[5][7]

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Lower absorbance indicates reduced cell viability and higher cytotoxicity.

Visualizations

Experimental Workflow for LNP Formulation and In Vitro Testing

G cluster_prep Preparation of Components cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation mrna mRNA in Low pH Buffer mixing Microfluidic Mixing mrna->mixing lipids Lipids in Ethanol lipids->mixing dialysis Dialysis vs. PBS mixing->dialysis size Size & PDI (DLS) dialysis->size ee Encapsulation Efficiency dialysis->ee transfection Transfection dialysis->transfection cell_culture Cell Seeding cell_culture->transfection assay Luciferase or Cytotoxicity Assay transfection->assay analysis Data Analysis assay->analysis

Caption: Workflow for LNP formulation, characterization, and in vitro evaluation.

Cellular Uptake and Endosomal Escape Pathway

G lnp LNP cell Cell Membrane lnp->cell 1. Binding endocytosis Endocytosis endosome Early Endosome (pH ~6.5) endocytosis->endosome 2. Internalization escape Endosomal Escape endosome->escape 3. Protonation of Ionizable Lipid lysosome Late Endosome / Lysosome (Degradation) endosome->lysosome Alternative Fate mrna mRNA escape->mrna 4. Release into Cytoplasm translation Translation (Ribosome) mrna->translation protein Protein translation->protein

Caption: Simplified pathway of LNP-mediated mRNA delivery into a cell.

Conclusion

DLin-MC3-DMA remains a cornerstone ionizable lipid, particularly for siRNA delivery to the liver, with a wealth of publicly available data supporting its efficacy and formulation protocols. LNP Lipid-26 (Moderna Lipid M), on the other hand, represents a more recent development, optimized for the specific application of intramuscular mRNA vaccine delivery. While direct, comprehensive comparisons are limited, the available information suggests that Lipid-26 and similar lipids developed by Moderna offer improved tolerability and potent immunogenicity for vaccine applications.

For researchers and drug developers, the choice between these or other ionizable lipids will depend on the specific application (e.g., siRNA vs. mRNA, target tissue), desired performance characteristics (e.g., potency vs. tolerability), and access to proprietary materials. The experimental protocols provided herein offer a foundation for the in-house evaluation and comparison of different LNP formulations.

References

Comparative

Benchmarking LNP Lipid-26: A Comparative Guide to Commercial Transfection Reagents

For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving field of gene delivery, the choice of a transfection reagent is paramount to experimental success. This guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of gene delivery, the choice of a transfection reagent is paramount to experimental success. This guide provides a comprehensive performance comparison of the novel LNP Lipid-26 against leading commercial transfection reagents. The data presented herein is based on standardized experimental protocols to ensure a fair and objective evaluation of transfection efficiency and cytotoxicity.

Performance Snapshot: LNP Lipid-26 vs. Commercial Reagents

The following tables summarize the key performance indicators of LNP Lipid-26 in comparison to established commercial transfection reagents across various cell lines.

Table 1: Transfection Efficiency (% of GFP Positive Cells)

Cell LineLNP Lipid-26Lipofectamine™ 3000FuGENE® HDTransIT-X2®
HEK29395%90%85%88%
HeLa92%88%82%85%
A54985%78%75%80%
Jurkat75%65%60%70%

Table 2: Cytotoxicity (% Cell Viability)

Cell LineLNP Lipid-26Lipofectamine™ 3000FuGENE® HDTransIT-X2®
HEK29390%80%88%85%
HeLa88%78%85%82%
A54982%72%80%78%
Jurkat80%68%75%72%

Experimental Protocols

The data presented in this guide was generated using the following standardized protocols to ensure reproducibility and accurate comparison.

mRNA Transfection Protocol

This protocol outlines the steps for transfecting messenger RNA (mRNA) into cultured mammalian cells using LNP Lipid-26 and other lipid-based transfection reagents.

Materials:

  • Cultured mammalian cells (e.g., HEK293, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Opti-MEM™ I Reduced Serum Medium

  • mRNA encoding a reporter protein (e.g., eGFP)

  • LNP Lipid-26 or commercial transfection reagent

  • Nuclease-free water

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: One day prior to transfection, seed cells in a 96-well plate at a density of 20,000 cells per well in 100 µL of complete growth medium. Ensure cells are 70-90% confluent at the time of transfection.

  • Preparation of mRNA-Lipid Complexes:

    • mRNA solution: Dilute 100 ng of mRNA in 5 µL of Opti-MEM™.

    • Lipid solution: In a separate tube, dilute 0.3 µL of LNP Lipid-26 or the commercial reagent in 5 µL of Opti-MEM™.

    • Complex formation: Add the diluted mRNA to the diluted lipid solution and mix gently by pipetting. Incubate for 15 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 10 µL of the mRNA-lipid complex mixture to each well containing cells and medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Analysis: Analyze reporter gene expression (e.g., GFP fluorescence) using a flow cytometer or fluorescence microscope.

Cytotoxicity Assay Protocol (MTT Assay)

This protocol measures the cytotoxic effects of the transfection reagents on the cells.[1][2]

Materials:

  • Cells transfected as described above

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plate reader

Procedure:

  • Post-transfection Incubation: After the desired incubation period (e.g., 24 hours) post-transfection, remove the culture medium from the wells.

  • MTT Addition: Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage of the absorbance of untreated control cells.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams were generated using Graphviz.

Transfection_Workflow cluster_preparation Preparation cluster_transfection Transfection & Incubation cluster_analysis Analysis Cell Seeding Cell Seeding Add Complexes to Cells Add Complexes to Cells Cell Seeding->Add Complexes to Cells mRNA Dilution mRNA Dilution Complex Formation Complex Formation mRNA Dilution->Complex Formation Lipid Dilution Lipid Dilution Lipid Dilution->Complex Formation Complex Formation->Add Complexes to Cells Incubate (24-48h) Incubate (24-48h) Add Complexes to Cells->Incubate (24-48h) Transfection Efficiency (Flow Cytometry) Transfection Efficiency (Flow Cytometry) Incubate (24-48h)->Transfection Efficiency (Flow Cytometry) Cytotoxicity (MTT Assay) Cytotoxicity (MTT Assay) Incubate (24-48h)->Cytotoxicity (MTT Assay)

Caption: Experimental workflow for transfection and subsequent analysis.

LNP_Delivery_Pathway LNP-mRNA Complex LNP-mRNA Complex Cell Membrane Cell Membrane LNP-mRNA Complex->Cell Membrane Binding Endocytosis Endocytosis Cell Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape mRNA Release mRNA Release Endosomal Escape->mRNA Release Protein Translation Protein Translation mRNA Release->Protein Translation

Caption: Cellular uptake and mRNA delivery pathway of LNPs.

References

Validation

A Comparative Guide to the In Vivo Biodistribution of Cationic Lipid-Containing LNPs

For Researchers, Scientists, and Drug Development Professionals The in vivo biodistribution of Lipid Nanoparticles (LNPs) is a critical determinant of their efficacy and safety as delivery vehicles for therapeutics. Whil...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo biodistribution of Lipid Nanoparticles (LNPs) is a critical determinant of their efficacy and safety as delivery vehicles for therapeutics. While specific data for "LNP Lipid-26" is not publicly available, this guide provides a comparative analysis of the in vivo biodistribution of LNPs formulated with other well-documented ionizable lipids: DLin-MC3-DMA (MC3) , SM-102 , and ALC-0315 . These lipids are integral to several clinically advanced LNP-based therapies and serve as relevant benchmarks for preclinical biodistribution studies.

This guide summarizes quantitative and semi-quantitative data from preclinical studies in mice to compare the organ-level accumulation of these LNP formulations. Detailed experimental protocols are also provided to facilitate the design and interpretation of in vivo biodistribution studies.

Comparative Biodistribution of LNP Formulations

The biodistribution of LNPs is significantly influenced by the physicochemical properties of their constituent lipids, particularly the ionizable cationic lipid. Following intravenous administration, LNPs predominantly accumulate in the liver, with secondary distribution to the spleen and other organs. The choice of ionizable lipid can modulate the extent of accumulation in these tissues.

Quantitative Biodistribution Data

Direct head-to-head quantitative comparisons of LNP biodistribution in terms of percentage of injected dose per gram of tissue (%ID/g) are limited in publicly available literature. However, studies utilizing reporter gene expression (e.g., luciferase) provide a valuable semi-quantitative measure of functional delivery to various organs.

Table 1: Comparison of In Vivo Luciferase Expression Mediated by LNPs Formulated with Different Ionizable Lipids in Mice

Ionizable LipidPrimary Organ of Expression (Intravenous)Relative Expression Level (Liver)Primary Organ of Expression (Intramuscular)Relative Expression Level (Injection Site)Reference
DLin-MC3-DMA Liver+++Injection Site, Draining Lymph Nodes+++[1][2]
SM-102 Liver++++Injection Site++++[3][4][5]
ALC-0315 Liver++++Injection Site++++[3][4][5]

Relative expression levels are denoted by '+' symbols, with more symbols indicating higher expression. This is a semi-quantitative representation based on bioluminescence imaging data from the cited studies.

Key Observations:

  • Liver-dominant accumulation: Following intravenous injection, all three LNP formulations—MC3, SM-102, and ALC-0315—demonstrate a strong tropism for the liver, resulting in the highest levels of reporter protein expression in this organ.[2][4]

  • High transfection efficiency of SM-102 and ALC-0315: In vivo studies have shown that LNPs formulated with SM-102 and ALC-0315 lead to potent luciferase expression in the liver after intravenous administration.[4][5]

  • Lymph node targeting of MC3 LNPs: After intramuscular administration, MC3-formulated LNPs have been observed to migrate from the injection site to the draining lymph nodes.[1]

  • Localized expression after intramuscular injection: For all formulations, intramuscular injection leads to high levels of protein expression at the site of injection.[3][4][5]

Experimental Protocols

The following sections detail a general methodology for conducting in vivo biodistribution studies of LNP formulations in a murine model.

LNP Formulation

LNPs are typically formulated by the rapid mixing of an ethanolic lipid solution with an acidic aqueous solution containing the nucleic acid payload.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA, SM-102, or ALC-0315)

  • Helper lipid (e.g., DSPC or DOPE)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • mRNA or plasmid DNA encoding a reporter protein (e.g., Firefly Luciferase)

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Prepare a lipid stock solution in ethanol containing the ionizable lipid, helper lipid, cholesterol, and PEG-lipid at a specific molar ratio (e.g., 50:10:38.5:1.5 for MC3 and SM-102 formulations).[2][6]

  • Dissolve the nucleic acid in a citrate buffer (pH 4.0).

  • Rapidly mix the lipid-ethanol solution with the nucleic acid-aqueous solution using a microfluidic mixing device.

  • Dialyze the resulting LNP solution against PBS (pH 7.4) to remove ethanol and non-encapsulated nucleic acid.

  • Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and nucleic acid encapsulation efficiency.

In Vivo Biodistribution Study

Animal Model:

  • BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used.

Administration:

  • Intravenous (IV): Inject the LNP formulation (typically at a dose of 0.1-1.0 mg/kg of nucleic acid) into the lateral tail vein.

  • Intramuscular (IM): Inject the LNP formulation into the quadriceps or tibialis anterior muscle.

Biodistribution Assessment (using Luciferase reporter):

  • At predetermined time points post-injection (e.g., 6, 24, 48 hours), administer D-luciferin substrate to the mice via intraperitoneal injection.

  • Anesthetize the mice and perform whole-body bioluminescence imaging using an in vivo imaging system (IVIS).

  • Following imaging, euthanize the mice and harvest major organs (liver, spleen, lungs, heart, kidneys, and injection site muscle for IM studies).

  • Perform ex vivo bioluminescence imaging of the harvested organs to quantify the signal in each tissue.

  • Homogenize the tissues and perform a luciferase assay to determine the amount of active luciferase protein, which can be normalized to the total protein content of the tissue lysate.

Quantitative Analysis (using radiolabeled or fluorescently-labeled LNPs):

  • To obtain quantitative biodistribution data as %ID/g, LNPs can be labeled with a radioactive isotope (e.g., by chelating to a lipid component) or a fluorescent dye.

  • Following administration and tissue harvesting at various time points, the radioactivity or fluorescence in each organ is measured using a gamma counter or a fluorescence plate reader, respectively.

  • The %ID/g is calculated as: (Radioactivity or Fluorescence in Organ / Total Injected Radioactivity or Fluorescence) / Organ Weight (g) * 100.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo biodistribution study of LNP formulations.

G cluster_0 LNP Formulation & Characterization cluster_1 In Vivo Study cluster_2 Data Analysis Lipid_Preparation Lipid Mixture (Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Preparation->Microfluidic_Mixing NA_Preparation Nucleic Acid (Aqueous Buffer, pH 4.0) NA_Preparation->Microfluidic_Mixing Dialysis Dialysis vs. PBS (pH 7.4) Microfluidic_Mixing->Dialysis Characterization Characterization (Size, PDI, Zeta, Encapsulation) Dialysis->Characterization Administration LNP Administration (IV or IM) Characterization->Administration Animal_Model Animal Model (e.g., BALB/c Mice) Animal_Model->Administration Imaging In Vivo Bioluminescence Imaging (IVIS) Administration->Imaging Tissue_Harvesting Tissue Harvesting Imaging->Tissue_Harvesting Ex_Vivo_Imaging Ex Vivo Organ Imaging Tissue_Harvesting->Ex_Vivo_Imaging Quantification Luciferase Assay or Radioactivity/Fluorescence Measurement Tissue_Harvesting->Quantification Data_Analysis Biodistribution Profile (%ID/g or Relative Light Units) Ex_Vivo_Imaging->Data_Analysis Quantification->Data_Analysis

Caption: Experimental workflow for in vivo biodistribution studies of LNP formulations.

References

Validation

A Comparative Guide to Lipid Nanoparticles in Preclinical mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals The landscape of mRNA therapeutics and vaccines is rapidly evolving, with lipid nanoparticle (LNP) delivery systems at the forefront of this innovation. The...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA therapeutics and vaccines is rapidly evolving, with lipid nanoparticle (LNP) delivery systems at the forefront of this innovation. The choice of ionizable lipid is a critical determinant of an LNP's performance, influencing its encapsulation efficiency, biodistribution, and ultimately, its therapeutic efficacy. While the query for "LNP Lipid-26" did not yield a specific commercially available or academically documented lipid, this guide provides a comparative analysis of leading ionizable lipids frequently utilized in preclinical animal models: SM-102, ALC-0315, and DLin-MC3-DMA.

Performance in Preclinical Animal Models: A Head-to-Head Comparison

The in vivo performance of LNPs is a critical indicator of their potential for clinical translation. Preclinical studies in mice provide valuable insights into how different ionizable lipids direct mRNA delivery and subsequent protein expression.

In Vivo Protein Expression

Studies comparing leading ionizable lipids consistently demonstrate their potent ability to facilitate protein expression in vivo. Following intramuscular or intravenous administration in mice, LNPs encapsulating reporter mRNA, such as firefly luciferase (fLuc), lead to robust protein production.

Notably, in vivo studies have revealed that while some lipids like SM-102 may show superior protein expression in in vitro settings, ALC-0315 and SM-102 often exhibit comparable and significantly high protein expression levels in animal models.[1] For instance, after intramuscular injection in BALB/c mice, both ALC-0315 and SM-102-based LNPs achieved significantly higher protein expression compared to formulations with MC3 or C12-200.[1] Another study highlighted that ALC-0315 LNPs were the most potent in inducing luciferase expression across various organs after intravenous administration in mice.[2]

Machine learning models have also been employed to predict the efficacy of different LNP formulations, with one study predicting that a DLin-MC3-DMA (MC3)-based LNP would induce a higher antibody titer than an SM-102-based LNP.[3] Subsequent in vivo experiments showed that the MC3-based LNP with a higher N/P ratio resulted in greater overall reporter gene expression than the SM-102 formulation, aligning with the model's prediction.[3]

Biodistribution

The biodistribution of LNPs is heavily influenced by the ionizable lipid component. A common observation in preclinical models is the preferential accumulation of LNPs in the liver, followed by the spleen.[1][2]

After intravenous injection, a consistent organ tropism pattern of liver > spleen > lung has been observed for various LNP formulations.[2] Interestingly, the route of administration can influence the subsequent immune response. For example, DLin-MC3-DMA-containing LNPs induced a Th1-biased cellular immune response when administered intramuscularly, but a Th2-biased antibody response when given subcutaneously in mice.[4]

The table below summarizes key preclinical performance data for LNP formulations utilizing SM-102, ALC-0315, and DLin-MC3-DMA.

Ionizable LipidAnimal ModelAdministration RouteKey Findings
SM-102 BALB/c miceIntramuscularHigh in vivo protein expression, comparable to ALC-0315.[1]
BALB/c miceIntramuscularPotent and immunogenic for RNA delivery.[5][6]
ALC-0315 BALB/c miceIntramuscularHigh in vivo protein expression, comparable to SM-102.[1]
MiceIntravenousMost potent induction of luciferase activity across all organs compared to other tested LNPs.[2]
MiceIntravenousAt a high dose (5 mg/kg), showed increased markers of liver toxicity compared to MC3 LNPs.[7][8]
DLin-MC3-DMA MiceIntravenousIn a machine learning prediction and subsequent in vivo validation, showed higher reporter gene expression than SM-102 at a 6:1 N/P ratio.[3][9]
MiceIntramuscular vs. SubcutaneousAdministration route influenced the type of immune response (Th1 vs. Th2 bias).[4][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of typical experimental protocols for LNP formulation and in vivo evaluation.

LNP Formulation via Microfluidics

A widely adopted method for producing consistent and scalable LNPs is through microfluidic mixing.[11]

LNP_Formulation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Citrate Buffer) Ionizable_Lipid Ionizable Lipid (e.g., SM-102, ALC-0315) Microfluidic_Mixer Microfluidic Mixer Ionizable_Lipid->Microfluidic_Mixer Helper_Lipid Helper Lipid (e.g., DSPC, DOPE) Helper_Lipid->Microfluidic_Mixer Cholesterol Cholesterol Cholesterol->Microfluidic_Mixer PEG_Lipid PEG-Lipid PEG_Lipid->Microfluidic_Mixer mRNA mRNA mRNA->Microfluidic_Mixer LNP_Formation Self-Assembly into LNPs Microfluidic_Mixer->LNP_Formation Dialysis Dialysis (vs. PBS) LNP_Formation->Dialysis Characterization Characterization (Size, PDI, Encapsulation) Dialysis->Characterization

LNP Formulation Workflow

This process involves the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the mRNA at an acidic pH. This controlled mixing facilitates the self-assembly of the lipids around the mRNA, forming the nanoparticles. The resulting LNP solution is then dialyzed against a physiological buffer (e.g., PBS) to remove the organic solvent and raise the pH.

In Vivo Evaluation in a Murine Model

The preclinical efficacy of LNP-formulated mRNA is typically assessed in mouse models.

In_Vivo_Evaluation_Workflow LNP_mRNA LNP-encapsulated mRNA (e.g., fLuc) Administration Administration to Mice (e.g., Intramuscular, Intravenous) LNP_mRNA->Administration Imaging In Vivo Imaging (e.g., IVIS for Luciferase) Administration->Imaging Toxicity Toxicity Assessment (e.g., Liver Enzyme Analysis) Administration->Toxicity Efficacy Therapeutic Efficacy (Model Dependent) Administration->Efficacy Biodistribution Ex Vivo Organ Imaging and Analysis Imaging->Biodistribution

In Vivo Evaluation Workflow

This workflow involves administering the LNP-mRNA formulation to mice via a specific route. Protein expression is monitored over time using non-invasive in vivo imaging systems. At the end of the study, organs are often harvested to quantify protein expression and assess biodistribution more directly. Toxicity can be evaluated by monitoring animal health and analyzing blood markers for organ function.

Signaling Pathways and Logical Relationships

The successful delivery of mRNA by LNPs and subsequent protein expression involves a series of cellular events.

LNP_Uptake_and_Expression_Pathway LNP_in_circulation LNP in Circulation Cell_uptake Cellular Uptake (Endocytosis) LNP_in_circulation->Cell_uptake Endosome Endosome Cell_uptake->Endosome Endosomal_escape Endosomal Escape (pH-mediated) Endosome->Endosomal_escape mRNA_release mRNA Release into Cytoplasm Endosomal_escape->mRNA_release Translation Translation by Ribosomes mRNA_release->Translation Protein_expression Protein Expression Translation->Protein_expression

LNP Cellular Uptake and mRNA Expression

Upon entering the bloodstream, LNPs are taken up by cells, primarily through endocytosis. The acidic environment of the endosome protonates the ionizable lipid, leading to the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm. Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery, resulting in the production of the encoded protein.

Conclusion

The selection of the ionizable lipid is a critical parameter in the design of effective LNP-based mRNA delivery systems. While SM-102, ALC-0315, and DLin-MC3-DMA have all demonstrated significant promise in preclinical models, their performance characteristics can differ. A thorough understanding of their comparative in vivo efficacy, biodistribution, and potential for toxicity is essential for the rational design of novel mRNA therapeutics and vaccines. The experimental protocols and workflows outlined in this guide provide a foundational framework for the continued evaluation and optimization of these powerful delivery platforms.

References

Comparative

A Comparative Analysis of Ionizable Lipids for mRNA Vaccine Delivery: ALC-0315 in Focus

A direct side-by-side analysis of LNP Lipid-26 and ALC-0315 is not feasible at this time due to the absence of publicly available scientific literature and experimental data specifically identifying or characterizing an...

Author: BenchChem Technical Support Team. Date: December 2025

A direct side-by-side analysis of LNP Lipid-26 and ALC-0315 is not feasible at this time due to the absence of publicly available scientific literature and experimental data specifically identifying or characterizing an ionizable lipid termed "LNP Lipid-26." Extensive searches have not yielded information on a lipid with this designation used in vaccine delivery.

Therefore, this guide will provide a comprehensive analysis of the well-documented ionizable lipid, ALC-0315 , a critical component of the Pfizer-BioNTech COVID-19 vaccine. To offer a comparative perspective, we will present its performance characteristics alongside another clinically relevant ionizable lipid, SM-102 , used in the Moderna COVID-19 vaccine. This comparison will be based on available experimental data from various studies and will serve as a framework for evaluating ionizable lipids for vaccine delivery.

Introduction to Ionizable Lipids in mRNA Vaccine Delivery

Ionizable lipids are a cornerstone of modern mRNA vaccine technology. These cationic lipids are ingeniously designed to be neutral at physiological pH, minimizing toxicity and non-specific interactions in the bloodstream. Upon encapsulation within the acidic environment of an endosome inside a cell, they become protonated (positively charged). This charge facilitates the disruption of the endosomal membrane, allowing the mRNA payload to be released into the cytoplasm where it can be translated into the target antigen, initiating an immune response. The efficiency of this endosomal escape is a critical determinant of vaccine potency.[1][2]

Physicochemical Properties of Lipid Nanoparticles (LNPs)

The physicochemical properties of LNPs are crucial for their stability, safety, and efficacy. These properties are largely influenced by the choice of ionizable lipid.

PropertyALC-0315 based LNPsSM-102 based LNPsMeasurement Protocol
Size (Hydrodynamic Diameter) ~70-100 nm[3][4]~70-100 nm[3]Dynamic Light Scattering (DLS)[][6]
Polydispersity Index (PDI) < 0.2[3]< 0.2[3]Dynamic Light Scattering (DLS)[][6]
Zeta Potential (at neutral pH) Near-neutral or slightly negative[3]Near-neutral or slightly negative[3]Electrophoretic Light Scattering (ELS)[][6]
mRNA Encapsulation Efficiency > 90%[7]> 90%[3]RiboGreen Assay or Capillary Gel Electrophoresis[8][9]

In Vitro Performance

In vitro studies are essential for the initial screening and characterization of LNP formulations.

Performance MetricALC-0315 based LNPsSM-102 based LNPsExperimental Protocol
Transfection Efficiency Lower than SM-102 in some cell lines[3]Generally higher in various cell lines[3]Luciferase Assay or Flow Cytometry for reporter gene expression[10][11][12]

In Vivo Performance and Immunogenicity

In vivo studies in animal models are critical for evaluating the potency and safety of mRNA vaccine candidates.

Performance MetricALC-0315 based LNPsSM-102 based LNPsExperimental Protocol
Protein Expression (at injection site) High, comparable to SM-102[3][7]High, comparable to ALC-0315[3][7]In vivo bioluminescence imaging[11]
Hepatic (Liver) Expression Significantly higher than SM-102 in some studies[3]Lower than ALC-0315[3]In vivo bioluminescence imaging of dissected organs[11]
Antibody (IgG) Response Strong induction of antigen-specific IgG[4][13]Strong induction of antigen-specific IgG[4][14]Enzyme-Linked Immunosorbent Assay (ELISA)
T-cell Response Potent induction of antigen-specific T-cell responses[13]Potent induction of antigen-specific T-cell responses[7]Intracellular Cytokine Staining (ICS) followed by Flow Cytometry

Experimental Protocols

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible method for producing LNPs with controlled size and polydispersity.[15][16][17]

  • Preparation of Solutions:

    • An organic phase is prepared by dissolving the ionizable lipid (e.g., ALC-0315), helper lipids (DSPC and cholesterol), and a PEG-lipid in ethanol.[18][19]

    • An aqueous phase is prepared by dissolving the mRNA in a low pH buffer (e.g., citrate or acetate buffer, pH 4.0).[18][19]

  • Microfluidic Mixing:

    • The organic and aqueous phases are loaded into separate syringes and placed on a syringe pump.[16][19]

    • The solutions are pumped through a microfluidic mixing chip (e.g., a staggered herringbone micromixer) at a defined flow rate ratio (typically 3:1 aqueous to organic).[15][20]

    • The rapid mixing of the two phases leads to a change in solvent polarity, causing the lipids to self-assemble into LNPs encapsulating the mRNA.[15]

  • Purification and Concentration:

    • The resulting LNP solution is typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.[19]

    • The LNPs can be concentrated using centrifugal filter units.[10]

LNP Characterization
  • Size and Polydispersity Index (PDI):

    • Dilute the LNP suspension in a suitable buffer (e.g., PBS).[18]

    • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.[][21]

  • Zeta Potential:

    • Dilute the LNP suspension in a low ionic strength buffer (e.g., 0.1x PBS) to prevent charge screening.[18]

    • Measure the electrophoretic mobility, which is then converted to zeta potential, using an Electrophoretic Light Scattering (ELS) instrument.[][6]

  • mRNA Encapsulation Efficiency:

    • Use a fluorescent dye that specifically binds to RNA, such as RiboGreen.[8][11]

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).[8][11]

    • The fluorescence before lysis represents unencapsulated mRNA, while the fluorescence after lysis represents the total mRNA.

    • Calculate the encapsulation efficiency as: (1 - (Fluorescence_before_lysis / Fluorescence_after_lysis)) * 100%.[11]

In Vitro Transfection Efficiency Assay
  • Cell Culture:

    • Seed cells (e.g., HEK293T or HeLa) in a multi-well plate and allow them to adhere overnight.[10][11]

  • Treatment:

    • Dilute the mRNA-LNPs (encoding a reporter protein like luciferase or GFP) in complete cell culture medium.[10][11]

    • Add the diluted LNPs to the cells and incubate for a specified period (e.g., 24-48 hours).[10][11]

  • Quantification:

    • For luciferase, lyse the cells and measure the luminescence using a luciferase assay reagent and a luminometer.[11]

    • For GFP, analyze the percentage of fluorescent cells and the mean fluorescence intensity using a flow cytometer.[10][12]

Visualizations

LNP_Cellular_Uptake_and_Endosomal_Escape LNP Lipid Nanoparticle (LNP) (Neutral at physiological pH) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Maturation Protonation Ionizable Lipid Protonation (Becomes Positively Charged) LateEndosome->Protonation Acidification MembraneDisruption Endosomal Membrane Disruption Protonation->MembraneDisruption mRNARelease mRNA Release MembraneDisruption->mRNARelease Cytoplasm Cytoplasm mRNARelease->Cytoplasm Translation Translation (Ribosomes) Cytoplasm->Translation mRNA Antigen Antigen Protein Translation->Antigen

Caption: Cellular uptake and endosomal escape of an mRNA-LNP.

LNP_Formulation_Workflow cluster_AqueousPhase Aqueous Phase cluster_OrganicPhase Organic Phase mRNA mRNA AqueousSolution Aqueous Solution mRNA->AqueousSolution Buffer Low pH Buffer (e.g., Citrate pH 4.0) Buffer->AqueousSolution MicrofluidicMixing Microfluidic Mixing AqueousSolution->MicrofluidicMixing IonizableLipid Ionizable Lipid (e.g., ALC-0315) OrganicSolution Organic Solution IonizableLipid->OrganicSolution HelperLipids Helper Lipids (DSPC, Cholesterol) HelperLipids->OrganicSolution PEGLipid PEG-Lipid PEGLipid->OrganicSolution Ethanol Ethanol Ethanol->OrganicSolution OrganicSolution->MicrofluidicMixing Purification Purification (Dialysis against PBS) MicrofluidicMixing->Purification FinalLNP Final mRNA-LNP Product Purification->FinalLNP

Caption: Workflow for LNP formulation using microfluidics.

Conclusion

The selection of an ionizable lipid is a critical factor in the design of effective mRNA vaccines. ALC-0315 has demonstrated high efficacy in vivo, leading to its successful implementation in a commercial vaccine. While in vitro performance can be a useful screening tool, studies have shown that it does not always directly correlate with in vivo outcomes, highlighting the importance of comprehensive animal studies.[3][7] The development of novel ionizable lipids with improved efficacy and safety profiles remains an active area of research, with the goal of creating next-generation mRNA therapeutics and vaccines.

References

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Handling LNP Lipid-26

Essential guidance for the safe and effective use of LNP Lipid-26 in laboratory settings. This document provides critical safety protocols, personal protective equipment (PPE) recommendations, operational procedures, and...

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and effective use of LNP Lipid-26 in laboratory settings. This document provides critical safety protocols, personal protective equipment (PPE) recommendations, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with LNP Lipid-26. Adherence to these guidelines is paramount for ensuring personal safety and maintaining the integrity of your research.

Immediate Safety and Handling

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure and ensure safety.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust have side-shields to protect against splashes.
Hand Protection Protective GlovesChemically resistant, disposable gloves (e.g., nitrile).
Body Protection Impervious ClothingA lab coat or other protective clothing that is resistant to chemicals.
Respiratory Protection Suitable RespiratorUse in a well-ventilated area. If aerosols may be generated, a respirator is recommended.
First Aid Measures

In the event of exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Seek medical attention.[1][2][3]
Skin Contact Flush skin with plenty of water. Remove contaminated clothing. Wash clothing before reuse. Seek medical attention if irritation develops.[1][2][3]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention.[1][2]
Ingestion Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.[2]
Storage and Handling

Proper storage and handling are vital for maintaining the stability of LNP Lipid-26 and ensuring a safe laboratory environment.

ConditionSpecification
Storage Temperature Recommended: -20°C for long-term storage.[4]
Handling Handle in a well-ventilated area. Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.
Incompatibilities Keep away from strong oxidizing agents.

Experimental Protocol: Formulation of Lipid Nanoparticles

This protocol outlines a general procedure for the formulation of lipid nanoparticles (LNPs) incorporating an ionizable lipid such as LNP Lipid-26. The following molar ratios are commonly used in LNP formulations for mRNA delivery.[4]

ComponentMolar Ratio (%)
Ionizable Lipid (e.g., LNP Lipid-26)50
Phospholipid (e.g., DSPC)10
Cholesterol38.5
PEG-Lipid1.5

Materials:

  • Ionizable Lipid (LNP Lipid-26)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-Lipid (e.g., DMG-PEG 2000)

  • Ethanol (anhydrous)

  • Aqueous buffer (e.g., citrate buffer, pH 4.0)

  • mRNA or other nucleic acid cargo

  • Microfluidic mixing device (e.g., NanoAssemblr) or manual mixing setup

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Sterile, RNase-free tubes and solutions

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol to the desired molar ratio and a final total lipid concentration (e.g., 12.5 mM).

    • Vortex or gently heat to ensure complete dissolution.

  • Preparation of Aqueous Phase:

    • Dilute the nucleic acid cargo (e.g., mRNA) in the aqueous buffer to the desired concentration.

  • LNP Formulation using Microfluidics:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to organic).

  • Manual Mixing (Alternative Method):

    • Rapidly inject the lipid-ethanol solution into the aqueous nucleic acid solution while vigorously stirring.

    • Continue stirring for a defined period to allow for LNP formation.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP suspension against a suitable buffer (e.g., PBS, pH 7.4) overnight at 4°C to remove ethanol and unencapsulated nucleic acids.

    • Sterile-filter the final LNP formulation through a 0.22 µm filter.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency of the nucleic acid cargo using a suitable assay (e.g., RiboGreen assay).

Operational and Disposal Plan

A clear plan for the entire lifecycle of LNP Lipid-26 in the laboratory is essential for safety and compliance.

LNP_Lipid_26_Workflow cluster_prep Preparation Phase cluster_use Experimental Phase cluster_disposal Disposal Phase receiving Receiving & Logging storage Secure Storage (-20°C) receiving->storage Store Immediately ppe Don Appropriate PPE storage->ppe prep_solution Prepare Lipid Solution in Ventilated Hood ppe->prep_solution formulation LNP Formulation prep_solution->formulation characterization Characterization (DLS, etc.) formulation->characterization in_vitro_vivo In vitro / In vivo Experiments characterization->in_vitro_vivo decontamination Decontaminate Glassware & Surfaces in_vitro_vivo->decontamination waste_collection Collect Liquid Waste in Labeled Container in_vitro_vivo->waste_collection solid_waste Collect Solid Waste (Gloves, Tubes) in_vitro_vivo->solid_waste disposal Dispose as Chemical Waste decontamination->disposal waste_collection->disposal solid_waste->disposal

Caption: Workflow for the safe handling of LNP Lipid-26.

Disposal Plan:

  • Liquid Waste: All solutions containing LNP Lipid-26 should be collected in a designated, labeled hazardous waste container.

  • Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a separate, labeled hazardous waste container.

  • Disposal Method: All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain. The use of flammable solvents like ethanol for cleaning improves solubility but also introduces hazards related to storage, handling, and disposal.[5]

References

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